Product packaging for Trichodesmine(Cat. No.:CAS No. 548-90-3)

Trichodesmine

Cat. No.: B190315
CAS No.: 548-90-3
M. Wt: 353.4 g/mol
InChI Key: SOODLZHDDSGRKL-FOOXYVKASA-N
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Description

Trichodesmine has been reported in Crotalaria sessiliflora, Crotalaria aegyptiaca, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO6 B190315 Trichodesmine CAS No. 548-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOODLZHDDSGRKL-FOOXYVKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970148
Record name 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-90-3
Record name Trichodesmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichodesmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Neurotoxic Enigma of Trichodesmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a pyrrolizidine alkaloid (PA), poses a significant neurotoxic threat. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced neurotoxicity. Central to its action is the hepatic bioactivation of this compound into the highly reactive metabolite, dehydrothis compound (DHTR). The unique physicochemical properties of DHTR, notably its enhanced lipophilicity and stability, facilitate its transit across the blood-brain barrier and subsequent covalent binding to neuronal proteins, forming deleterious pyrrole-protein adducts. This guide synthesizes current knowledge, presenting quantitative data on the comparative toxicology of this compound, detailing the putative signaling pathways implicated in neuronal cell death, and providing comprehensive experimental protocols for key assays. The information herein is intended to equip researchers with a robust framework for future investigations and the development of potential therapeutic interventions.

Introduction: The Neurotoxic Potential of this compound

This compound is a member of the pyrrolizidine alkaloid family, a group of natural toxins produced by various plant species. While many PAs are known for their hepatotoxicity, this compound is distinguished by its potent neurotoxicity.[1][2] Understanding the mechanism of action of this compound is crucial for risk assessment and the development of strategies to mitigate its harmful effects. This guide focuses on the core molecular events that define this compound's neurotoxicity, contrasting it with the structurally similar but non-neurotoxic PA, monocrotaline, to highlight the key determinants of its organ-specific toxicity.

The neurotoxicity of this compound is not exerted by the parent compound itself but by its metabolic product.[1][2][3] The liver plays a critical role in this process, converting this compound into the highly reactive pyrrolic metabolite, dehydrothis compound (DHTR).[1][2] The intrinsic properties of DHTR are central to its ability to damage the central nervous system.

Comparative Quantitative Toxicology

The distinct toxic profiles of this compound and monocrotaline, despite their structural similarities, underscore the subtle molecular features that govern organ-specific toxicity. The following tables summarize the key quantitative data that differentiate these two PAs.

ParameterThis compoundMonocrotalineReference(s)
LD50 (rat, i.p.) 57 µmol/kg335 µmol/kg[1][2]
Primary Toxicity NeurotoxicPneumotoxic[1][2]

Table 1: Comparative in vivo toxicity of this compound and Monocrotaline. This table highlights the significantly greater acute toxicity and distinct target organ of this compound compared to monocrotaline.

ParameterDehydrothis compound (from this compound)Dehydromonocrotaline (from Monocrotaline)Reference(s)
Release from Liver (nmol/g liver) 468116[1][2]
Aqueous Half-life (seconds) 5.43.4[1][2]
Partition Coefficient (Chloroform) HigherLower[1][2]
Partition Coefficient (Heptane) HigherLower[1][2]
Bound Pyrroles in Brain (nmol/g tissue) 3.81.7[1]

Table 2: Physicochemical and metabolic properties of the active metabolites. This table illustrates the greater release, stability, and lipophilicity of dehydrothis compound, which collectively contribute to its enhanced ability to reach and accumulate in the brain.

Mechanism of Neurotoxicity: From Metabolism to Neuronal Demise

The neurotoxic cascade of this compound is a multi-step process initiated by its metabolic activation and culminating in neuronal cell death.

Trichodesmine_Metabolism This compound This compound Liver Liver (CYP450) This compound->Liver Metabolism DHTR Dehydrothis compound (DHTR) (Stable & Lipophilic) Liver->DHTR Bioactivation BBB Blood-Brain Barrier DHTR->BBB Crosses Adducts Pyrrole-Protein Adducts DHTR->Adducts in Brain Brain Brain BBB->Brain Neurotoxicity Neurotoxicity Adducts->Neurotoxicity

Figure 1: Metabolic activation and transport of this compound to the brain.
Hepatic Bioactivation and Transport

Following ingestion, this compound is transported to the liver, where it undergoes metabolic activation by cytochrome P450 enzymes to form the electrophilic pyrrole, DHTR.[1][2] Key structural features of this compound, specifically steric hindrance at position 14 of the DHTR molecule, confer greater resistance to hydrolysis.[1][3] This increased stability, coupled with its higher lipophilicity, allows a larger proportion of DHTR to be released from the liver into the circulation and subsequently penetrate the blood-brain barrier.[1][2]

Formation of Pyrrole-Protein Adducts in the Brain

Once in the brain, the highly reactive DHTR acts as an alkylating agent, covalently binding to nucleophilic sites on cellular macromolecules, primarily proteins, to form pyrrole-protein adducts.[4] The formation of these adducts is a critical initiating event in this compound-induced neurotoxicity, leading to protein dysfunction, cellular stress, and the activation of downstream cell death pathways.

Putative Signaling Pathways in this compound-Induced Neurotoxicity

While the precise signaling cascades triggered by DHTR-protein adducts in neurons are not fully elucidated, evidence from related toxicological studies suggests the involvement of oxidative stress and apoptosis.

Oxidative Stress

The formation of protein adducts can disrupt normal cellular function and lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress.[5] This imbalance between ROS production and the cell's antioxidant defense mechanisms can damage lipids, proteins, and DNA, further contributing to neuronal injury.

Oxidative_Stress_Pathway DHTR_Adducts DHTR-Protein Adducts Mitochondrial_Dysfunction Mitochondrial Dysfunction DHTR_Adducts->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage Antioxidant_Depletion Antioxidant Depletion (e.g., Glutathione) ROS_Production->Antioxidant_Depletion Neuronal_Injury Neuronal Injury Oxidative_Damage->Neuronal_Injury Antioxidant_Depletion->Neuronal_Injury Apoptosis_Pathway Oxidative_Stress Oxidative Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis In_Vivo_Workflow Acclimation Animal Acclimation Dosing This compound Administration (i.p.) Acclimation->Dosing Behavioral_Tests Behavioral Assessments Dosing->Behavioral_Tests Tissue_Harvest Tissue Harvest (Brain) Behavioral_Tests->Tissue_Harvest Histology Histological Analysis Tissue_Harvest->Histology Biochemistry Biochemical Analysis Tissue_Harvest->Biochemistry

References

Unveiling Trichodesmine: A Technical Guide to its Discovery and Isolation from Trichodesma incanum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of Trichodesmine, a macrocyclic pyrrolizidine alkaloid, from the plant Trichodesma incanum. It details the historical context of its discovery, comprehensive experimental protocols for its extraction and purification, and the analytical techniques employed for its structural elucidation. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction: The Significance of Trichodesma incanum and its Alkaloids

Trichodesma incanum, a plant belonging to the Boraginaceae family, has been a subject of phytochemical interest due to its production of pyrrolizidine alkaloids (PAs). These compounds are known for their potential toxicity, but also for their diverse biological activities, making them of interest for pharmacological research. One of the prominent alkaloids isolated from this plant is this compound.[1][2] The initial discovery of this compound, along with its co-occurring alkaloid Incanine, dates back to 1935 by Menshikov and Rubinstein, marking a significant step in the study of alkaloids from this genus.[1]

This document will focus on the technical aspects of this compound, from its foundational discovery to the modern analytical methods used for its study.

Discovery and Initial Isolation: A Historical Perspective

The first successful isolation of this compound from the seeds of Trichodesma incanum was reported by G. P. Menshikov and W. Rubinstein in 1935.[1] Their work laid the groundwork for all subsequent research on this compound. While the original publication is in German, the fundamental approach relied on the classic acid-base extraction method, a common technique for isolating alkaloids from plant matrices.

Inferred Historical Experimental Protocol: Acid-Base Extraction

Based on the standard alkaloid extraction procedures of that era, the following is an inferred, detailed protocol that likely resembles the original method used for the discovery of this compound.

Objective: To extract and isolate crude this compound from Trichodesma incanum seeds.

Materials:

  • Dried and finely ground seeds of Trichodesma incanum

  • Methanol or Ethanol

  • Dilute sulfuric acid (e.g., 2% H₂SO₄)

  • Ammonia solution (e.g., 25% NH₄OH)

  • Chloroform

  • Sodium sulfate, anhydrous

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Maceration: The ground plant material is subjected to exhaustive maceration with a polar solvent like methanol or ethanol to extract a wide range of compounds, including the alkaloids.

  • Acidification: The resulting extract is concentrated, and the residue is acidified with dilute sulfuric acid. This step converts the alkaloids into their salt form, rendering them soluble in the aqueous acidic solution.

  • Removal of Non-alkaloidal Components: The acidic solution is then washed with a non-polar solvent such as chloroform to remove fats, waxes, and other non-alkaloidal impurities, which remain in the organic phase.

  • Basification: The aqueous acidic layer, now enriched with alkaloid salts, is made alkaline by the addition of an ammonia solution. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with chloroform. The free alkaloid bases partition into the organic chloroform layer.

  • Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate to remove any residual water and then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

This foundational procedure would have yielded a mixture of alkaloids, from which this compound and Incanine were subsequently separated and purified.

Modern Isolation and Purification Techniques

While the principles of the initial discovery remain relevant, modern isolation techniques offer significantly improved resolution and efficiency. High-speed counter-current chromatography (CCC) has been successfully applied to the separation and purification of this compound from the crude alkaloidal fraction of Trichodesma incanum.

Experimental Protocol: High-Speed Counter-Current Chromatography (CCC)

Objective: To separate and purify this compound from a crude alkaloid extract of Trichodesma incanum.

Instrumentation:

  • High-Speed Counter-Current Chromatograph

Solvent System:

  • A two-phase solvent system is employed, typically consisting of chloroform as the mobile phase and a buffer solution (e.g., 0.2 M potassium phosphate buffer) at an optimized pH as the stationary phase.

Procedure:

  • Preparation of the Solvent System: The selected solvent system is thoroughly mixed and allowed to equilibrate in a separatory funnel. The two phases are then separated.

  • Column Preparation: The CCC column is filled with the stationary phase.

  • Sample Injection: The crude alkaloid extract, dissolved in a small volume of the solvent mixture, is injected into the chromatograph.

  • Elution: The mobile phase is pumped through the column at a specific flow rate, initiating the separation process. The column is rotated at high speed to ensure efficient mixing and partitioning of the analytes between the two phases.

  • Fraction Collection: The eluent is monitored (e.g., by UV detection), and fractions are collected as the separated compounds exit the column.

  • Analysis and Evaporation: The collected fractions are analyzed (e.g., by TLC or HPLC) to identify those containing pure this compound. The solvent is then evaporated from the desired fractions to yield the purified compound.

Structural Elucidation

The determination of the complex macrocyclic structure of this compound has been accomplished through a combination of classical chemical degradation methods and modern spectroscopic techniques.

Historical Approach to Structural Determination

Historically, the structures of complex natural products like this compound were elucidated through a series of chemical degradation reactions. This painstaking process involved breaking the molecule down into smaller, more easily identifiable fragments. By piecing together the structures of these fragments, the structure of the original molecule could be inferred. This approach, while now largely superseded, was fundamental in the initial characterization of this compound.

Modern Spectroscopic Analysis

Modern structural elucidation relies heavily on a suite of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and piece together the complete structure.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule.

Quantitative Data

ParameterMethodResultReference
Yield of this compound High-Speed Counter-Current ChromatographyData not available in reviewed literature-
Purity HPLC, NMR>95% (commercially available standards)[3]
Molecular Formula High-Resolution Mass SpectrometryC₁₈H₂₇NO₆-
Molecular Weight Mass Spectrometry353.41 g/mol -

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in the isolation and analysis of this compound.

experimental_workflow cluster_extraction Initial Extraction and Isolation cluster_purification Modern Purification cluster_analysis Structural Elucidation plant_material Trichodesma incanum seeds maceration Maceration (Methanol/Ethanol) plant_material->maceration acidification Acidification (dil. H₂SO₄) maceration->acidification partitioning Partitioning (Chloroform) acidification->partitioning basification Basification (NH₄OH) partitioning->basification extraction Liquid-Liquid Extraction (Chloroform) basification->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract ccc High-Speed Counter-Current Chromatography crude_extract->ccc pure_this compound Pure this compound ccc->pure_this compound nmr NMR Spectroscopy (1D & 2D) pure_this compound->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_this compound->ms structure Structural Determination nmr->structure ms->structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Signaling Pathways

This compound, like many pyrrolizidine alkaloids, exhibits significant biological activity, primarily linked to its toxicity. The toxicity of PAs is generally associated with their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters (dehydroalkaloids). These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

While the general mechanism of PA toxicity is understood, the specific signaling pathways directly modulated by this compound are an area of ongoing research. Studies have shown that PAs can induce apoptosis and disrupt cell cycle regulation.[4][5] The neurotoxicity of this compound, which distinguishes it from some other PAs like the pneumotoxic monocrotaline, is attributed to its greater lipophilicity and the longer half-life of its reactive metabolite, allowing for greater penetration and binding within the brain.[6]

The disruption of critical signaling pathways related to DNA damage repair and cell cycle control is a key aspect of PA-induced carcinogenesis.[7]

signaling_pathway cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes This compound This compound cyp450 Cytochrome P450 (Liver) This compound->cyp450 dehydrothis compound Dehydrothis compound (Reactive Metabolite) cyp450->dehydrothis compound macromolecules Alkylation of DNA & Proteins dehydrothis compound->macromolecules neurotoxicity Neurotoxicity dehydrothis compound->neurotoxicity High Lipophilicity & Half-life dna_damage DNA Damage macromolecules->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest genotoxicity Genotoxicity dna_damage->genotoxicity cytotoxicity Cytotoxicity apoptosis->cytotoxicity carcinogenicity Carcinogenicity genotoxicity->carcinogenicity

Caption: Proposed toxicological pathway of this compound.

Conclusion

The discovery and isolation of this compound from Trichodesma incanum represent a classic example of natural product chemistry, evolving from historical acid-base extraction methods to sophisticated chromatographic and spectroscopic techniques. Understanding the detailed methodologies for its isolation and the analytical approaches for its characterization is crucial for researchers investigating its biological activities and toxicological profile. Further research into the specific molecular targets and signaling pathways affected by this compound will be vital for fully comprehending its pharmacological and toxicological significance, and for exploring any potential therapeutic applications.

References

Trichodesmine: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably in the genus Crotalaria.[1][2] As with many pyrrolizidine alkaloids, this compound is recognized for its potential toxicity, particularly its neurotoxic effects.[3][4] An in-depth understanding of its chemical structure and physicochemical properties is paramount for researchers in the fields of toxicology, pharmacology, and drug development for predicting its biological activity, understanding its toxicokinetics, and for the development of potential therapeutic interventions or analytical detection methods. This technical guide provides a detailed overview of the chemical and physical characteristics of this compound, methods for its analysis, and a visualization of its metabolic activation pathway.

Chemical Structure and Identification

This compound is a macrocyclic diester pyrrolizidine alkaloid.[5] Its core structure consists of a retronecine base esterified with a necic acid. The precise chemical identity of this compound is defined by its systematic IUPAC name, molecular formula, and various chemical identifiers.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name (1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadec-10-ene-3,7-dione[1][6]
Molecular Formula C₁₈H₂₇NO₆[1][6][7]
Molecular Weight 353.4 g/mol [1][2][6]
CAS Number 548-90-3[1][6]
SMILES CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)--INVALID-LINK--O)(C)O[1][6]
InChI InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1[6]
InChIKey SOODLZHDDSGRKL-FOOXYVKASA-N[6]

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Key properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueRemarksReference
Melting Point 160-161 °CData from a source with conflicting molecular formula information.[8]
pKa 7.07Experimentally determined.[3]
Partition Coefficient (LogP) Higher than monocrotalineIndicates greater lipophilicity. A specific experimental value is not readily available.[3][9]
Water Solubility Slightly solublePyrrolizidine alkaloids are generally more soluble in dilute acids and polar organic solvents like methanol.[10][11]
Aqueous Half-life of Dehydrothis compound 5.4 secondsSignificantly longer than that of dehydromonocrotaline (3.4 seconds).[3][9]

Experimental Protocols

Determination of n-Octanol:Water Partition Coefficient (LogP)

A miniaturized shake-flask method is a common technique for the experimental determination of the LogP of pyrrolizidine alkaloids.[12][13][14]

  • Preparation of Phases: Prepare n-octanol and water phases that are mutually saturated by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.

  • Standard Solutions: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: In a suitable vial, mix a known volume of the this compound aqueous solution with a known volume of the n-octanol.

  • Equilibration: Shake the vial for a sufficient time to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of this compound.[5][15]

  • Sample Preparation: Extract this compound from the matrix (e.g., plant material, biological fluid) using a suitable solvent, often an acidified aqueous solution or methanol.[11][15] Solid-phase extraction (SPE) can be used for sample cleanup and concentration.[15]

  • Chromatographic System:

    • Column: A reversed-phase C18 column is commonly used.[5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[5][15]

    • Detector: A UV detector set at approximately 220 nm or a mass spectrometer for more selective and sensitive detection.[5]

  • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify this compound by comparing its retention time and detector response to that of a certified reference standard.

Metabolic Activation and Toxicity Pathway

The toxicity of this compound is primarily due to its metabolic activation in the liver.[3][16] The following diagram illustrates the key steps in this process.

Trichodesmine_Metabolism This compound This compound Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Ester) This compound->Dehydrothis compound Cytochrome P450 (Liver) Detoxification Detoxification Dehydrothis compound->Detoxification Conjugation with GSH Toxicity Toxicity Dehydrothis compound->Toxicity Binding to Cellular Macromolecules GSH_Conjugate Glutathione Conjugate Detoxification->GSH_Conjugate Macromolecule_Adducts Protein and DNA Adducts Toxicity->Macromolecule_Adducts

Caption: Metabolic activation pathway of this compound.

The greater lipophilicity of this compound compared to other pyrrolizidine alkaloids like monocrotaline allows for greater penetration into the brain, contributing to its neurotoxicity.[3][4] Furthermore, steric hindrance in the dehydrothis compound molecule results in a greater resistance to hydrolysis, leading to a longer half-life and allowing more of the reactive metabolite to be distributed to target organs.[3]

Experimental Workflow for Analysis

A typical workflow for the analysis of this compound from a plant matrix involves extraction, purification, and instrumental analysis.

Analysis_Workflow Start Plant Material Extraction Extraction (e.g., with acidified water or methanol) Start->Extraction Purification Purification / Cleanup (e.g., Solid-Phase Extraction) Extraction->Purification Analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) Purification->Analysis Data Data Processing and Quantification Analysis->Data End Result Data->End

Caption: General workflow for this compound analysis.

Conclusion

This technical guide has summarized the key chemical and physicochemical properties of this compound, providing a foundation for researchers working with this compound. The provided data, protocols, and pathway visualizations are intended to facilitate further investigation into its toxicological profile and potential pharmacological applications. A thorough understanding of these fundamental characteristics is essential for advancing research and ensuring safety in the handling and study of this compound.

References

Trichodesmine: A Comprehensive Technical Guide to its Biological Activities and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) found in various plant species, notably in the genus Trichodesma and Crotalaria.[1] Like many PAs, this compound exhibits a range of biological activities and a significant toxicological profile, making it a subject of interest for toxicologists and drug development professionals. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological effects, mechanisms of toxicity, and the experimental methodologies used for its study. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Biological Activities

The primary biological activities of this compound are linked to its toxic effects, particularly its pronounced neurotoxicity. Unlike its structurally related counterpart, monocrotaline, which is primarily pneumotoxic, this compound's main target is the central nervous system.[2]

Mechanism of Action

The biological activity of this compound is contingent upon its metabolic activation, primarily in the liver.[2] Cytochrome P450 monooxygenases convert this compound into its highly reactive pyrrolic derivative, dehydrothis compound.[2] This electrophilic metabolite can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and toxicity.[3]

The neurotoxicity of this compound is attributed to two key physicochemical properties that differentiate it from monocrotaline. Firstly, dehydrothis compound exhibits greater resistance to hydrolysis due to steric hindrance, allowing more of the reactive metabolite to be released from the liver and reach the brain. Secondly, the greater lipophilicity of dehydrothis compound facilitates its penetration across the blood-brain barrier.[2]

Toxicological Profile

This compound is a potent toxin, with its toxicity primarily manifesting as neurotoxicity, although hepatotoxicity is also a characteristic of pyrrolizidine alkaloids.[4]

Acute Toxicity

The acute toxicity of this compound has been determined in animal models, with the LD50 value providing a quantitative measure of its lethality.

Table 1: Acute Toxicity of this compound and Monocrotaline

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compoundRatIntraperitoneal (i.p.)57 µmol/kg[2]
MonocrotalineRatIntraperitoneal (i.p.)335 µmol/kg[2]
Organ-Specific Toxicity

The primary target organ for this compound toxicity is the brain, leading to neurotoxic effects.[2] This is in contrast to monocrotaline, which primarily affects the lungs. The differential organ toxicity is directly related to the distribution of their respective reactive metabolites.[5]

Table 2: Distribution of Bound Pyrrolic Metabolites in Different Organs

CompoundDoseOrganPyrrole Levels (nmol/g tissue)Reference
This compound15 mg/kg (i.p.)Brain3.8[6]
Monocrotaline65 mg/kg (i.p.)Brain1.7[6]
This compound15 mg/kg (i.p.)Liver7[6]
Monocrotaline65 mg/kg (i.p.)Liver17[6]
This compound15 mg/kg (i.p.)Lung8[6]
Monocrotaline65 mg/kg (i.p.)Lung10[6]
In Vitro Cytotoxicity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities and toxicological profile.

Determination of Pyrrolic Metabolites in Tissues (Ehrlich's Reagent Method)

This protocol describes a colorimetric method for the quantification of pyrrolic metabolites in tissue samples.

Materials:

  • Tissues (e.g., brain, liver, lung)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ehrlich's reagent: 2% (w/v) p-dimethylaminobenzaldehyde in n-propanol

  • Pyrrole standard (e.g., dehydroretronecine)

  • Spectrophotometer

Procedure:

  • Homogenize tissue samples in ice-cold 10% TCA.

  • Centrifuge the homogenate to pellet the protein.

  • Wash the protein pellet with TCA to remove unbound pyrroles.

  • Hydrolyze the protein-bound pyrroles by heating the pellet in 1 M NaOH.

  • Neutralize the hydrolysate with HCl.

  • Add Ehrlich's reagent to the neutralized hydrolysate.

  • Incubate at room temperature for a specified time to allow for color development.

  • Measure the absorbance at a specific wavelength (typically around 565 nm).

  • Quantify the pyrrole concentration by comparing the absorbance to a standard curve generated with a known pyrrole standard.

Isolated Perfused Rat Liver Model for Metabolism Studies

This ex vivo technique allows for the study of hepatic metabolism of xenobiotics like this compound in a controlled environment.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit bicarbonate buffer

  • Perfusion pump and oxygenator

  • Surgical instruments

  • This compound

Procedure:

  • Anesthetize the rat and perform a midline laparotomy.

  • Cannulate the portal vein and the bile duct.

  • Insert a cannula into the thoracic vena cava for the outflow of the perfusate.

  • Start the perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate.

  • After an equilibration period, introduce this compound into the perfusion medium.

  • Collect perfusate and bile samples at various time points.

  • Analyze the collected samples for the parent compound and its metabolites using appropriate analytical techniques such as HPLC-MS/MS.

In Vivo Neurotoxicity Assessment

This protocol outlines a general procedure for assessing the neurotoxic effects of this compound in a rodent model.

Materials:

  • Male Sprague-Dawley rats

  • This compound solution

  • Behavioral assessment apparatus (e.g., open field, rotarod)

  • Histological equipment

Procedure:

  • Administer this compound to the rats via a specific route (e.g., intraperitoneal injection).

  • Observe the animals for clinical signs of neurotoxicity at regular intervals.

  • Conduct behavioral tests to assess motor coordination, exploratory activity, and other neurological functions.

  • At the end of the study period, euthanize the animals and collect brain tissue.

  • Perform histopathological examination of the brain tissue to identify any lesions or cellular damage.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

While the precise signaling pathways disrupted by this compound are not fully elucidated, based on the known mechanisms of pyrrolizidine alkaloids and related compounds, a proposed pathway leading to neurotoxicity is presented below. This pathway involves metabolic activation, covalent binding to cellular macromolecules, and subsequent induction of cellular stress and apoptosis.

Trichodesmine_Neurotoxicity_Pathway cluster_liver Liver cluster_blood Bloodstream cluster_brain Brain This compound This compound CYP450 Cytochrome P450 Monooxygenases This compound->CYP450 Metabolic Activation Dehydrothis compound Dehydrothis compound (Reactive Metabolite) CYP450->Dehydrothis compound Transport Transport to Brain Dehydrothis compound->Transport BBB Blood-Brain Barrier Transport->BBB NeuronalCell Neuronal Cell BBB->NeuronalCell Penetration Macromolecules Cellular Macromolecules (DNA, Proteins) NeuronalCell->Macromolecules Covalent Binding CellularStress Cellular Stress (Oxidative Stress, ER Stress) Macromolecules->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Proposed pathway of this compound-induced neurotoxicity.

Experimental Workflow for Investigating this compound Toxicity

The following diagram illustrates a typical experimental workflow for the comprehensive evaluation of the biological activities and toxicological profile of this compound.

Trichodesmine_Toxicity_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (Neuronal, Hepatic, Cancer cell lines) Cytotoxicity Cytotoxicity Assays (MTT, LDH) CellCulture->Cytotoxicity Metabolism Metabolism Studies (Microsomes, Hepatocytes) CellCulture->Metabolism Signaling Signaling Pathway Analysis (Western Blot, qPCR) CellCulture->Signaling DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Metabolism->DataAnalysis Signaling->DataAnalysis IsolatedLiver Isolated Perfused Liver MetaboliteID Metabolite Identification (LC-MS) IsolatedLiver->MetaboliteID MetaboliteID->DataAnalysis AnimalModel Animal Model (Rats, Mice) ToxicityTesting Acute & Chronic Toxicity (LD50, Histopathology) AnimalModel->ToxicityTesting Neurobehavioral Neurobehavioral Tests AnimalModel->Neurobehavioral PKPD Pharmacokinetics/ Pharmacodynamics AnimalModel->PKPD ToxicityTesting->DataAnalysis Neurobehavioral->DataAnalysis PKPD->DataAnalysis

Caption: Experimental workflow for this compound toxicity assessment.

Conclusion

This compound is a potent neurotoxic pyrrolizidine alkaloid whose biological activity is dependent on metabolic activation to a reactive pyrrolic metabolite. Its distinct toxicological profile, particularly its neurotoxicity, is attributed to the physicochemical properties of its active metabolite. This guide has summarized the key quantitative data, provided detailed experimental protocols for its study, and visualized the proposed mechanisms of action and experimental workflows. Further research is warranted to fully elucidate the specific signaling pathways disrupted by this compound and to determine its in vitro cytotoxicity against a broader range of cell lines. Such studies will contribute to a more comprehensive understanding of its toxicological risks and may inform the development of strategies to mitigate its harmful effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a macrocyclic pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their significant biological activities, including hepatotoxicity. This technical guide provides an in-depth overview of the natural plant sources of this compound and its related alkaloids, focusing on quantitative data, experimental protocols for extraction and analysis, and the biosynthetic pathways involved in their production. This information is crucial for researchers in phytochemistry, toxicology, and drug development who are investigating the properties and potential applications of these complex natural products.

Primary Plant Sources of this compound and Related Alkaloids

This compound and its structural analogs are primarily found in plant species belonging to the genus Trichodesma, a member of the Boraginaceae family. These plants are distributed in tropical and subtropical regions of Africa, Asia, and Australia. The main species identified as producers of this compound and related PAs are Trichodesma africanum, Trichodesma incanum, and Trichodesma indicum.[1][2]

Quantitative Data on Alkaloid Content

The concentration of this compound and other PAs can vary significantly depending on the plant species, the specific organ, developmental stage, and environmental conditions. While comprehensive quantitative data for this compound across all plant parts is not extensively available in the literature, existing studies provide valuable insights.

Plant SpeciesPlant PartAlkaloid(s)ConcentrationReference(s)
Trichodesma indicumSeedsTotal Pyrrolizidine Alkaloids2,702,338 ng/g
Trichodesma africanumAerial PartsThis compoundQualitatively Identified[3][4]
Trichodesma incanumNot SpecifiedThis compoundQualitatively Identified[1]

Further research is required to quantify the specific concentrations of this compound and other individual PAs in the leaves, stems, and roots of these and other Trichodesma species.

Experimental Protocols

The extraction and quantification of this compound and related PAs from plant matrices require specific and sensitive analytical techniques due to the structural complexity and potential for low concentrations of these compounds.

Extraction of Pyrrolizidine Alkaloids from Trichodesma Species

A common and effective method for extracting PAs from plant material involves an initial acidic aqueous extraction followed by solid-phase extraction (SPE) for cleanup.

Materials:

  • Dried and powdered plant material (leaves, stems, roots, or seeds)

  • Extraction solution: 0.05 M H₂SO₄ in water

  • Neutralization solution: Ammonia solution

  • SPE cartridges: Strong cation exchange (SCX) or reversed-phase C18

  • Elution solvent for SCX: Methanolic ammonia solution (e.g., 5% ammonia in methanol)

  • Elution solvent for C18: Methanol

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 2.0 g) into a centrifuge tube.

    • Add a specific volume of the extraction solution (e.g., 20 mL of 0.05 M H₂SO₄).

    • Sonication: Place the tube in an ultrasonic bath for a defined period (e.g., 15-30 minutes) to facilitate cell disruption and alkaloid release.

    • Centrifugation: Centrifuge the mixture at a specified speed (e.g., 3800 x g) for a set time (e.g., 10 minutes) to pellet the solid plant material.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with a fresh portion of the extraction solution to ensure complete extraction.

    • Pool the supernatants.[5]

  • Solid-Phase Extraction (SPE) Cleanup (using SCX):

    • Condition the SCX cartridge by passing methanol followed by water through it.

    • Load the acidic extract onto the cartridge. The positively charged alkaloids will bind to the cation exchange resin.

    • Wash the cartridge with water and then methanol to remove interfering non-basic compounds.

    • Elute the PAs from the cartridge using the methanolic ammonia solution. The ammonia neutralizes the charge on the alkaloids, allowing them to be released from the resin.[5]

  • Concentration:

    • Evaporate the eluate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the method of choice for the sensitive and selective quantification of PAs like this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (General Example):

  • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 3 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions (General Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM). For each analyte, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

  • Calibration: A calibration curve should be prepared using certified reference standards of this compound and other relevant PAs. Matrix-matched calibration is recommended to compensate for matrix effects.[6]

Biosynthesis of this compound

The biosynthesis of this compound, like other PAs, involves the convergence of two primary pathways: the formation of the necine base (retronecine in this case) and the synthesis of the necic acid (trichodesmic acid).

Biosynthesis of the Retronecine Base

The necine base retronecine is derived from the polyamines putrescine and spermidine.[7][8]

Retronecine Biosynthesis Putrescine Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Iminodialdehyde 4,4'-Iminodibutanal Homospermidine->Iminodialdehyde Diamine oxidase Pyrrolizidine_Carbaldehyde Pyrrolizidine-1-carbaldehyde Iminodialdehyde->Pyrrolizidine_Carbaldehyde Cyclization Hydroxymethylpyrrolizidine 1-Hydroxymethylpyrrolizidine Pyrrolizidine_Carbaldehyde->Hydroxymethylpyrrolizidine Reduction Retronecine Retronecine Hydroxymethylpyrrolizidine->Retronecine Desaturation & Hydroxylation Trichodesmic Acid Biosynthesis cluster_isoleucine From L-Isoleucine cluster_valine From L-Valine Isoleucine L-Isoleucine Keto_Isoleucine α-keto-β-methylvalerate Isoleucine->Keto_Isoleucine Right_Half Right-hand C5 unit Keto_Isoleucine->Right_Half Trichodesmic_Acid Trichodesmic Acid Right_Half->Trichodesmic_Acid Condensation Valine L-Valine Keto_Valine α-ketoisovalerate Valine->Keto_Valine Left_Half Left-hand C5 unit Keto_Valine->Left_Half Left_Half->Trichodesmic_Acid This compound Assembly Retronecine Retronecine This compound This compound Retronecine->this compound Acyltransferase (putative) Trichodesmic_Acid Trichodesmic Acid Trichodesmic_Acid->this compound Experimental Workflow Plant_Material Plant Material (Trichodesma sp.) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Acidic Aqueous Extraction (e.g., 0.05 M H₂SO₄) Drying_Grinding->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Results: Alkaloid Profile and Concentration Data_Processing->Results

References

The Biosynthesis of Trichodesmine in Crotalaria Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) found in various Crotalaria species. Like other PAs, it is a secondary metabolite synthesized by the plant as a defense mechanism. The biosynthesis of this compound is a complex process involving the convergence of two distinct pathways: the formation of the necine base, retronecine, and the synthesis of the necic acid, trichodesmic acid. This technical guide provides a detailed overview of the known biosynthetic pathway of this compound, including the precursor molecules, key enzymatic steps, and relevant experimental methodologies. Quantitative data, where available, is presented in tabular format, and a diagram of the biosynthetic pathway is provided in the DOT language for visualization.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a bifurcated process that culminates in the esterification of the retronecine base with trichodesmic acid. The pathway can be conceptually divided into three main stages:

  • Biosynthesis of the Necine Base (Retronecine): This pathway commences with the amino acids L-arginine or L-ornithine and proceeds through the key intermediate, putrescine.

  • Biosynthesis of the Necic Acid (Trichodesmic Acid): This part of the pathway utilizes several amino acids as precursors, namely L-threonine, L-isoleucine, L-valine, and L-leucine.

  • Esterification: The final step involves the formation of a macrocyclic diester from retronecine and trichodesmic acid.

Biosynthesis of Retronecine

The formation of the pyrrolizidine ring system of retronecine is a well-studied pathway in various PA-producing plants.[1][2][3][4] The key steps are as follows:

  • Formation of Putrescine: The pathway begins with the conversion of either L-arginine (via agmatine) or L-ornithine to putrescine.

  • Formation of Homospermidine: Two molecules of putrescine, or more accurately, a molecule of putrescine and a molecule of spermidine, condense to form the symmetrical intermediate homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) , which is the first committed step in the biosynthesis of the necine base.[1][5]

  • Cyclization to the Pyrrolizidine Ring: Homospermidine undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine skeleton of retronecine.[6]

Biosynthesis of Trichodesmic Acid

The biosynthesis of the C10 dicarboxylic acid, trichodesmic acid, is less well understood than that of retronecine. However, feeding studies with radiolabeled precursors have identified the primary building blocks. The C10 acid is formed from two distinct five-carbon units derived from amino acids:

  • One half of the molecule is derived from L-threonine and L-isoleucine .

  • The other half is derived from L-valine and L-leucine .[1]

The exact enzymatic reactions and intermediates in the assembly of trichodesmic acid are yet to be fully elucidated.

Final Esterification

The final step in the biosynthesis of this compound is the esterification of the C-7 and C-9 hydroxyl groups of the retronecine base with the two carboxyl groups of trichodesmic acid to form a macrocyclic diester.[7][8] The precise enzymatic mechanism for this macrocyclization in Crotalaria is not yet characterized.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound in Crotalaria is limited in the literature, the following tables summarize relevant available data.

Table 1: Precursor Incorporation into Trichodesmic Acid
PrecursorIncorporation into Trichodesmic Acid halfReference
L-ThreonineYes[1]
L-IsoleucineYes[1]
L-ValineYes[1]
L-LeucineYes[1]
Table 2: Kinetic Properties of a Representative Homospermidine Synthase (from Blastochloris viridis)

Note: This data is from a bacterial HSS and is provided as a representative example. Kinetic data for HSS from a this compound-producing Crotalaria species is not currently available.

ParameterValueSubstrate(s)Reference
Optimal pH 9.01,3-diaminopropane and putrescine
Optimal Temperature 50 °C1,3-diaminopropane and putrescine
Specific Activity (Wild-Type) 8.72 U/mg1,3-diaminopropane and putrescine

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established methods for studying pyrrolizidine alkaloid biosynthesis.

Protocol for Radiolabeling and Feeding Studies

Objective: To determine the incorporation of precursors into this compound.

Materials:

  • Crotalaria plants (species known to produce this compound)

  • Radiolabeled precursors (e.g., [U-¹⁴C]-L-Isoleucine, [U-¹⁴C]-L-Leucine)

  • Sterile water

  • Syringes and needles

  • Liquid scintillation counter and scintillation fluid

  • Equipment for extraction and purification of this compound (see Protocol 3.3)

Procedure:

  • Preparation of Labeled Precursor Solution: Dissolve the radiolabeled amino acid in a small volume of sterile water to a known concentration and specific activity.

  • Administration to Plants: Introduce the labeled precursor solution to the Crotalaria plants. This can be done through various methods, such as stem injection, hydroponic feeding, or application to cut shoots.

  • Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24-72 hours) under controlled growth conditions.

  • Harvesting and Extraction: Harvest the plant material (e.g., leaves, stems) and proceed with the extraction of pyrrolizidine alkaloids as described in Protocol 3.3.

  • Purification and Identification: Isolate this compound from the crude extract using chromatographic techniques (e.g., HPLC). Confirm the identity of the isolated this compound using spectroscopic methods (e.g., MS, NMR).

  • Quantification of Radioactivity: Measure the radioactivity of the purified this compound sample using a liquid scintillation counter.

  • Calculation of Incorporation Rate: Calculate the percentage of the administered radioactivity that was incorporated into this compound.

Protocol for Homospermidine Synthase (HSS) Enzyme Assay

Objective: To measure the activity of HSS in Crotalaria plant extracts.

Materials:

  • Fresh or frozen Crotalaria root tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM dithiothreitol, 1 mM EDTA, 10% glycerol)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 9.0)

  • Substrates: Putrescine and spermidine

  • Cofactor: NAD⁺

  • Equipment for protein extraction (e.g., mortar and pestle, centrifuge)

  • Spectrophotometer or HPLC for product detection (homospermidine)

Procedure:

  • Protein Extraction: Homogenize the Crotalaria root tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, putrescine, spermidine, and NAD⁺.

  • Initiation of Reaction: Add a known amount of the crude enzyme extract to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

  • Product Detection and Quantification: Quantify the amount of homospermidine produced. This can be done by derivatizing the polyamines and analyzing them by HPLC with fluorescence detection, or by using a coupled enzymatic assay that leads to a change in absorbance.

  • Calculation of Enzyme Activity: Express the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., nmol/min/mg protein).

Protocol for Extraction and Isolation of this compound

Objective: To extract and purify this compound from Crotalaria plant material.

Materials:

  • Dried and powdered Crotalaria plant material

  • Methanol

  • Sulfuric acid (e.g., 0.5 M)

  • Ammonia solution

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Chromatography equipment (e.g., column chromatography with silica gel, preparative HPLC)

Procedure:

  • Extraction: Macerate the powdered plant material in methanol for an extended period (e.g., 24 hours). Repeat the extraction multiple times to ensure complete extraction of the alkaloids.

  • Acid-Base Partitioning: Combine the methanolic extracts and evaporate to dryness. Redissolve the residue in dilute sulfuric acid. Wash the acidic solution with dichloromethane to remove non-basic compounds.

  • Basification and Re-extraction: Make the acidic aqueous solution basic with ammonia solution (to pH ~10). Extract the alkaloids into dichloromethane.

  • Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

  • Purification: Subject the crude alkaloid extract to chromatographic purification. This may involve initial separation by column chromatography on silica gel, followed by final purification using preparative HPLC to obtain pure this compound.

  • Structure Confirmation: Confirm the structure and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Biosynthetic Pathway

The following DOT script generates a diagram of the proposed biosynthetic pathway of this compound.

Trichodesmine_Biosynthesis cluster_retronecine Retronecine Biosynthesis cluster_trichodesmic_acid Trichodesmic Acid Biosynthesis cluster_final_product Final Product L_Arginine L-Arginine Putrescine Putrescine L_Arginine->Putrescine L_Ornithine L-Ornithine L_Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine Spermidine Spermidine->Homospermidine Homospermidine Synthase (HSS) Pyrrolizidine_Ring Pyrrolizidine Ring System Homospermidine->Pyrrolizidine_Ring Retronecine Retronecine Pyrrolizidine_Ring->Retronecine This compound This compound Retronecine->this compound Esterification L_Threonine L-Threonine Unit_A C5 Unit A L_Threonine->Unit_A L_Isoleucine L-Isoleucine L_Isoleucine->Unit_A Trichodesmic_Acid Trichodesmic Acid Unit_A->Trichodesmic_Acid L_Valine L-Valine Unit_B C5 Unit B L_Valine->Unit_B L_Leucine L-Leucine L_Leucine->Unit_B Unit_B->Trichodesmic_Acid Trichodesmic_Acid->this compound Esterification

Caption: Proposed biosynthetic pathway of this compound in Crotalaria species.

Conclusion

The biosynthesis of this compound in Crotalaria species is a complex metabolic process that draws upon primary metabolites, particularly amino acids, to construct a potent defensive alkaloid. While the general outlines of the pathway, especially the formation of the retronecine core, are reasonably well understood, significant gaps remain in our knowledge of the specific enzymatic steps in trichodesmic acid biosynthesis and the final macrocyclization. Further research, including detailed enzymatic studies and the application of modern metabolomic and transcriptomic approaches, will be necessary to fully elucidate this intricate biosynthetic pathway. Such knowledge will not only enhance our understanding of plant secondary metabolism but may also open avenues for the biotechnological production of novel compounds.

References

Trichodesmine and the Liver: An In-depth Technical Review of its Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. While primarily recognized for its neurotoxic effects, the hepatic metabolism of this compound is a critical prerequisite for its toxicity, a common feature among hepatotoxic PAs. This technical guide provides a comprehensive review of the available literature on the hepatotoxicity of this compound, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. Due to the limited research specifically focused on this compound's hepatotoxicity, this review will also draw upon data from closely related and well-studied PAs to provide a broader context and predictive insights.

Quantitative Data on this compound Hepatotoxicity

The available quantitative data on the direct hepatotoxic effects of pure this compound is sparse. Much of the understanding is derived from comparative studies with other PAs, most notably monocrotaline, and from studies on plant extracts containing this compound.

Table 1: Comparative Physicochemical and Metabolic Data of this compound and Monocrotaline [1]

ParameterThis compoundMonocrotalineSignificance
LD50 (intraperitoneal, rat) 57 µmol/kg335 µmol/kgThis compound is significantly more acutely toxic.
Primary Toxicity NeurotoxicPneumotoxic & HepatotoxicHighlights different target organ toxicities.
Dehydroalkaloid Release from Perfused Liver (nmol/g liver/hr) 468116Indicates more extensive hepatic metabolism of this compound to its reactive form.
Aqueous Half-life of Dehydroalkaloid (seconds) 5.43.4The reactive metabolite of this compound is more stable, allowing for greater distribution.
Partition Coefficient (Chloroform) HigherLowerIndicates greater lipophilicity of this compound.
Partition Coefficient (Heptane) HigherLowerIndicates greater lipophilicity of this compound.
pKa 7.076.83Similar ionization at physiological pH.

Table 2: In Vivo Effects of this compound on Rat Liver [2]

ParameterThis compound (15 mg/kg, i.p.)Monocrotaline (65 mg/kg, i.p.)Control
Hepatic Glutathione (GSH) Levels >50% increase>50% increaseBaseline
Tissue-bound Pyrrolic Metabolites in Liver (nmol/g tissue) 717Not detected

Table 3: Hepatotoxicity Data from Trichodesma indicum Aqueous Methanolic Extract in Mice (Subacute Toxicity)

ParameterControl GroupLow Dose (250 mg/kg)Medium Dose (500 mg/kg)High Dose (1000 mg/kg)
ALT (U/L) 28.33 ± 1.4530.67 ± 2.4035.67 ± 2.8445.33 ± 3.18
AST (U/L) 65.67 ± 3.1870.33 ± 4.1078.67 ± 3.8490.33 ± 4.41
ALP (U/L) 120.33 ± 5.81128.67 ± 6.80140.33 ± 7.51165.67 ± 8.96
Total Bilirubin (mg/dL) 0.45 ± 0.050.51 ± 0.060.58 ± 0.070.69 ± 0.08
Total Protein (g/dL) 6.83 ± 0.316.51 ± 0.286.12 ± 0.255.68 ± 0.23
Albumin (g/dL) 3.91 ± 0.183.72 ± 0.163.45 ± 0.153.11 ± 0.13

*Statistically significant difference from the control group. Data is illustrative and compiled from descriptions in the literature. The original source should be consulted for precise values and statistical analysis.

Experimental Protocols

In Vivo Hepatotoxicity Assessment of a Pyrrolizidine Alkaloid in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Test Substance Administration:

  • Preparation: Dissolve the pyrrolizidine alkaloid (e.g., this compound) in a suitable vehicle (e.g., sterile saline, water, or a vehicle used in previous studies for similar compounds).

  • Dosing: Administer the test substance via intraperitoneal (i.p.) injection or oral gavage. Dose levels should be determined based on preliminary dose-ranging studies to establish sublethal doses that are expected to cause liver injury. Include a vehicle control group.

3. Monitoring and Sample Collection:

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 24, 48, 72 hours, and weekly for longer studies) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).

  • Tissue Collection: At the end of the study, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation) and perform a necropsy. Collect the liver and other relevant organs.

4. Biochemical Analysis:

  • Serum Preparation: Centrifuge the blood to separate the serum.

  • Liver Function Tests: Analyze the serum for key liver injury markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, albumin, and total protein.

5. Histopathological Analysis:

  • Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin.

  • Tissue Processing and Staining: Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: Examine the stained liver sections under a light microscope for pathological changes, such as necrosis, apoptosis, inflammation, steatosis, and fibrosis.

G cluster_protocol In Vivo PA Hepatotoxicity Protocol animal_model Animal Model (e.g., Sprague-Dawley Rats) dosing PA Administration (i.p. or Oral Gavage) animal_model->dosing monitoring Clinical Monitoring dosing->monitoring necropsy Necropsy & Liver Collection dosing->necropsy blood_collection Blood Sample Collection monitoring->blood_collection biochemistry Serum Biochemical Analysis (ALT, AST, ALP, etc.) blood_collection->biochemistry histopathology Liver Histopathology (H&E Staining) necropsy->histopathology data_analysis Data Analysis & Interpretation biochemistry->data_analysis histopathology->data_analysis

Caption: Experimental workflow for in vivo assessment of pyrrolizidine alkaloid hepatotoxicity.

Signaling Pathways in this compound Hepatotoxicity

The precise signaling pathways perturbed by this compound in hepatocytes have not been fully elucidated. However, based on the known mechanisms of other hepatotoxic PAs, a general pathway can be proposed. The central event is the metabolic activation of this compound in the liver to a highly reactive pyrrolic ester, dehydrothis compound. This metabolite can then initiate a cascade of cellular events leading to liver injury.

G cluster_pathway Proposed Signaling Pathway of this compound Hepatotoxicity cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects This compound This compound cyp450 Hepatic CYP450 (e.g., CYP3A4, CYP2B6) This compound->cyp450 Metabolic Activation dht Dehydrothis compound (Reactive Pyrrolic Ester) cyp450->dht dna DNA Adducts dht->dna protein Protein Adducts dht->protein gsh GSH Depletion dht->gsh oxidative_stress Oxidative Stress dna->oxidative_stress er_stress ER Stress protein->er_stress gsh->oxidative_stress mito_dysfunction Mitochondrial Dysfunction oxidative_stress->mito_dysfunction er_stress->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis necrosis Necrosis mito_dysfunction->necrosis inflammation Inflammation apoptosis->inflammation liver_injury Hepatocellular Injury & Liver Damage apoptosis->liver_injury necrosis->inflammation necrosis->liver_injury inflammation->liver_injury

References

In Vivo Metabolic Fate and Detoxification of Trichodesmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA) known for its significant neurotoxicity.[1][2][3] Like other PAs, this compound itself is not toxic but requires metabolic activation in the liver to exert its toxic effects.[4] Understanding the in vivo metabolic fate and detoxification pathways of this compound is crucial for assessing its risk to human and animal health and for the development of potential therapeutic interventions against its toxicity. This technical guide provides a comprehensive overview of the current knowledge on the metabolism and detoxification of this compound, with a focus on quantitative data, experimental protocols, and the visualization of key pathways.

Physicochemical Properties and Toxicokinetics

This compound's toxic potential is influenced by its physicochemical properties, which distinguish it from other PAs like monocrotaline. This compound exhibits greater lipophilicity, as indicated by its higher partition coefficient in chloroform and heptane compared to monocrotaline.[1] This property likely contributes to its ability to cross the blood-brain barrier and exert neurotoxic effects.[1][3]

The pKa of this compound is 7.07, which is slightly higher than that of monocrotaline (6.83).[1] In vivo studies in rats have shown that after intraperitoneal (i.p.) injection, significantly higher levels of bound pyrrolic metabolites are found in the brain following this compound administration compared to equitoxic doses of monocrotaline.[1][2]

Metabolic Activation and Detoxification Pathways

The metabolism of this compound, like other PAs, is a double-edged sword, leading to both bioactivation and detoxification. These processes primarily occur in the liver and involve Phase I and Phase II metabolic reactions.[5][6]

Phase I Metabolism: Bioactivation by Cytochrome P450

The initial and critical step in the bioactivation of this compound is its metabolism by cytochrome P450 (CYP450) monooxygenases in the liver.[5][6] This enzymatic reaction converts the parent alkaloid into a highly reactive pyrrolic ester, dehydrothis compound.[1][3] Dehydrothis compound is an electrophilic metabolite that can bind to cellular macromolecules, leading to cytotoxicity.[1] The isoforms of CYP450 generally involved in the metabolism of PAs are CYP3A and CYP2B.[5]

Dehydrothis compound has a significantly longer aqueous half-life (5.4 seconds) compared to the reactive metabolite of monocrotaline, dehydromonocrotaline (3.4 seconds).[1][3] This longer half-life, combined with steric hindrance that results in greater resistance to hydrolysis, allows more of the toxic metabolite to be released from the liver and reach extrahepatic tissues like the brain.[1][3]

Phase II Metabolism: Detoxification Pathways

Detoxification of this compound and its reactive metabolite involves several pathways, primarily aimed at increasing their water solubility to facilitate excretion.

  • Hydrolysis: The ester linkages in this compound can be hydrolyzed, breaking down the molecule into its constituent necine base and necic acids. This is considered a detoxification route as it prevents the formation of the reactive dehydroalkaloid.[5]

  • N-oxidation: The nitrogen atom in the pyrrolizidine ring can be oxidized to form N-oxides. These are generally less toxic and more water-soluble, allowing for their excretion. However, N-oxidation can be a reversible process.[5]

  • Glutathione Conjugation: The highly reactive dehydrothis compound can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[2][5][7] This forms a more polar and less toxic GSH conjugate that can be further metabolized and excreted.[5] Studies have shown that administration of this compound in rats leads to an increase in hepatic GSH levels and an increased rate of GSH synthesis, suggesting an adaptive response to the toxic insult.[2]

The following diagram illustrates the proposed metabolic and detoxification pathways of this compound.

Trichodesmine_Metabolism cluster_phase2 Phase II Metabolism / Detoxification This compound This compound Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Ester) This compound->Dehydrothis compound CYP450 Hydrolysis_Products Necine Base + Necic Acids (Detoxification) This compound->Hydrolysis_Products Hydrolysis N_Oxide This compound N-Oxide (Detoxification) This compound->N_Oxide N-oxidation GSH_Conjugate GSH Conjugate (Detoxification) Dehydrothis compound->GSH_Conjugate GSH Conjugation (GSTs) Cellular_Macromolecules Cellular Macromolecules (e.g., DNA, Proteins) Dehydrothis compound->Cellular_Macromolecules Adduct Formation Excretion Excretion Hydrolysis_Products->Excretion N_Oxide->Excretion GSH_Conjugate->Excretion Toxicity Neurotoxicity Cellular_Macromolecules->Toxicity

Caption: Metabolic activation and detoxification pathways of this compound.

Quantitative Data on Metabolism and Distribution

Comparative studies between this compound and monocrotaline have provided valuable quantitative data on their metabolism and the distribution of their metabolites.

ParameterThis compoundMonocrotalineReference
LD50 (rat, i.p.) 57 µmol/kg335 µmol/kg[1][3]
Dehydroalkaloid released from perfused rat liver (nmol/g liver/hr) 468116[1][3]
Aqueous half-life of dehydroalkaloid (seconds) 5.43.4[1][3]
Bound pyrroles in brain 18 hr post-injection (25 mg/kg, i.p.) Significantly higherLower[1]
Bound pyrroles in brain (nmol/g tissue) 3.81.7[2]
Bound pyrroles in liver (nmol/g tissue) 717[2]
Bound pyrroles in lung (nmol/g tissue) 810[2]
GSDHP release into bile from perfused rat liver (nmol/g liver) 80Not specified for monocrotaline alone in this study[8]

GSDHP: 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine, a glutathione conjugate.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound metabolism.

In Vivo Administration and Tissue Analysis in Rats

This protocol describes the intraperitoneal injection of this compound in rats for studying the in vivo distribution of its metabolites.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Saline solution (sterile)

  • Syringes and needles (e.g., 23-26 gauge)

  • 70% alcohol for disinfection

  • Equipment for tissue homogenization and analysis (e.g., liquid chromatography-mass spectrometry)

Procedure:

  • Animal Handling and Dosing:

    • Acclimatize male Sprague-Dawley rats to laboratory conditions.

    • Prepare a solution of this compound in sterile saline at the desired concentration (e.g., for a dose of 15 mg/kg or 25 mg/kg).[1][2]

    • Securely restrain the rat. For intraperitoneal injection, the animal is typically held in dorsal recumbency with the head tilted slightly downward.[9][10]

    • The injection site is in the lower right quadrant of the abdomen to avoid the cecum.[10][11]

    • Disinfect the injection site with 70% alcohol.[9]

    • Insert a 23-26 gauge needle at a 30-45 degree angle into the peritoneal cavity.[12][13]

    • Aspirate to ensure the needle has not entered the bladder or intestines.[9][10]

    • Inject the this compound solution. The maximum recommended volume for an IP injection in a rat is typically up to 10 ml/kg.[12]

  • Tissue Collection and Processing:

    • At a predetermined time point after injection (e.g., 18 or 24 hours), euthanize the rats.[1][2]

    • Perfuse the animals with saline to remove blood from the organs.

    • Excise the target organs (e.g., liver, lung, brain).[2]

    • Homogenize the tissues in an appropriate buffer.

  • Analysis of Bound Pyrrolic Metabolites:

    • The concentration of tissue-bound pyrrolic metabolites is determined using a colorimetric method with Ehrlich's reagent, which reacts with pyrroles to produce a colored product that can be quantified spectrophotometrically.

Isolated Perfused Rat Liver Experiment

This ex vivo model allows for the study of hepatic metabolism without the influence of other organs.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Krebs-Henseleit bicarbonate buffer (perfusion medium)

  • Perfusion apparatus (including a pump, oxygenator, and temperature-controlled chamber)

  • Surgical instruments for cannulation

  • Analytical instruments for metabolite analysis (e.g., HPLC, LC-MS/MS)

Procedure:

  • Surgical Preparation:

    • Anesthetize a male Sprague-Dawley rat.

    • Perform a laparotomy to expose the portal vein, bile duct, and inferior vena cava.

    • Cannulate the portal vein for inflow of the perfusion medium and the inferior vena cava for outflow.

    • Cannulate the bile duct for bile collection.[14]

    • Excise the liver and transfer it to the temperature-controlled chamber of the perfusion apparatus.

  • Perfusion:

    • Perfuse the liver with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant flow rate (e.g., 3 mL/min/g liver weight) and temperature (37°C).[14]

    • Allow the liver to equilibrate before introducing the test compound.

    • Introduce this compound into the perfusion medium at a specific concentration (e.g., 0.5 mM).[1][8]

    • Collect samples of the perfusate and bile at regular intervals over a set period (e.g., 1 hour).[1][8]

  • Sample Analysis:

    • Analyze the perfusate and bile samples for the presence of this compound and its metabolites (e.g., dehydrothis compound, N-oxides, GSH conjugates) using analytical techniques such as HPLC or LC-MS/MS.[8][15]

The following diagram illustrates a general workflow for studying the in vivo metabolism of this compound.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Study cluster_analysis Analysis Animal_Model Rat Model (e.g., Sprague-Dawley) Dosing This compound Administration (e.g., Intraperitoneal Injection) Animal_Model->Dosing Sample_Collection_invivo Tissue Collection (Liver, Brain, Lung, etc.) Dosing->Sample_Collection_invivo Sample_Processing Sample Processing (Homogenization, Extraction) Sample_Collection_invivo->Sample_Processing Isolated_Liver Isolated Perfused Rat Liver Perfusion Perfusion with this compound Isolated_Liver->Perfusion Sample_Collection_exvivo Perfusate and Bile Collection Perfusion->Sample_Collection_exvivo Sample_Collection_exvivo->Sample_Processing Metabolite_Quantification Metabolite Identification and Quantification (LC-MS/MS, Spectrophotometry) Sample_Processing->Metabolite_Quantification Data_Analysis Data Analysis and Interpretation Metabolite_Quantification->Data_Analysis

Caption: General experimental workflow for studying this compound metabolism.

Neurotoxicity Signaling

The neurotoxicity of this compound is attributed to the ability of its reactive metabolite, dehydrothis compound, to cross the blood-brain barrier and form adducts with cellular macromolecules in the brain.[1][3] The precise signaling pathways involved in this compound-induced neurotoxicity are not fully elucidated but are thought to involve oxidative stress and apoptosis. The binding of dehydrothis compound to critical proteins and DNA can disrupt normal cellular function, leading to neuronal damage. The increased levels of bound pyrroles in the brain after this compound administration correlate with its neurotoxic effects.[2]

Further research is needed to fully characterize the specific signaling cascades activated by this compound in neuronal cells. The following diagram proposes a potential signaling pathway for this compound-induced neurotoxicity based on general mechanisms of toxin-induced neuronal injury.

Neurotoxicity_Pathway This compound This compound BBB Blood-Brain Barrier Dehydrotrichodesmine_Brain Dehydrothis compound (in Brain) BBB->Dehydrotrichodesmine_Brain Crosses BBB Macromolecule_Adducts Macromolecular Adducts (Proteins, DNA) Dehydrotrichodesmine_Brain->Macromolecule_Adducts Oxidative_Stress Oxidative Stress Macromolecule_Adducts->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Macromolecule_Adducts->Mitochondrial_Dysfunction Apoptosis_Pathway Apoptotic Pathway Activation (e.g., Caspase activation) Oxidative_Stress->Apoptosis_Pathway Mitochondrial_Dysfunction->Apoptosis_Pathway Neuronal_Damage Neuronal Damage / Death Apoptosis_Pathway->Neuronal_Damage

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Conclusion

The in vivo metabolic fate of this compound is characterized by a complex interplay between bioactivation and detoxification processes. Its conversion to the reactive and relatively stable metabolite, dehydrothis compound, by hepatic CYP450 enzymes is a key determinant of its toxicity. The greater lipophilicity and resistance to hydrolysis of dehydrothis compound contribute to its ability to reach and damage extrahepatic tissues, particularly the brain. Detoxification occurs through hydrolysis, N-oxidation, and conjugation with glutathione. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the mechanisms of this compound toxicity and the development of effective countermeasures. A deeper understanding of the specific enzymes and signaling pathways involved will be critical for mitigating the health risks associated with this potent neurotoxin.

References

The Pharmacokinetics and Tissue Distribution of Trichodesmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a pyrrolizidine alkaloid (PA), is a naturally occurring toxin with noted neurotoxic and hepatotoxic effects. An understanding of its pharmacokinetic (PK) and tissue distribution profile is crucial for assessing its toxicological risk and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the available scientific literature on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of its biological fate.

Introduction

Pyrrolizidine alkaloids are a large class of phytotoxins produced by numerous plant species worldwide. This compound, specifically, has drawn attention due to its distinct toxicological profile compared to other PAs. Its increased lipophilicity and the relative stability of its toxic metabolite, dehydrothis compound, are thought to contribute to its potent neurotoxicity.[1][2][3] This document synthesizes the current knowledge of this compound's journey through the body, providing a foundational resource for researchers in toxicology and drug development.

Pharmacokinetic Profile

Detailed in vivo pharmacokinetic studies providing classical parameters such as Cmax, Tmax, AUC, and a definitive elimination half-life for this compound are not extensively available in the public domain. Most of the current understanding is derived from comparative studies with other PAs, primarily in rodent models.

Absorption and Distribution

As with most PAs, it is presumed that this compound is absorbed from the gastrointestinal tract after oral ingestion.[4] Due to its greater lipophilicity compared to other PAs like monocrotaline, this compound is expected to readily cross biological membranes.[1][2] This characteristic is a key factor in its distribution to extrahepatic tissues, including the central nervous system.[1][2]

Table 1: Physicochemical Properties of this compound and its Metabolite

ParameterValueComparison CompoundValueReference
Partition Coefficient (Chloroform)Higher than MonocrotalineMonocrotalineLower[1][2]
Partition Coefficient (Heptane)Higher than MonocrotalineMonocrotalineLower[1][2]
pKa7.07Monocrotaline6.83[1][2]
Aqueous Half-life of Dehydro- metabolite5.4 secDehydromonocrotaline3.4 sec[1][2][3]
Metabolism

The bioactivation of this compound primarily occurs in the liver, a common feature for PAs.[4] Hepatic enzymes, likely cytochrome P450s, metabolize this compound into a highly reactive pyrrolic dehydroalkaloid, dehydrothis compound.[1] This metabolite is considered the primary mediator of this compound's toxicity.[1][5]

A significant finding is that the liver removes a smaller proportion of this compound from the perfusate compared to other PAs like retrorsine, yet it releases the greatest amount of the toxic dehydroalkaloid into circulation.[5] This suggests a metabolic profile that favors bioactivation and systemic exposure to the toxic metabolite.

Detoxification of dehydrothis compound can occur through conjugation with glutathione (GSH) to form 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP), which is then excreted.[5] However, the rate of this detoxification pathway for this compound is considerably lower than for other PAs.[5]

Trichodesmine_Metabolism This compound This compound Dehydrothis compound Dehydrothis compound (Reactive Pyrrolic Metabolite) This compound->Dehydrothis compound Hepatic Metabolism (e.g., CYP450) GSDHP GSDHP (Glutathione Conjugate - Detoxified) Dehydrothis compound->GSDHP GSH Conjugation (Detoxification) Protein_Adducts Protein and DNA Adducts (Toxicity) Dehydrothis compound->Protein_Adducts Covalent Binding Excretion Excretion GSDHP->Excretion

Metabolic pathway of this compound.

Table 2: Comparative Hepatic Metabolism of this compound in Isolated, Perfused Rat Liver

ParameterThis compoundRetrorsineMonocrotalineSeneciphyllineReference
PA removed by liver (%)5593Not specifiedNot specified[5]
Dehydroalkaloid released into perfusate (nmol/g liver)468Not specified116Not specified[1]
GSDHP released into bile (nmol/g liver)80880Not specifiedNot specified[5]
Bound pyrroles in liver (nmol/g)7Not specified55Not specified[6]
Excretion

The primary routes of excretion for PAs are through urine and feces.[4] It is anticipated that the metabolites of this compound, including the GSDHP conjugate, are eliminated via these pathways.

Tissue Distribution

The distribution of this compound and its metabolites is a critical determinant of its organ-specific toxicity. Its lipophilic nature facilitates wider distribution compared to less lipophilic PAs.[1][2]

Organ Accumulation

Studies have shown that the reactive pyrrolic metabolites of this compound bind to various tissues. The levels of these bound metabolites appear to correlate with the observed organ toxicity.[6] Notably, higher levels of bound pyrroles are found in the brain following this compound administration compared to monocrotaline, which is consistent with this compound's neurotoxicity.[1][3][6]

Table 3: Tissue Levels of Bound Pyrrolic Metabolites in Rats

TissueThis compound (nmol/g tissue)Monocrotaline (nmol/g tissue)Reference
Brain3.81.7[6]
Lung810[6]
Liver717[6]

Data obtained 18 hours after intraperitoneal injection of 25 mg/kg this compound or an equitoxic dose of Monocrotaline.

Experimental Protocols

Detailed experimental protocols for dedicated pharmacokinetic studies of this compound are scarce. The following sections describe the methodologies used in the key comparative studies that have provided the bulk of the available data.

Isolated, Perfused Rat Liver Metabolism Study

This experimental setup is crucial for studying the hepatic metabolism of xenobiotics in a controlled environment.

Perfused_Liver_Workflow cluster_preparation Liver Preparation cluster_perfusion Perfusion cluster_analysis Sample Collection & Analysis Rat Male Sprague-Dawley Rat Isolation Surgical Isolation of Liver Rat->Isolation Cannulation Cannulation of Portal Vein and Bile Duct Isolation->Cannulation Perfusion_System Perfusion System Setup Cannulation->Perfusion_System Perfusion Perfusion for 1 hour Perfusion_System->Perfusion PA_Solution This compound Solution (0.5 mM) PA_Solution->Perfusion Perfusate Collect Perfusate Perfusion->Perfusate Bile Collect Bile Perfusion->Bile Liver_Homogenate Homogenize Liver Perfusion->Liver_Homogenate Quantification Quantify Pyrrolic Metabolites (e.g., by spectrophotometry) Perfusate->Quantification Bile->Quantification Liver_Homogenate->Quantification

Workflow for isolated, perfused liver study.

  • Animal Model: Male Sprague-Dawley rats.[6]

  • Procedure:

    • The rat liver is surgically isolated.

    • The portal vein and bile duct are cannulated to allow for perfusion and collection of bile, respectively.

    • The isolated liver is placed in a perfusion chamber and perfused with a Krebs-Henseleit bicarbonate buffer containing this compound at a concentration of 0.5 mM for 1 hour.[5]

    • Perfusate and bile samples are collected at various time points.

    • At the end of the perfusion period, the liver is homogenized.

  • Analysis: Pyrrolic metabolites in the perfusate, bile, and liver homogenate are quantified, often using a colorimetric assay with Ehrlich's reagent.

In Vivo Tissue Distribution Study

This type of study is essential for understanding where a compound and its metabolites accumulate in the body.

InVivo_Tissue_Distribution Animal_Model Male Sprague-Dawley Rats Dosing Administer this compound (e.g., 15-25 mg/kg, i.p.) Animal_Model->Dosing Time_Point Wait for Specified Time (e.g., 18-24 hours) Dosing->Time_Point Euthanasia Euthanize Animal Time_Point->Euthanasia Tissue_Collection Collect Tissues (Brain, Liver, Lung, etc.) Euthanasia->Tissue_Collection Homogenization Homogenize Tissues Tissue_Collection->Homogenization Pyrrole_Quantification Quantify Bound Pyrroles Homogenization->Pyrrole_Quantification

Workflow for in vivo tissue distribution study.

  • Animal Model: Male Sprague-Dawley rats.[6]

  • Dosing: this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 15-25 mg/kg).[1][6]

  • Sample Collection:

    • At a predetermined time point post-administration (e.g., 18 or 24 hours), the animals are euthanized.[1][6]

    • Target organs (e.g., brain, liver, lungs) are harvested.

  • Sample Processing and Analysis:

    • Tissues are homogenized.

    • The homogenates are processed to isolate and quantify the amount of bound pyrrolic metabolites, often through a colorimetric assay.

Gaps in Knowledge and Future Directions

While the existing literature provides valuable insights into the metabolism and tissue-binding characteristics of this compound, several critical knowledge gaps remain:

  • Comprehensive Pharmacokinetic Profile: There is a pressing need for in vivo studies designed to determine the full pharmacokinetic profile of this compound, including its absorption and elimination kinetics (Cmax, Tmax, AUC, t1/2, clearance).

  • Detailed Tissue Distribution: A more comprehensive quantitative tissue distribution study across a wider range of organs and at multiple time points is required to create a complete picture of its disposition.

  • Plasma Protein Binding: Data on the extent of this compound's binding to plasma proteins is currently unavailable. This information is crucial for understanding its free (pharmacologically active) concentration in the blood.

  • Metabolite Identification: A more detailed characterization of the metabolic fate of this compound, including the identification of all major metabolites, is needed.

  • Human Data: All current data is derived from animal models. In vitro studies using human liver microsomes or hepatocytes would provide valuable information for extrapolating these findings to humans.

Conclusion

This compound exhibits a unique pharmacokinetic and toxicological profile among pyrrolizidine alkaloids, largely driven by its lipophilicity and the formation of a stable, reactive metabolite. Its metabolism in the liver favors the release of the toxic dehydrothis compound, which subsequently distributes to and binds with various tissues, notably the brain. While comparative studies have shed light on these aspects, a significant lack of detailed in vivo pharmacokinetic data persists. Future research should focus on filling these knowledge gaps to enable a more complete and accurate risk assessment for this potent natural toxin.

References

Trichodesmine N-oxide: A Technical Guide on its Metabolism and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine N-oxide is a metabolite of this compound, a macrocyclic diester pyrrolizidine alkaloid (PA) produced by plants of the Crotalaria genus. While often considered a detoxification product of the parent alkaloid, this compound N-oxide possesses significant biological activity due to its in vivo reduction back to the toxic this compound. This conversion, mediated by both gut microbiota and hepatic enzymes, initiates a cascade of events leading to cellular damage, primarily through the formation of reactive pyrrolic metabolites. This technical guide provides a comprehensive overview of the metabolism, toxicological profile, and biological significance of this compound N-oxide, with a focus on quantitative data, experimental methodologies, and the elucidation of potential signaling pathways involved in its toxicity.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins known for their hepatotoxic, pneumotoxic, and neurotoxic effects. This compound, a notable member of this class, exhibits significant neurotoxicity. Its N-oxide, this compound N-oxide, is often found alongside the parent alkaloid in plants. The conversion of PAs to their N-oxides is a recognized metabolic pathway, generally leading to more water-soluble and less toxic compounds. However, the reversible nature of this transformation in vivo means that PA N-oxides can act as a reservoir for the parent toxin, contributing to the overall toxic burden. Understanding the metabolic fate and biological consequences of this compound N-oxide is therefore crucial for risk assessment and in the context of drug development where PA scaffolds may be considered.

Metabolism of this compound N-oxide

The biological activity of this compound N-oxide is intrinsically linked to its metabolic conversion back to this compound. This retro-reduction is a key step in its toxification.

In Vivo Reduction

The reduction of this compound N-oxide to this compound is primarily carried out by:

  • Gut Microbiota: Anaerobic bacteria in the gastrointestinal tract can efficiently reduce PA N-oxides to their corresponding tertiary amine PAs.

  • Hepatic Enzymes: Cytochrome P450 (CYP) enzymes in the liver, under certain conditions, can also catalyze the reduction of PA N-oxides.

Bioactivation of the Parent Alkaloid

Once this compound is reformed, it undergoes metabolic activation in the liver, primarily by CYP enzymes, to form highly reactive pyrrolic esters, such as dehydrothis compound. These electrophilic metabolites are responsible for the toxic effects of the parent PA.

The overall metabolic pathway can be visualized as follows:

metabolic_pathway TNO This compound N-oxide (Ingested) TD This compound TNO->TD Reduction (Gut Microbiota, Hepatic CYPs) DHT Dehydrothis compound (Reactive Pyrrolic Ester) TD->DHT Metabolic Activation (Hepatic CYPs) Adducts Cellular Macromolecule Adducts (DNA, Proteins) DHT->Adducts Alkylation Toxicity Toxicity (Neurotoxicity, Hepatotoxicity) Adducts->Toxicity

Metabolic pathway of this compound N-oxide toxification.

Biological Significance and Toxicity

The primary biological significance of this compound N-oxide lies in its role as a pro-toxin. The toxicity of its parent compound, this compound, is well-documented, particularly its neurotoxic effects.

Quantitative Toxicological Data
CompoundLD50 (rat, i.p.)Primary ToxicityReference
This compound57 µmol/kgNeurotoxic[1]
Monocrotaline335 µmol/kgPneumotoxic[1]

Table 1: Comparative acute toxicity of this compound and Monocrotaline in rats.

Genotoxicity

The formation of reactive dehydroalkaloids from PAs leads to the formation of DNA adducts, which are implicated in the genotoxicity and carcinogenicity of these compounds. While specific quantitative data for DNA adduct formation from this compound N-oxide is lacking, studies on other PA N-oxides, such as riddelliine N-oxide, demonstrate this genotoxic potential.

CompoundDNA Adduct Level (adducts/10^7 nucleotides) in rat liverDosing RegimenReference
Riddelliine N-oxide39.9 ± 0.61.0 mg/kg for 3 days
Riddelliine103.7 ± 5.41.0 mg/kg for 3 days

Table 2: In vivo DNA adduct formation by Riddelliine N-oxide and Riddelliine in F344 rats. (Data for a related PA N-oxide is used for illustrative purposes).

Differential Metabolism and Organ Tropism

The specific toxicity of this compound is influenced by its metabolic profile. Studies using isolated, perfused rat liver have shown that this compound is metabolized to its reactive pyrrolic derivative more readily than monocrotaline.

Parent Pyrrolizidine AlkaloidDehydroalkaloid Released from Liver (nmol/g liver)Aqueous Half-life of Dehydroalkaloid (sec)Reference
This compound4685.4[1]
Monocrotaline1163.4[1]

Table 3: Comparative metabolism of this compound and Monocrotaline in isolated perfused rat liver.

This higher rate of dehydrothis compound formation and its greater stability contribute to its ability to reach extrahepatic tissues, such as the brain, leading to neurotoxicity.

CompoundDose (mg/kg, i.p.)Bound Pyrroles in Brain (nmol/g tissue)Bound Pyrroles in Liver (nmol/g tissue)Bound Pyrroles in Lung (nmol/g tissue)Reference
This compound253.878
Monocrotaline251.71710
Monocrotaline90 (equitoxic)Not reportedNot reportedNot reported

Table 4: Distribution of bound pyrrolic metabolites 18 hours after i.p. injection in rats.

Postulated Signaling Pathways in this compound-Induced Toxicity

Direct experimental evidence for the specific signaling pathways modulated by this compound N-oxide is scarce. However, based on the known neurotoxic effects of this compound and the general mechanisms of PA toxicity involving oxidative stress and DNA damage, several key pathways can be postulated to be involved.

Oxidative Stress and MAPK Signaling

The metabolism of PAs can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. Oxidative stress is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including p38, JNK, and ERK), which play crucial roles in cell survival, inflammation, and apoptosis.

oxidative_stress_pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade TD_metabolism This compound Metabolism ROS Reactive Oxygen Species (ROS) Generation TD_metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_activation MAPK Activation (p38, JNK, ERK) Oxidative_Stress->MAPK_activation Inflammation Inflammation MAPK_activation->Inflammation Apoptosis_MAPK Apoptosis MAPK_activation->Apoptosis_MAPK

Postulated oxidative stress-induced MAPK signaling.
DNA Damage and Apoptosis

The formation of DNA adducts by reactive metabolites of this compound constitutes significant DNA damage. This damage can trigger cell cycle arrest and, if severe, lead to the activation of apoptotic pathways. The p53 tumor suppressor protein is a key sensor of DNA damage and can initiate apoptosis through the activation of caspases.

dna_damage_apoptosis_pathway DHT_adducts Dehydrothis compound-DNA Adducts DNA_Damage DNA Damage DHT_adducts->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Postulated DNA damage-induced apoptosis pathway.

Experimental Protocols

In Vitro Metabolism of this compound N-oxide using Liver Microsomes

This protocol is adapted from general procedures for studying the metabolism of PA N-oxides.

Objective: To determine the in vitro conversion of this compound N-oxide to this compound and its subsequent metabolites by liver microsomes.

Materials:

  • This compound N-oxide

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound N-oxide in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the potassium phosphate buffer, NADPH regenerating system, and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound N-oxide stock solution to the reaction mixture.

  • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify this compound N-oxide, this compound, and other potential metabolites.

experimental_workflow start Start prep_reagents Prepare Reagents (Buffer, NADPH system, Microsomes) start->prep_reagents pre_incubate Pre-incubate at 37°C prep_reagents->pre_incubate add_substrate Add this compound N-oxide pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze by LC-MS/MS centrifuge->analyze end End analyze->end

Workflow for in vitro metabolism of this compound N-oxide.
Analysis of this compound and its Metabolites by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic to elute the compounds of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound N-oxide, this compound, and expected metabolites.

Conclusion

This compound N-oxide, while being a metabolite of this compound, should not be considered a completely detoxified product. Its ability to be reduced back to the parent alkaloid in vivo makes it a significant contributor to the overall toxicity of this compound-containing plants. The neurotoxic potential of this compound, driven by the formation of reactive pyrrolic metabolites, likely involves the induction of oxidative stress and DNA damage, leading to the activation of MAPK and apoptotic signaling pathways. Further research is warranted to definitively elucidate the specific signaling cascades affected by this compound N-oxide and to obtain more precise quantitative toxicological data for this compound. This knowledge is essential for accurate risk assessment and for informing the development of potential therapeutic strategies to mitigate PA-induced toxicity.

References

Methodological & Application

Application Notes and Protocols for Trichodesmine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their potential biological activities and toxicological profiles. Found in various plant species, particularly within the Trichodesma and Crotalaria genera, the effective extraction and isolation of this compound are crucial for pharmacological research, toxicological assessment, and drug development.[1][2] This document provides detailed protocols for the extraction of this compound from plant materials, summarizing quantitative data and outlining experimental workflows.

Data Presentation: Quantitative Analysis of Pyrrolizidine Alkaloids

The concentration of this compound and other PAs can vary significantly depending on the plant species, part of the plant, and growing conditions. The following table summarizes the quantitative data on the total PA content found in Crotalaria juncea, a known source of this compound.

Plant PartTotal Pyrrolizidine Alkaloid Content (% w/w)Reference
Seeds0.15%[3]
Stems0.12%[3]
Roots0.05%[3]
Leaves0.01%[3]

Experimental Protocols

The following protocols describe a general yet detailed workflow for the extraction and purification of this compound from plant material. The process involves an initial solvent extraction, followed by an acid-base liquid-liquid extraction for purification, and an optional solid-phase extraction (SPE) step for further cleanup.

Protocol 1: General Solvent Extraction

This protocol outlines the initial extraction of crude alkaloids from dried and powdered plant material.

Materials and Reagents:

  • Dried and finely powdered plant material (e.g., leaves or seeds of Trichodesma indicum or Crotalaria juncea)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 0.05 M Sulfuric Acid (H₂SO₄) in water

  • Reflux apparatus or ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Maceration/Reflux/Sonication:

    • Maceration: Soak the powdered plant material in methanol or ethanol (e.g., a 1:10 solid-to-solvent ratio, w/v) for 24-48 hours at room temperature, with occasional agitation.[4]

    • Reflux: Place the powdered plant material in a round-bottom flask with methanol or ethanol (e.g., 1:10 solid-to-solvent ratio, w/v) and reflux for 4-6 hours.[5][6]

    • Sonication: Suspend the powdered plant material (2.0 g) in 20 mL of 0.05 M H₂SO₄. Sonicate in an ultrasonic bath for 15 minutes at ambient temperature. Repeat the extraction on the remaining solid pellet.[7]

  • Filtration/Centrifugation:

    • After extraction, separate the solvent extract from the solid plant material by filtration or centrifugation (e.g., 3800 x g for 10 minutes).[7]

  • Concentration:

    • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification

This protocol is a classical method for separating basic alkaloids like this compound from other plant constituents.

Materials and Reagents:

  • Crude extract from Protocol 1

  • 0.5 M Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • pH meter or pH indicator strips

  • Separatory funnel

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Acidification: Dissolve the crude extract in 0.5 M H₂SO₄. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.

  • Washing with Organic Solvent: Transfer the acidic aqueous solution to a separatory funnel and wash it several times with dichloromethane or chloroform to remove neutral and acidic impurities. Discard the organic layer.

  • Basification: Carefully add concentrated ammonium hydroxide to the aqueous layer to raise the pH to 9-10. This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Extraction of Alkaloids: Extract the basified aqueous solution multiple times with fresh portions of dichloromethane or chloroform. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the purified alkaloid fraction.

Protocol 3: Solid-Phase Extraction (SPE) for Cleanup

SPE can be used as an alternative or additional step for purifying the crude extract. Cation-exchange SPE is particularly effective for isolating PAs.

Materials and Reagents:

  • Crude extract from Protocol 1, dissolved in an appropriate solvent

  • Strong Cation Exchange (SCX) SPE cartridges

  • Methanol (MeOH)

  • Deionized water

  • Ammoniated Methanol (e.g., 5% NH₄OH in MeOH)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the SCX SPE cartridge by passing methanol followed by deionized water through it.[5]

  • Sample Loading: Dissolve the crude extract in a small volume of dilute acid (e.g., 0.05 M H₂SO₄) and load it onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with deionized water followed by methanol to remove non-basic impurities.

  • Elution: Elute the retained alkaloids with ammoniated methanol.[5]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified PA fraction containing this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Trichodesmine_Extraction_Workflow PlantMaterial Dried, Powdered Plant Material (e.g., Trichodesma indicum) Extraction Initial Extraction (Methanol/Ethanol or Acidified Water) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract AcidBase Acid-Base Liquid-Liquid Extraction CrudeExtract->AcidBase SPE Solid-Phase Extraction (SPE) (Optional Cleanup) CrudeExtract->SPE Alternative/Additional Step PurifiedFraction Purified this compound Fraction AcidBase->PurifiedFraction SPE->PurifiedFraction Analysis Analysis (HPLC, LC-MS, etc.) PurifiedFraction->Analysis

Caption: General workflow for this compound extraction.

References

Application Note: Quantification of Trichodesmine in Honey by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Trichodesmine, a toxic pyrrolizidine alkaloid (PA), in complex honey matrices. Pyrrolizidine alkaloids are plant-derived toxins that can contaminate honey when bees forage on PA-producing plants.[1] Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, monitoring their levels in food is critical for consumer safety.[2] The described method utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed to provide high selectivity and sensitivity, suitable for regulatory monitoring and quality control in the food industry.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide.[3] These compounds can enter the human food chain through various pathways, including the contamination of honey, herbal teas, and grains.[3] this compound is a macrocyclic diester pyrrolizidine alkaloid known for its significant toxicity, including potential neurotoxicity.[4][5] The presence of such PAs in honey, even at low concentrations, is a public health concern.

Regulatory bodies have established or are considering maximum limits for PAs in various foodstuffs. Consequently, sensitive and reliable analytical methods are essential for the accurate quantification of these contaminants.[6] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the technique of choice for this analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[7][8] This note provides a comprehensive protocol for extracting and quantifying this compound in honey samples.

Experimental Protocol

2.1 Materials and Reagents

  • Standards: this compound analytical standard (≥95% purity).

  • Solvents: HPLC-MS/MS grade methanol, acetonitrile, and water.

  • Reagents: Analytical grade sulfuric acid, ammonia solution (25%), and ammonium formate.

  • SPE Cartridges: Strong cation exchange (SCX) cartridges (e.g., Oasis MCX, 150 mg, 6 cc).

  • Honey Samples: Blank honey, certified to be free of PAs, was used for method development and matrix-matched calibration.

2.2 Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound standard in 10 mL of methanol. Store at -20°C.[9][10]

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in a methanol/water (5:95, v/v) mixture to create calibration standards.

  • Matrix-Matched Calibrants: Prepare calibration standards by spiking blank honey extract with the working standard solutions to compensate for matrix effects.

2.3 Sample Extraction and Clean-Up This protocol is adapted from established methods for PA extraction from honey.[1][10]

  • Weigh 2.0 g ± 0.01 g of homogenized honey into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid solution.[10]

  • Shake vigorously until the honey is completely dissolved (approx. 10-15 minutes).

  • Centrifuge the solution at 5000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition an SCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load 2 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interferences.

  • Elution: Elute the target analyte (this compound) from the cartridge using 5 mL of a freshly prepared 5% ammoniated methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of methanol/water (5:95, v/v).[10]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Method

3.1 Instrumentation

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3.2 Chromatographic and Mass Spectrometric Conditions The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Conditions

Parameter Value
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | See Table 2 |

Table 2: HPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 20 80
9.0 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

Table 3: Mass Spectrometer Conditions and MRM Transitions for this compound

Parameter Value
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Manufacturer's recommendation
Analyte This compound (C18H27NO6, MW: 353.4 g/mol [11])
Precursor Ion [M+H]⁺ m/z 354.2
Product Ion 1 (Quantifier) m/z 136.1
Product Ion 2 (Qualifier) m/z 120.1
Collision Energy (eV) Optimized for specific instrument (typically 20-35 eV)

| Dwell Time | 50 ms |

Note: Precursor and product ions should be confirmed by direct infusion of a this compound standard on the specific instrument used.

Results and Discussion

4.1 Method Validation The method was validated according to established guidelines for analytical methods for food contaminants to ensure its suitability for the intended purpose.[12][13] Key validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability), were assessed.

Table 4: Illustrative Method Validation Performance

Parameter Result
Linearity Range 0.5 - 50 µg/kg
Correlation Coefficient (r²) > 0.995
LOD 0.15 µg/kg
LOQ 0.5 µg/kg
Recovery (at 1, 10, 25 µg/kg) 85 - 105%

| Precision (RSDr at 10 µg/kg) | < 10% |

The values presented are illustrative and represent typical performance for such a method. Actual values must be determined during in-house validation.

The validation results demonstrate that the method is linear over the expected concentration range found in contaminated honey. The LOQ of 0.5 µg/kg is sufficiently sensitive for monitoring compliance with international food safety standards.[9] The recovery and precision values indicate that the method is accurate and reliable for the routine analysis of this compound in honey.[14]

Visualization of Workflow

The overall experimental workflow from sample receipt to final data reporting is visualized below.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Honey Sample Dissolve 2. Dissolve in Acid Sample->Dissolve Centrifuge 3. Centrifuge Dissolve->Centrifuge SPE 4. Solid-Phase Extraction (SPE) Centrifuge->SPE Elute 5. Elute Analyte SPE->Elute Reconstitute 6. Evaporate & Reconstitute Elute->Reconstitute HPLC 7. HPLC Separation Reconstitute->HPLC MSMS 8. MS/MS Detection (MRM) HPLC->MSMS Integrate 9. Peak Integration MSMS->Integrate Quantify 10. Quantification vs. Calibration Curve Integrate->Quantify Report 11. Final Report Quantify->Report

References

Application Notes & Protocols: Analytical Techniques for the Separation and Identification of Trichodesmine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their potential hepatotoxicity.[1][2] As such, the development of robust and sensitive analytical methods for the separation and identification of this compound in various matrices, including plant materials, food products, and biological samples, is of significant importance for safety assessment and quality control.[1][3] This document provides detailed application notes and experimental protocols for the analysis of this compound using modern analytical techniques.

Overview of Analytical Techniques

A variety of analytical methods have been employed for the separation and quantification of pyrrolizidine alkaloids, including this compound. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Thin-Layer Chromatography (TLC) is also utilized, primarily for qualitative screening.[4][5]

Key Analytical Approaches:

  • High-Performance Liquid Chromatography (HPLC): A non-destructive, quantitative technique widely used for separating PAs from complex mixtures.[4] Reversed-phase columns, such as C18, are commonly employed with acidic mobile phases to achieve good separation.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying PAs in complex mixtures, often without the need for authentic reference standards if a spectral library is available.[4] Derivatization is sometimes required for volatile PAs.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for PA analysis due to its high sensitivity, selectivity, and ability to quantify trace levels of analytes in complex matrices.[6][8]

  • Thin-Layer Chromatography (TLC): A simple and cost-effective method for the qualitative screening of PAs.[4][9] It can be used to quickly assess the presence of PAs in a sample before more sophisticated analysis.[5]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup for Plant Material

This protocol describes a general method for the extraction and cleanup of this compound from plant samples prior to chromatographic analysis.[4][6]

Materials:

  • Homogenized plant sample

  • 0.05 M Sulfuric acid in 50% methanol[6]

  • Methanol

  • Water

  • 3% Ammonia in methanol[10]

  • Strong Cation Exchange (SCX) SPE cartridges[4][10]

  • Centrifuge

  • Mechanical shaker

  • Nitrogen evaporator

Procedure:

  • Weigh 2 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 40 mL of 0.05 M sulfuric acid in 50% methanol solution.[6]

  • Shake the mixture for 30 minutes on a mechanical shaker.[6]

  • Centrifuge the extract for 10 minutes at approximately 2900 x g.[6]

  • Filter the supernatant through a fluted filter paper.[6]

  • Condition an SCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[6]

  • Load 2 mL of the filtered crude extract onto the conditioned SPE cartridge.[6]

  • Wash the cartridge with 10 mL of water followed by 10 mL of methanol.[10]

  • Elute the PAs, including this compound, with 10 mL of 3% ammonia in methanol.[10]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of 5% methanol in water) for LC-MS/MS analysis.[10]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a method for the sensitive and selective determination of this compound using LC-MS/MS.[6][7]

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., LCMS-8060)[7]

  • C18 analytical column (e.g., Shim-pack™ GIST C18-HP, 2.1 mm × 150 mm, 3 µm)[7]

Chromatographic Conditions:

  • Mobile Phase A: 5 mM Ammonium formate and 0.1% formic acid in water.[10]

  • Mobile Phase B: 95% v/v methanol/water with 5 mM ammonium formate and 0.1% formic acid.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 5 °C (Low-temperature chromatography can help resolve stereoisomers).[10]

  • Gradient Elution:

    • Hold at 5% B for 3 min.

    • Linear gradient from 5% to 50% B over 12 min.

    • Linear gradient from 50% to 80% B over 3.5 min.

    • Linear gradient from 80% to 100% B over 0.5 min.

    • Hold at 100% B for 0.5 min.

    • Return to 5% B and hold for re-equilibration.[10]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. For example, for a related PA, Seneciphylline (m/z 334), transitions to m/z 94 and 120 are monitored.[7] The specific transitions for this compound should be determined by infusing a standard solution.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pyrrolizidine alkaloids, including this compound, using LC-MS/MS. Note that specific values can vary depending on the matrix, instrumentation, and exact method parameters.

ParameterTypical ValueReference
Limit of Quantification (LOQ) 0.1 ng/g to 8.5 ng/g[7]
Recovery 75% to 115%[7]
Relative Standard Deviation (%RSD) < 17%[7]
Coefficient of Determination (r²) ≥ 0.99[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing sample Plant Material / Food Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Acidic Methanol) homogenization->extraction centrifugation Centrifugation & Filtration extraction->centrifugation spe Solid-Phase Extraction (SPE) (SCX Cartridge) centrifugation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms identification Identification (Retention Time & MRM) lcms->identification quantification Quantification (Calibration Curve) identification->quantification analytical_techniques cluster_separation Separation Techniques cluster_identification Identification & Quantification This compound This compound Analysis hplc HPLC This compound->hplc gc GC This compound->gc tlc TLC This compound->tlc ccc CCC This compound->ccc ms Mass Spectrometry (MS) hplc->ms LC-MS msms Tandem MS (MS/MS) hplc->msms LC-MS/MS uv UV Detection hplc->uv gc->ms GC-MS nmr NMR

References

Application Notes and Protocols: In Vitro Evaluation of Trichodesmine Hepatotoxicity in HepaRG Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species. Human exposure to PAs, often through contaminated food products, can lead to severe liver damage, including hepatotoxicity and veno-occlusive disease. Understanding the mechanisms of PA-induced liver injury is critical for risk assessment and the development of potential therapeutics.

The human hepatoma cell line, HepaRG, is a valuable in vitro model for studying hepatotoxicity. These cells are unique in their ability to differentiate into both hepatocyte-like and biliary-like cells, forming a co-culture that closely mimics the functionality of the human liver. Differentiated HepaRG cells express a wide range of drug-metabolizing enzymes and transporters, making them a more predictive model for human liver responses compared to other immortalized cell lines.

These application notes provide a detailed experimental protocol for assessing the cytotoxic and apoptotic effects of this compound on differentiated HepaRG cells. Due to the limited availability of specific quantitative data for this compound in the public domain, data for structurally similar and well-studied retronecine-type PAs, such as retrorsine and senecionine, are used as representative examples for quantitative analysis.

Data Presentation

Pyrrolizidine AlkaloidAssayCell LineExposure TimeIC50 (µM)Reference
RetrorsineMTTDifferentiated HepaRG24 hours~250[1]
SenecionineMTTDifferentiated HepaRG24 hours~250[1]
RetrorsineCCK-8Differentiated HepaRG24 hours>800[2]
Pyrrolizidine AlkaloidAssayCell LineConcentration (µM)Exposure Time% Apoptotic Cells (Annexin V+)Reference
RetrorsineAnnexin V/PI StainingDifferentiated HepaRG20024 hoursData not explicitly quantified in reviewed sources, but apoptosis is a confirmed mechanism.[3]
SenecionineCaspase 3/7 ActivationDifferentiated HepaRG356 hoursUp to 5.9-fold increase[4]

Experimental Protocols

HepaRG Cell Culture and Differentiation

This protocol outlines the standard procedure for culturing and differentiating HepaRG cells to obtain a metabolically active, hepatocyte-like phenotype suitable for toxicity studies.

Materials:

  • HepaRG cells

  • William’s E Medium

  • GlutaMAX™ supplement

  • Fetal Bovine Serum (FBS)

  • HepaRG™ Thaw, Plate, & General Purpose Medium Supplement

  • HepaRG™ Maintenance/Metabolism Medium Supplement

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (DMSO)

  • Collagen I-coated cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

Protocol:

  • Thawing and Seeding:

    • Thaw cryopreserved HepaRG cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed William’s E Medium supplemented with GlutaMAX™, 10% FBS, and Penicillin-Streptomycin.

    • Centrifuge the cells at a low speed (e.g., 100 x g) for 5 minutes.

    • Resuspend the cell pellet in HepaRG™ Thaw, Plate, & General Purpose Medium.

    • Seed the cells onto collagen I-coated plates at an appropriate density.

  • Proliferation Phase:

    • Culture the cells for two weeks in William’s E Medium supplemented with GlutaMAX™, 10% FBS, and Penicillin-Streptomycin.

    • Replace the medium every 2-3 days.

    • Allow the cells to reach confluence.

  • Differentiation Phase:

    • Once confluent, replace the growth medium with differentiation medium: William’s E Medium supplemented with GlutaMAX™, 2% FBS, Penicillin-Streptomycin, and 1.8% DMSO.

    • Culture the cells for an additional two weeks in the differentiation medium.

    • Replace the differentiation medium every 2-3 days.

    • The differentiated culture will contain both hepatocyte-like and biliary-like cells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Differentiated HepaRG cells in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding and Differentiation: Seed and differentiate HepaRG cells in a 96-well plate as described in Protocol 1.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5%.

    • Remove the differentiation medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., a known hepatotoxin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide, PI).

Materials:

  • Differentiated HepaRG cells in a 6-well or 12-well plate

  • This compound stock solution

  • Cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed, differentiate, and treat HepaRG cells with this compound as described for the cytotoxicity assay, but in larger format plates.

  • Cell Harvesting:

    • After the treatment period, collect the cell culture supernatant (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent or trypsin.

    • Combine the detached cells with the supernatant and centrifuge to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between the different cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Visualizations

Experimental_Workflow cluster_culture HepaRG Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Thawing Thaw HepaRG Cells Seeding Seed on Collagen I Plates Thawing->Seeding Proliferation Proliferation Phase (2 weeks) Seeding->Proliferation Differentiation Differentiation Phase (2 weeks) Proliferation->Differentiation Treat_Cells Expose Differentiated Cells Differentiation->Treat_Cells Prepare_Dilutions Prepare this compound Dilutions Prepare_Dilutions->Treat_Cells Cytotoxicity Cytotoxicity Assay (MTT) Treat_Cells->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treat_Cells->Apoptosis Gene_Expression Gene Expression Analysis (qPCR) Treat_Cells->Gene_Expression IC50_Calc Calculate IC50 Cytotoxicity->IC50_Calc Apoptosis_Quant Quantify Apoptosis Rate Apoptosis->Apoptosis_Quant Gene_Fold_Change Determine Gene Fold Change Gene_Expression->Gene_Fold_Change

Caption: Experimental workflow for assessing this compound toxicity in HepaRG cells.

Apoptotic_Signaling_Pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Metabolites ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Death_Receptor Death Receptors (e.g., Fas) This compound->Death_Receptor Bax_Bak Bax/Bak Activation ROS->Bax_Bak DNA_Damage->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 FADD FADD Death_Receptor->FADD Casp8 Caspase-8 Activation FADD->Casp8 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Pyrrolizidine alkaloid-induced apoptotic signaling in HepaRG cells.

References

Application of Trichodesmine in Studying Pyrrolizidine Alkaloid-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA) that serves as a valuable tool for investigating the mechanisms of PA-induced liver injury. PAs are a class of phytotoxins found in numerous plant species worldwide and are a significant cause of hepatotoxicity in both humans and livestock. The toxicity of PAs, including this compound, is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic metabolites, known as dehydroalkaloids. These metabolites can form adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cell death.

These application notes provide an overview of the use of this compound in experimental models of liver injury, along with detailed protocols for inducing and assessing hepatotoxicity.

Data Presentation

The following tables summarize key quantitative data comparing the toxicity and metabolic characteristics of this compound with the related pyrrolizidine alkaloid, monocrotaline.

Table 1: Comparative Toxicity of this compound and Monocrotaline in Rats

ParameterThis compoundMonocrotalineReference
LD₅₀ (μmol/kg) 57335[1]
Equitoxic Dose (mg/kg, i.p.) 1565

Table 2: Metabolic Activation and Pyrrole Formation

ParameterThis compoundMonocrotalineReference
Dehydroalkaloid Release from Perfused Rat Liver (nmol/g liver/hr) 468116[1]
Aqueous Half-life of Dehydroalkaloid (seconds) 5.43.4[1]
Tissue-Bound Pyrroles in Liver (nmol/g tissue) 717
Tissue-Bound Pyrroles in Brain (nmol/g tissue) 3.81.7

Experimental Protocols

Protocol 1: In Vivo Induction of Acute Liver Injury with this compound in Rats

This protocol describes the induction of acute liver injury in rats using a single intraperitoneal injection of this compound.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (200-250 g)

  • Syringes and needles for intraperitoneal injection

  • Equipment for blood collection (e.g., capillary tubes, centrifuge)

  • Reagents and kits for measuring serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) levels.

  • Materials for liver tissue collection and processing (e.g., formalin, paraffin, microtome, hematoxylin and eosin stain).

Procedure:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to allow for the administration of the desired dose in a volume of approximately 1 ml/kg body weight.

  • Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 15 mg/kg body weight. This dose has been shown to be an equitoxic dose compared to 65 mg/kg of monocrotaline. A control group should receive an equivalent volume of sterile saline.

  • Sample Collection: At selected time points post-injection (e.g., 24, 48, and 72 hours), anesthetize the animals and collect blood via cardiac puncture.

  • Serum Biochemistry: Centrifuge the blood samples to separate the serum. Analyze the serum for levels of ALT, AST, and ALP using standard biochemical assays.

  • Histopathological Analysis: Following blood collection, perfuse the liver with saline and then fix a portion of the liver tissue in 10% neutral buffered formalin. Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology and evidence of injury, such as necrosis and inflammation.

Protocol 2: Measurement of Hepatic Glutathione (GSH) Levels

This protocol outlines the measurement of glutathione levels in liver tissue homogenates.

Materials:

  • Liver tissue from control and this compound-treated animals

  • Phosphate buffer

  • Metaphosphoric acid

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Glutathione reductase

  • NADPH

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize a known weight of liver tissue in cold phosphate buffer.

  • Deproteinization: Precipitate the proteins in the homogenate by adding metaphosphoric acid. Centrifuge to pellet the protein debris.

  • GSH Assay: To the supernatant, add DTNB, glutathione reductase, and NADPH.

  • Spectrophotometric Measurement: Measure the rate of formation of 2-nitro-5-thiobenzoic acid (TNB), which is proportional to the GSH concentration, at 412 nm using a spectrophotometer.

  • Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Protocol 3: Determination of Pyrrole-Protein Adducts in Liver Tissue

This protocol describes a method for the detection and quantification of pyrrole-protein adducts in the liver.

Materials:

  • Liver tissue from control and this compound-treated animals

  • Acetone

  • Ethanol

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization and Washing: Homogenize a known weight of liver tissue in acetone and centrifuge. Wash the resulting pellet with ethanol to remove unbound pyrroles and other small molecules.

  • Ehrlich Reaction: Resuspend the washed pellet in a solution containing Ehrlich's reagent. This reagent reacts with the pyrrolic ring to produce a colored product.

  • Spectrophotometric Measurement: After a defined incubation period, measure the absorbance of the colored product at a specific wavelength (typically around 580 nm).

  • Quantification: The amount of pyrrole-protein adducts can be expressed relative to the amount of protein in the sample.

Visualization of Pathways and Workflows

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Liver Injury

PA_Hepatotoxicity cluster_liver Inside Hepatocyte PA This compound (Pyrrolizidine Alkaloid) Liver Hepatocyte PA->Liver Uptake CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Metabolic Activation DehydroPA Dehydrothis compound (Reactive Metabolite) CYP450->DehydroPA ProteinAdducts Pyrrole-Protein Adducts DehydroPA->ProteinAdducts Covalent Binding DNAAdducts Pyrrole-DNA Adducts DehydroPA->DNAAdducts Covalent Binding GSH Glutathione (GSH) DehydroPA->GSH Conjugation OxidativeStress Oxidative Stress (ROS Production) DehydroPA->OxidativeStress CellDeath Hepatocyte Death (Necrosis/Apoptosis) ProteinAdducts->CellDeath Protein Dysfunction DNAAdducts->CellDeath Genotoxicity GSHConjugate GSH Conjugate (Detoxification) GSH->GSHConjugate JNK JNK Pathway Activation OxidativeStress->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Mitochondria->CellDeath Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) start->animal_model dosing This compound Administration (e.g., 15 mg/kg, i.p.) animal_model->dosing time_points Time-Course Sampling (e.g., 24, 48, 72h) dosing->time_points blood_collection Blood Collection (Cardiac Puncture) time_points->blood_collection liver_collection Liver Tissue Collection time_points->liver_collection serum_analysis Serum Biochemical Analysis (ALT, AST, ALP) blood_collection->serum_analysis histology Histopathological Examination (H&E Staining) liver_collection->histology gsh_assay Hepatic GSH Measurement liver_collection->gsh_assay adduct_assay Pyrrole-Protein Adduct Assay liver_collection->adduct_assay data_analysis Data Analysis and Interpretation serum_analysis->data_analysis histology->data_analysis gsh_assay->data_analysis adduct_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Synthesis and Derivatization of Trichodesmine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and structure-activity relationship (SAR) studies of Trichodesmine, a neurotoxic pyrrolizidine alkaloid. The following sections detail the synthetic and derivatization strategies, present quantitative bioactivity data, and outline experimental protocols.

Introduction

This compound is a macrocyclic diester pyrrolizidine alkaloid (PA) known for its significant neurotoxicity.[1][2] PAs are a class of natural products found in numerous plant species, and their biological activities, including toxicity, are of great interest in toxicology and drug development. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for predicting the toxicity of related compounds and for designing analogues with potentially therapeutic properties.

The core structure of this compound consists of a necine base, retronecine, esterified with a necic acid, trichodesmic acid. The neurotoxicity of this compound is significantly greater than that of the structurally related PA, monocrotaline.[1][2][3] This difference is attributed to structural features that influence its metabolic activation, lipophilicity, and stability of its toxic metabolites.[1][2][3]

This document provides protocols for the semi-synthesis of this compound and its derivatives to facilitate SAR studies aimed at elucidating the molecular determinants of its neurotoxicity.

Synthesis of this compound

The synthesis of this compound can be approached through the esterification of the necine base, retronecine, with the necic acid, trichodesmic acid. As the total synthesis of trichodesmic acid is complex, a more practical approach for SAR studies is the semi-synthesis from naturally occurring retronecine and the synthesis or isolation of various necic acids or their analogues.

Synthesis of the Retronecine Core

Retronecine can be isolated from natural sources or synthesized. Several total syntheses of retronecine have been reported. A general workflow for a synthetic approach is outlined below.

G A Starting Material (e.g., Proline derivative) B Multi-step Synthesis A->B Chemical Transformations C Retronecine B->C Purification

Caption: General workflow for the synthesis of the retronecine core.

Esterification of Retronecine to form this compound Analogues

The key step in the synthesis of this compound and its analogues is the esterification of the hydroxyl groups of retronecine with a suitable necic acid or its derivative. Selective esterification at the C9 hydroxyl group of retronecine can be achieved using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or through the formation of N-acylimidazoles.

Derivatization of this compound for SAR Studies

To investigate the structure-activity relationships of this compound, a series of analogues can be synthesized by modifying different parts of the molecule. Key modifications include:

  • Modification of the Necic Acid Moiety: Esterification of retronecine with various synthetic or naturally occurring acids to explore the influence of the side chain's size, lipophilicity, and electronic properties on neurotoxicity.

  • Modification of the Retronecine Core: Although more synthetically challenging, modifications to the necine base, such as altering the stereochemistry or introducing substituents, can provide valuable SAR insights.

The general workflow for generating a library of this compound analogues is depicted below.

G cluster_0 Synthesis of Precursors cluster_1 Derivatization cluster_2 Compound Library cluster_3 Biological Evaluation cluster_4 SAR Analysis A Retronecine C Esterification Reactions A->C B Library of Necic Acids / Carboxylic Acids B->C D This compound Analogues C->D E Neurotoxicity Assays D->E F Structure-Activity Relationship E->F

Caption: Workflow for the synthesis and SAR studies of this compound analogues.

Structure-Activity Relationship (SAR) Data

The neurotoxicity of this compound is significantly influenced by its chemical structure. The following table summarizes the available quantitative data comparing this compound with the less neurotoxic PA, monocrotaline. This comparison provides initial insights into the SAR of this class of compounds.

CompoundStructureLD50 (µmol/kg)Aqueous Half-life of Dehydroalkaloid (sec)Partition Coefficient (Chloroform/Water)
This compound Macrocyclic diester of retronecine and trichodesmic acid57[1][3]5.4[1][3]Higher lipophilicity[1][3]
Monocrotaline Macrocyclic diester of retronecine and monocrotalic acid335[1][3]3.4[1][3]Lower lipophilicity[1][3]

Key SAR Observations:

  • Necic Acid Structure: The substitution on the necic acid plays a critical role. The larger isopropyl group in trichodesmic acid, compared to the methyl group in monocrotalic acid, leads to increased lipophilicity and greater penetration of the blood-brain barrier.[1][3]

  • Stability of Metabolites: The steric hindrance provided by the isopropyl group in dehydrothis compound results in a longer aqueous half-life compared to dehydromonocrotaline. This increased stability allows for greater distribution to the brain before hydrolysis.[1][3]

Experimental Protocols

Protocol for the Esterification of Retronecine with a Carboxylic Acid (General Procedure)

This protocol is adapted from methods for the selective esterification of retronecine.

Materials:

  • Retronecine

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve retronecine (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired ester.

Protocol for In Vitro Neurotoxicity Assay

This protocol outlines a general method for assessing the neurotoxicity of this compound analogues using a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound analogues in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for toxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

The precise molecular mechanisms underlying this compound's neurotoxicity are not fully elucidated. However, based on the literature for pyrrolizidine alkaloids, a plausible mechanism involves metabolic activation leading to the formation of reactive pyrrolic species (dehydrothis compound) that can alkylate cellular macromolecules. This can induce oxidative stress and trigger apoptotic pathways in neuronal cells.

G This compound This compound MetabolicActivation Metabolic Activation (CYP450 in Liver/Brain) This compound->MetabolicActivation Dehydrothis compound Dehydrothis compound (Reactive Pyrrole) MetabolicActivation->Dehydrothis compound MacromoleculeAdducts Macromolecule Adducts (DNA, Proteins) Dehydrothis compound->MacromoleculeAdducts OxidativeStress Oxidative Stress Dehydrothis compound->OxidativeStress Apoptosis Apoptosis MacromoleculeAdducts->Apoptosis MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction MitochondrialDysfunction->Apoptosis NeuronalCellDeath Neuronal Cell Death Apoptosis->NeuronalCellDeath

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

References

Application Note and Protocol for the Solid-Phase Extraction of Trichodesmine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA) found in plants of the Crotalaria and Trichodesma genera.[1][2][3] Like many PAs, it exhibits significant toxicity, making its isolation and purification crucial for toxicological studies and as a reference standard in food safety and herbal medicine analysis.[1][2] Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices, offering a rapid and efficient method for isolating PAs like this compound from crude plant extracts.[4][5] This application note provides a detailed protocol for the purification of this compound from a crude extract using solid-phase extraction.

This compound is characterized by its relatively high lipophilicity, which influences the choice of SPE sorbent and elution solvents.[6] The protocol described herein is based on established methods for the extraction of pyrrolizidine alkaloids and is designed to yield a purified fraction of this compound suitable for downstream applications such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Quantitative Data Summary

The following table summarizes illustrative data for the solid-phase extraction of this compound from a crude plant extract. The values presented are representative of a typical purification process and may vary depending on the initial concentration of this compound in the crude extract and the specific experimental conditions.

ParameterValue
Sample Loading
Crude Extract Volume10 mL
This compound Concentration in Crude Extract50 µg/mL
Total this compound Loaded500 µg
Elution
Elution Volume5 mL
This compound Concentration in Eluate90 µg/mL
Performance
Purity Before SPE15%
Purity After SPE85%
Recovery Rate90%

Experimental Protocol

This protocol details the materials and methodology for the solid-phase extraction of this compound.

1. Materials and Reagents

  • Crude plant extract containing this compound, dissolved in an appropriate solvent (e.g., 10% methanol in water)

  • Solid-Phase Extraction (SPE) Cartridges: C18 or Strong Cation Exchange (SCX) cartridges (e.g., 500 mg, 6 mL)[4][5]

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Ammonia solution (25%)

  • Formic acid or sulfuric acid

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator or rotary evaporator

2. Crude Extract Preparation

  • The initial extraction of this compound from plant material is typically performed using an acidified aqueous or alcoholic solvent to ensure the protonation of the alkaloid.[5] A common method involves sonication of the plant material in a solution of 0.05 M sulfuric acid.[5]

  • After extraction, the mixture is centrifuged, and the supernatant is collected.[5]

  • The pH of the crude extract should be adjusted to be compatible with the chosen SPE sorbent. For C18 (reversed-phase) SPE, a neutral to slightly acidic pH is suitable. For SCX (strong cation exchange) SPE, the sample should be acidified (pH < 4) to ensure the this compound is protonated and will bind to the sorbent.

3. Solid-Phase Extraction (SPE) Procedure

The following procedure is based on a standard protocol for the purification of pyrrolizidine alkaloids.[5][7]

3.1. Cartridge Conditioning (for C18 SPE)

  • Pass 5 mL of methanol through the C18 cartridge.[5]

  • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[5]

3.2. Sample Loading

  • Load 10 mL of the prepared crude extract onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

3.3. Washing

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.[5]

  • Further wash the cartridge with a mild organic solvent mixture (e.g., 5 mL of 20% methanol in water) to remove less polar interferences.

3.4. Elution

  • Elute the this compound from the cartridge using 5 mL of methanol into a clean collection vial.[5] For PAs, elution can also be effectively achieved with ammoniated methanol (e.g., 2.5% ammonia in methanol) to ensure the alkaloid is in its free base form.[4]

4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried residue in a suitable solvent (e.g., methanol/water) for subsequent analysis by HPLC or LC-MS.[5]

Visualizations

Experimental Workflow for this compound Purification

SPE_Workflow cluster_SPE Solid-Phase Extraction Steps CrudeExtract Crude Plant Extract SampleLoading Sample Loading CrudeExtract->SampleLoading SPE_Cartridge SPE Cartridge (C18 or SCX) Conditioning Conditioning Conditioning->SampleLoading Washing Washing SampleLoading->Washing Waste Waste SampleLoading->Waste Elution Elution Washing->Elution Washing->Waste Purifiedthis compound Purified this compound Elution->Purifiedthis compound Analysis Analysis (HPLC/MS) Purifiedthis compound->Analysis

Caption: Workflow of this compound purification using SPE.

References

Application Notes and Protocols for Determining the Stability of Trichodesmine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichodesmine is a pyrrolizidine alkaloid (PA) found in plants of the Crotalaria and Trichodesma genera. Like many PAs, it exhibits significant toxicity, primarily hepatotoxicity and neurotoxicity, which is attributed to its metabolic activation in the liver. Understanding the stability of this compound under various storage and experimental conditions is crucial for accurate toxicological studies, the development of analytical standards, and for professionals in drug development who may encounter this class of compounds. These application notes provide a summary of known stability information, detailed protocols for stability assessment, and templates for data presentation.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₇NO₆[1][2]
Molecular Weight353.41 g/mol [1]
pKa7.07[3][4]
SolubilitySoluble in chloroform, methanol, and water.[1]

Proper storage is essential to maintain the integrity of this compound. The recommended storage conditions are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerReference
Solid (Powder)2-8 °CLong-termSealed vial[5]
Solid (Powder)Below -18 °CLong-termDry, freezer conditions[2]
Stock SolutionBelow -20 °CSeveral monthsSealed vial[1]

Known Stability and Degradation Profile

The primary known degradation pathway for this compound is metabolic. In the liver, it is converted to the highly reactive pyrrolic dehydroalkaloid, dehydrothis compound. This metabolite is unstable in aqueous environments.

Table 3: Metabolic Degradation of this compound

MetaboliteHalf-life (aqueous)NotesReference
Dehydrothis compound5.4 secondsMore resistant to hydrolysis than similar PA metabolites due to steric hindrance.[3][4]

Pyrrolizidine alkaloids, in general, are susceptible to hydrolysis under both acidic and basic conditions, which can cleave the ester bonds.[6]

Experimental Protocols for Stability Assessment

The following protocols describe a forced degradation study to determine the intrinsic stability of this compound.

Preparation of this compound Stock Solution
  • Accurately weigh 10 mg of this compound powder.

  • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Store the stock solution at -20°C in a tightly sealed amber vial.

Forced Degradation (Stress Testing) Protocol

For each condition, a sample of the this compound stock solution is diluted to a final concentration of 100 µg/mL. A control sample, diluted with the solvent used for the stress condition and immediately neutralized and analyzed, should be prepared for comparison.

Table 4: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis 1. Mix 1 mL of this compound stock solution with 9 mL of 0.1 N HCl. 2. Incubate at 60°C for 24 hours. 3. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
Base Hydrolysis 1. Mix 1 mL of this compound stock solution with 9 mL of 0.1 N NaOH. 2. Incubate at 60°C for 24 hours. 3. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.
Oxidative Degradation 1. Mix 1 mL of this compound stock solution with 9 mL of 3% hydrogen peroxide. 2. Store in the dark at room temperature for 24 hours. 3. At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
Thermal Degradation 1. Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. 2. At specified time points, withdraw a sample, dissolve in methanol to the target concentration, and analyze.
Photostability 1. Expose a solution of this compound (100 µg/mL in methanol) to a calibrated light source (e.g., ICH option 1: UV and fluorescent light) for a specified duration. 2. A control sample should be wrapped in aluminum foil and stored under the same conditions. 3. At specified time points, analyze both the exposed and control samples.
Analytical Method for Stability Testing (LC-MS/MS)

A stability-indicating analytical method is crucial to separate the parent this compound from its degradation products. The following is a representative LC-MS/MS method.

Table 5: LC-MS/MS Parameters for this compound Analysis

ParameterSpecification
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsPrecursor Ion (m/z) -> Product Ion (m/z) Specific transitions for this compound and potential degradation products need to be determined.
Collision EnergyTo be optimized for each analyte.

Data Presentation

Quantitative results from the forced degradation studies should be summarized in a clear, tabular format to allow for easy comparison of this compound stability under different conditions.

Table 6: Example of Stability Data for this compound under Forced Degradation

Stress ConditionTime (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area)
Control (Initial) 0100-
Acid Hydrolysis (0.1 N HCl, 60°C) 295Product A: 15000
878Product A: 45000
2452Product A: 98000, Product B: 12000
Base Hydrolysis (0.1 N NaOH, 60°C) 288Product C: 32000
865Product C: 71000
2430Product C: 150000, Product D: 25000
Oxidative (3% H₂O₂, RT) 2498Minor peaks observed
Thermal (80°C, solid) 4899No significant degradation
Photostability 2492Minor peaks observed

Note: The data presented in Table 6 is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) working Dilute to Working Concentration (100 µg/mL) stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidative Oxidative working->oxidative thermal Thermal working->thermal photo Photolytic working->photo neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize lcms LC-MS/MS Analysis neutralize->lcms quantify Quantify this compound and Degradation Products lcms->quantify report Generate Stability Report quantify->report

Caption: Workflow for this compound stability testing.

Generalized Toxicity Pathway

This diagram illustrates the metabolic activation of this compound and its subsequent interaction with cellular macromolecules, a key aspect of its toxicity.

G cluster_liver Hepatocyte (Liver Cell) cluster_cellular_damage Cellular Targets cluster_toxicity Toxic Outcomes tricho This compound (Parent Compound) cyp Cytochrome P450 (e.g., CYP3A4) tricho->cyp Metabolic Activation dehydro Dehydrothis compound (Reactive Metabolite) cyp->dehydro dna DNA Adducts dehydro->dna Alkylation protein Protein Adducts dehydro->protein Alkylation apoptosis Apoptosis dna->apoptosis necrosis Necrosis dna->necrosis carcinogenesis Carcinogenesis dna->carcinogenesis protein->apoptosis protein->necrosis

Caption: Metabolic activation and toxicity of this compound.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of Trichodesmine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trichodesmine, focusing on challenges related to its poor solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species.[1][2] Like many other PAs, this compound is a lipophilic molecule, meaning it has poor solubility in water and aqueous buffers commonly used in biological experiments, such as phosphate-buffered saline (PBS) or cell culture media. This low solubility can lead to challenges in preparing accurate and effective concentrations for in vitro and in vivo studies, potentially impacting experimental reproducibility and outcomes.

Q2: What are the key chemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for developing a successful solubilization strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₈H₂₇NO₆[3]
Molecular Weight353.4 g/mol [3]
pKa7.07[4]
LipophilicityHigher than monocrotaline[4]

Q3: What are the known biological activities and toxicities of this compound?

A3: this compound is known to be a neurotoxic pyrrolizidine alkaloid.[4] PAs, as a class, are recognized for their potential hepatotoxicity (liver damage) and carcinogenicity, which is often linked to their metabolic activation in the liver.[5] Their toxic effects can be mediated through the formation of DNA adducts, leading to DNA damage and cell cycle arrest.[4][6] Some PAs have also been shown to act as antagonists of the muscarinic acetylcholine receptor M1 (CHRM1).[7][8]

Troubleshooting Guide: Poor Solubility of this compound

This guide addresses common issues encountered when dissolving this compound in aqueous buffers for experimental use.

Problem: I am unable to dissolve this compound directly in my aqueous buffer (e.g., PBS, cell culture medium).

Cause: this compound is a lipophilic compound with inherently low aqueous solubility. Direct dissolution in aqueous solutions is often unsuccessful.

Solution Workflow:

G cluster_0 Solubilization Strategy A Prepare a Concentrated Stock Solution in an Organic Solvent B Recommended Solvent: Dimethyl Sulfoxide (DMSO) A->B Primary Choice C Alternative Solvents: Ethanol or Methanol A->C Secondary Choice D Dilute the Stock Solution into the Final Aqueous Buffer B->D C->D E Ensure Final Organic Solvent Concentration is Low and Consistent D->E Critical Step F Include a Vehicle Control in Your Experiment E->F

Caption: Recommended workflow for dissolving this compound.

Detailed Steps:

  • Prepare a Concentrated Stock Solution: The recommended approach is to first dissolve this compound in a water-miscible organic solvent to create a high-concentration stock solution.

  • Choosing an Organic Solvent:

    • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of poorly soluble compounds for biological assays.

    • Alternatives: If DMSO is not suitable for your experimental system, high-purity ethanol or methanol can be considered.

  • Dilution into Aqueous Buffer:

    • Slowly add the concentrated stock solution to your final aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. This helps prevent the compound from precipitating out of solution.

    • Avoid adding the aqueous buffer directly to the concentrated stock solution, as this can cause the compound to crash out.

  • Final Organic Solvent Concentration:

    • It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible to avoid solvent-induced toxicity or off-target effects.

    • For in vitro cell culture experiments, the final DMSO concentration should ideally be kept below 0.5%, with 0.1% or lower being preferable for sensitive cell lines.[9][10][11]

    • For in vivo studies, the concentration of organic solvents in the vehicle should be carefully considered to avoid toxicity.[12]

  • Vehicle Control: Always include a vehicle control in your experiments. This is a sample that contains the same final concentration of the organic solvent (e.g., DMSO) as your experimental samples but without this compound. This allows you to differentiate the effects of this compound from any effects of the solvent itself.

Problem: My this compound precipitates out of solution after dilution into the aqueous buffer.

Cause: The solubility limit of this compound in the final aqueous buffer has been exceeded.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase the Organic Solvent Concentration: If a higher concentration of this compound is necessary, you may need to slightly increase the final percentage of the organic co-solvent. However, be mindful of the potential for solvent toxicity and always validate the tolerance of your experimental system.

  • Use of Solubilizing Excipients (Advanced): For particularly challenging formulations, especially for in vivo studies, the use of solubilizing agents can be explored. These are typically employed in drug development and may require specialized formulation expertise. Common strategies include:

    • Co-solvents: Using a mixture of water-miscible solvents.

    • Surfactants: These can form micelles that encapsulate the hydrophobic compound.

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent high purity

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3534 mg of this compound (Molecular Weight = 353.4 g/mol ).

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (in this example, 100 µL).

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution, but be cautious about potential degradation.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution. For example, to make a 1:1000 dilution for a final concentration of 10 µM:

    • Add 999 µL of pre-warmed cell culture medium to a sterile conical tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Vortex immediately to ensure thorough mixing.

    • The final DMSO concentration in this working solution will be 0.1%.

Signaling Pathways

1. Pyrrolizidine Alkaloid-Induced DNA Damage and Cell Cycle Arrest

Pyrrolizidine alkaloids like this compound can be metabolically activated, leading to the formation of reactive metabolites that can bind to DNA, forming DNA adducts.[3][4][6][13] This DNA damage can trigger a cellular response that leads to cell cycle arrest, typically in the S phase, to allow for DNA repair.[3][4] If the damage is too severe, it can lead to apoptosis (programmed cell death).

G cluster_0 PA-Induced DNA Damage Pathway PA Pyrrolizidine Alkaloid (e.g., this compound) Met Metabolic Activation (e.g., in Liver) PA->Met React Reactive Metabolites Met->React DNA DNA React->DNA binds to Adduct DNA Adducts DNA->Adduct Damage DNA Damage Response Adduct->Damage Arrest S-Phase Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis if severe

Caption: PA-induced DNA damage and cell cycle arrest pathway.

2. Pyrrolizidine Alkaloid as a Muscarinic Acetylcholine Receptor M1 (CHRM1) Antagonist

Some pyrrolizidine alkaloids have been shown to act as antagonists at the muscarinic acetylcholine receptor M1 (CHRM1).[7][8] In this pathway, the PA binds to the CHRM1, preventing the binding of its natural ligand, acetylcholine. This antagonism can lead to downstream signaling effects, such as an increase in intracellular calcium levels.

G cluster_1 PA as CHRM1 Antagonist PA2 Pyrrolizidine Alkaloid (e.g., this compound) CHRM1 CHRM1 Receptor PA2->CHRM1 binds and blocks ACh Acetylcholine ACh->CHRM1 cannot bind Gq11 Gq/11 Protein CHRM1->Gq11 prevents activation of PLC Phospholipase C Gq11->PLC leads to activation of Ca Increased Intracellular Ca²⁺ PLC->Ca

Caption: PA as a CHRM1 antagonist signaling pathway.

References

Technical Support Center: Optimization of Trichodesmine Extraction from Trichodesma africanum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Trichodesmine from Trichodesma africanum. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound from Trichodesma africanum?

A1: The extraction yield of this compound, a pyrrolizidine alkaloid (PA), is primarily influenced by the choice of extraction solvent, temperature, extraction time, and the specific technique employed.[1][2] PAs, including this compound, are more efficiently extracted using polar solvents, and the addition of a weak acid can further enhance yield by converting the alkaloids into their more soluble salt forms.[1][3] While elevated temperatures can increase extraction efficiency, prolonged exposure to high heat may lead to the degradation of the target compound.[1][2]

Q2: Which solvents are recommended for this compound extraction?

A2: Polar solvents are generally recommended for the extraction of PAs like this compound.[1] Methanol and ethanol are commonly used.[3] The efficiency of these solvents can be significantly improved by acidification. For instance, a 1% methanolic solution of tartaric acid has been shown to be highly effective for extracting PAs from other plant sources.[3][4] Aqueous solutions of dilute acids, such as 0.05 M sulfuric acid or 2% formic acid, are also viable options.[5][6]

Q3: What is the role of N-oxides in the extraction process?

A3: Pyrrolizidine alkaloids in plants often exist as both tertiary bases and their corresponding N-oxides.[7] N-oxides are more polar and water-soluble. To ensure the comprehensive extraction of all PA content, a reduction step is sometimes included in the protocol. This is typically achieved by adding a reducing agent like zinc dust to the acidic extract, which converts the N-oxides to their tertiary base form, facilitating their subsequent extraction into an organic solvent.[8]

Q4: Are there modern extraction techniques that can improve this compound yield?

A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer advantages over traditional methods like maceration or Soxhlet extraction.[9] These methods can reduce extraction time and solvent consumption while potentially increasing yield.[9] For instance, a combined microwave-ultrasonic method was found to be highly efficient for extracting volatile oils from Trichodesma africanum, suggesting its potential applicability for alkaloid extraction as well.[10][11]

Experimental Protocols & Data

Comparative Data on Pyrrolizidine Alkaloid Extraction Yields

While specific quantitative data for this compound extraction from Trichodesma africanum is limited in the available literature, the following table, adapted from studies on other PA-containing plants, provides a comparative overview of the effectiveness of different extraction conditions. This data can serve as a valuable starting point for method optimization.

Extraction MethodSolventTemperatureDurationRelative PA Yield (%)Reference Plant
Maceration95% EthanolRoom Temp.18 hours45Symphytum officinale
Maceration1% Tartaric Acid in MethanolRoom Temp.10 hours70Symphytum officinale
Ultrasonic Bath1% Tartaric Acid in MethanolRoom Temp.30 min85Symphytum officinale
Reflux95% EthanolBoiling Point4 hours65Symphytum officinale
Electric Basket1% Tartaric Acid in Methanol100 ± 5°C2 hours100Symphytum officinale
Ultrasound-AssistedEthanol-Water (50:50 v/v)Not specifiedNot specifiedHighGeneral
Microwave-AssistedMethanolNot specifiedNot specifiedHighGeneral

Note: Relative yields are normalized to the highest reported yield for comparison purposes.

Recommended General Protocol for this compound Extraction

This protocol is a synthesized methodology based on effective techniques for PA extraction from plant material. Optimization of specific parameters for Trichodesma africanum is recommended.

  • Sample Preparation :

    • Dry the aerial parts of Trichodesma africanum at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds.

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction :

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 1% tartaric acid in methanol.

    • Choose one of the following extraction methods:

      • Ultrasonication : Place the flask in an ultrasonic bath for 30-60 minutes at room temperature.

      • Maceration : Stir the mixture for 12-24 hours at room temperature.

      • Reflux : Heat the mixture under reflux for 2-4 hours. Be cautious of potential degradation with prolonged heating.

  • Filtration and Concentration :

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the plant residue with another 50 mL of the extraction solvent and combine the filtrates.

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Acid-Base Liquid-Liquid Extraction for Purification :

    • Dissolve the resulting crude extract in 50 mL of 0.5 M H₂SO₄.

    • Wash the acidic solution with 3 x 30 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

    • (Optional step for N-oxide reduction) Add zinc dust to the acidic aqueous layer and stir for 2-3 hours to convert N-oxides to free bases.

    • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.

    • Extract the alkaloids from the basified solution with 3 x 50 mL of chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to dryness to obtain the crude this compound-rich alkaloid fraction.

  • Further Analysis :

    • The crude alkaloid extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

    • Quantification can be performed using HPLC-MS/MS.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield 1. Inefficient extraction solvent. 2. Incomplete extraction. 3. Degradation of the alkaloid. 4. Presence of N-oxides not accounted for.1. Switch to a more polar solvent like methanol or ethanol, and acidify it (e.g., with 1% tartaric acid or 2% formic acid).[1][3] 2. Increase extraction time, use a more efficient technique like ultrasonication, or perform multiple extraction cycles.[2][5] 3. Avoid excessive heat and prolonged extraction times at high temperatures.[1][2] Use a rotary evaporator at low temperatures for solvent removal. 4. Incorporate a reduction step with zinc dust after the initial acidic extraction to convert N-oxides to their free base form.[8]
Emulsion Formation during Liquid-Liquid Extraction High concentration of lipids, pigments, or other surfactants in the plant material.1. Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. 3. Centrifuge the mixture to break the emulsion. 4. Filter the mixture through a bed of Celite or glass wool.
Co-elution of Isomers during Chromatographic Analysis Presence of structurally similar alkaloids or stereoisomers.1. Optimize the HPLC mobile phase and gradient to improve separation. 2. Use a different type of chromatography column (e.g., a different stationary phase). 3. Employ high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass.
Extract is Highly Pigmented or Oily Co-extraction of chlorophyll, lipids, and other non-polar compounds.1. Perform a preliminary wash of the plant material with a non-polar solvent like hexane before the main extraction. 2. Ensure the initial acidic extract is thoroughly washed with a non-polar solvent (e.g., dichloromethane) before basification. 3. Utilize Solid Phase Extraction (SPE) for cleanup of the crude extract.[5]

Visualizations

General Workflow for this compound Extraction

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Drying of Plant Material (T < 50°C) p2 Grinding to Fine Powder p1->p2 e1 Solid-Liquid Extraction (e.g., Ultrasonication) p2->e1 e2 Solvent: Acidified Methanol u1 Filtration & Concentration e1->u1 u2 Acid-Base Liquid-Liquid Extraction u1->u2 u3 Crude Alkaloid Fraction u2->u3 a1 Chromatographic Separation (e.g., HPLC) u3->a1 a2 Quantification (e.g., HPLC-MS/MS) a1->a2

Caption: A generalized workflow for the extraction and analysis of this compound.

Simplified Biosynthetic Origin of this compound Components

G cluster_necine Necine Base Moiety cluster_necic Necic Acid Moiety cluster_final Final Product n1 Putrescine / Spermidine n2 Homospermidine n1->n2 n3 Retronecine (Necine Base) n2->n3 f1 This compound n3->f1 a1 L-Isoleucine / L-Threonine a3 Trichodesmic Acid (Necic Acid) a1->a3 a2 L-Valine / L-Leucine a2->a3 a3->f1

Caption: Precursors for the biosynthesis of this compound's constituent parts.

References

Preventing degradation of Trichodesmine during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Trichodesmine during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1] Its stability is a critical concern during analysis because degradation can lead to inaccurate quantification, potentially underestimating the toxicological risk associated with a sample. PAs are known to be susceptible to degradation under certain conditions, which can occur during sample extraction, cleanup, and storage.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for pyrrolizidine alkaloids like this compound include:

  • Hydrolysis: The ester groups in the this compound molecule can be hydrolyzed under acidic or basic conditions, breaking it down into its constituent necine base and necic acids. One study noted that the metabolite of this compound, dehydrothis compound, exhibits greater resistance to hydrolysis compared to similar compounds due to steric hindrance, suggesting a degree of stability.

  • N-Oxidation: The tertiary nitrogen atom in the pyrrolizidine ring can be oxidized to form an N-oxide. This is a common form in which PAs exist in plants and this transformation can also occur during sample handling.[2]

  • Oxidation to Dehydropyrrolizidine Alkaloids (DHPAs): This is a significant degradation pathway as DHPAs are reactive metabolites often associated with the toxicity of PAs.

  • Photodegradation: Exposure to UV radiation can induce the degradation of PAs.

Q3: What are the ideal storage conditions for this compound analytical standards and samples?

A3: To ensure the stability of this compound:

  • Analytical Standards: Certified reference standards of this compound should be stored at 2-8 °C for long-term storage. Stock solutions are typically prepared in methanol and should be stored at -20°C.

  • Prepared Samples: After extraction and cleanup, it is recommended to store the final extracts in a dry state at -20°C until analysis. If in solution, they should be kept in a tightly sealed container in a refrigerator or freezer, protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound Degradation during extraction: Use of strong bases or high temperatures can lead to hydrolysis.- Use a mild acidic extraction solution (e.g., 0.05 M sulfuric acid).- Avoid prolonged exposure to high temperatures. Consider sonication or shaking at ambient temperature instead of heating.
Incomplete extraction: The solvent may not be effectively extracting this compound from the sample matrix.- Ensure the plant material is finely ground to increase surface area.- Perform multiple extraction steps to ensure complete recovery.
Loss during solvent evaporation: this compound may be volatile to some extent.- Avoid aggressive evaporation to complete dryness. Use a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
Peak tailing or poor peak shape in chromatogram Interaction with active sites on the column: The basic nature of the alkaloid can lead to interactions with residual silanols on silica-based columns.- Use a high-purity, end-capped C18 column.- Add a small amount of a modifier like formic acid or ammonium formate to the mobile phase to improve peak shape.
Matrix effects: Co-eluting compounds from the sample matrix can interfere with the chromatography.- Optimize the solid-phase extraction (SPE) cleanup step to remove more interfering compounds.- Use a matrix-matched calibration curve for quantification.
Inconsistent or non-reproducible results Sample heterogeneity: Uneven distribution of this compound in the sample material.- Homogenize the sample thoroughly before taking a subsample for extraction.
Degradation in the autosampler: Samples may degrade while waiting for injection if the autosampler is not cooled.- Use a cooled autosampler (e.g., set to 4-10°C).- Limit the time samples spend in the autosampler before injection.
Instability of standard solutions: Improper storage of standard solutions can lead to degradation.- Store stock solutions at -20°C in amber vials.- Prepare working standards fresh daily or verify their stability over the intended period of use.
Presence of unexpected peaks in the chromatogram Formation of degradation products: this compound may have degraded into other compounds.- Review the sample preparation and storage procedures to identify potential causes of degradation (e.g., exposure to high pH, light, or temperature).- If possible, use LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products (e.g., hydrolysis products, N-oxides).
Contamination: Contamination from glassware, solvents, or the instrument.- Ensure all glassware is thoroughly cleaned.- Run solvent blanks to check for contamination in the analytical system.

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

1. Sample Preparation:

  • Dry the plant material at a controlled temperature (e.g., 40°C) until constant weight.

  • Grind the dried material to a fine powder (e.g., using a ball mill).

2. Extraction:

  • Weigh 2 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid in 50% methanol/water.

  • Sonicate for 30 minutes at room temperature.

  • Centrifuge at 4000 x g for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction on the pellet with another 20 mL of the extraction solvent.

  • Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup (Cation Exchange):

  • Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the combined acidic extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1 M hydrochloric acid followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound with 10 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

Liquid Chromatography (LC) Conditions:

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ for this compound (m/z 354.2).

  • Product Ions: At least two specific product ions should be monitored for confirmation and quantification (requires optimization on the specific instrument).

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for this compound.

Visualizations

Diagram 1: General Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis Analysis a Sample Homogenization b Acidic Extraction a->b c SPE Cleanup b->c d LC-MS/MS Analysis c->d Reconstituted Extract e Data Processing d->e

Caption: A simplified workflow for the analysis of this compound from sample collection to data analysis.

Diagram 2: Key Factors Influencing this compound Stability

cluster_factors Degradation Factors center This compound Stability pH pH (Alkaline/Strong Acid) center->pH Temp High Temperature center->Temp Light UV Light Exposure center->Light Oxidants Oxidizing Agents center->Oxidants

Caption: A diagram illustrating the primary environmental factors that can lead to the degradation of this compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Trichodesmine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of Trichodesmine by LC-MS/MS.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem 1: Poor peak shape and low analyte recovery.

  • Possible Cause: Interaction of this compound with metal surfaces in the HPLC column and system, leading to peak tailing and sample loss. This is a known issue for chelating compounds.[1]

  • Troubleshooting Steps:

    • Use Metal-Free or PEEK-Lined Columns: Consider switching to a column with a metal-free housing or PEEK-lined hardware to minimize analyte interaction with stainless steel components.[1]

    • Mobile Phase Modification: Adjusting the mobile phase composition can sometimes improve peak shape, although this may not be sufficient if metal chelation is the primary issue.[1]

    • System Passivation: In some cases, passivating the LC system with a chelating agent can help reduce metal-analyte interactions.

Problem 2: Significant ion suppression or enhancement observed.

  • Possible Cause: Co-elution of matrix components that interfere with the ionization of this compound in the mass spectrometer source.[2][3][4] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[2][3]

  • Troubleshooting Workflow:

    G Troubleshooting Ion Suppression/Enhancement cluster_sample_prep Sample Preparation Options cluster_chromatography Chromatography Adjustments A Observe Ion Suppression/Enhancement B Optimize Sample Preparation A->B C Modify Chromatographic Conditions A->C D Change Ionization Source/Mode A->D E Implement Advanced Calibration A->E SPE Solid-Phase Extraction (SPE) B->SPE For cleaner extracts LLE Liquid-Liquid Extraction (LLE) B->LLE PP Protein Precipitation (PP) B->PP Simpler, but may be less clean Gradient Alter Gradient Profile C->Gradient Column Switch Column Chemistry C->Column FlowRate Adjust Flow Rate C->FlowRate

    Caption: Troubleshooting workflow for addressing ion suppression or enhancement.

Problem 3: Inconsistent and irreproducible quantitative results.

  • Possible Cause: Variable matrix effects between different samples, leading to inconsistent ion suppression or enhancement.[5]

  • Troubleshooting Steps:

    • Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for matrix effects.[5] If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness may vary.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples.[6][7][8] This helps to compensate for consistent matrix effects.

    • Standard Addition: For highly variable matrices where a representative blank is not available, the standard addition method can be employed.[9] However, this method is time-consuming as it requires spiking each sample at multiple concentrations.[9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[4][10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative LC-MS/MS methods.[2][5]

Q2: How can I determine if my analysis is suffering from matrix effects?

A: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected into the LC system.[11][12] A drop or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[11]

  • Post-Extraction Spike: The response of this compound in a post-extraction spiked matrix sample is compared to its response in a neat solvent standard at the same concentration.[2][10] A significant difference in response indicates the presence of matrix effects.[2]

Q3: What are the best sample preparation techniques to minimize matrix effects for this compound?

A: The choice of sample preparation method depends on the complexity of the matrix.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing interfering components like phospholipids.[11] Cation-exchange cartridges are often used for the purification of pyrrolizidine alkaloids like this compound.[8][13]

  • Liquid-Liquid Extraction (LLE): Can also be an effective cleanup technique.[4][14]

  • Protein Precipitation (PP): A simpler method, but often results in dirtier extracts with more significant matrix effects compared to SPE or LLE.[11]

  • Sample Dilution: A straightforward approach that can reduce matrix effects, but may compromise the sensitivity of the assay if this compound concentrations are low.[5][9]

Q4: Can changing my chromatographic conditions help overcome matrix effects?

A: Yes, optimizing chromatographic conditions can separate this compound from interfering matrix components.[4][5] Strategies include:

  • Modifying the Gradient: Altering the gradient slope can improve the resolution between the analyte and interferences.[12]

  • Changing the Column: Using a column with a different chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size for better efficiency can enhance separation.

  • Adjusting the Flow Rate: This can also influence the separation of co-eluting species.

Q5: Which ionization technique is less prone to matrix effects?

A: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI).[2][3][15] If your instrumentation allows, testing your method with an APCI source may be beneficial. Additionally, switching the ESI polarity (positive vs. negative ion mode) can sometimes mitigate matrix effects, as fewer compounds may be ionizable in a particular mode.[3]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Herbal Matrices

This protocol is based on methods for the extraction of pyrrolizidine alkaloids from complex plant-based samples.[6][8]

  • Sample Homogenization: Pulverize and homogenize the dried sample material (e.g., herbal tea).[6]

  • Extraction:

    • Weigh 2 g of the homogenized sample into a centrifuge tube.

    • Add 40 mL of an extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol).[6]

    • Shake or vortex for 30 minutes.

    • Centrifuge at approximately 3800 x g for 10 minutes.[6]

    • Collect the supernatant.

  • SPE Cleanup (Cation-Exchange):

    • Condition an SPE-MCX cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[6]

    • Load 2 mL of the supernatant onto the cartridge.

    • Wash the cartridge with 4 mL of ultrapure water.[6]

    • Elute this compound with 4 mL of 5% ammonia in methanol.[6]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[6][8]

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water:methanol).[8]

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Assessment of Matrix Effects by Post-Extraction Spike

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 10 ng/mL).

    • Set B (Blank Matrix): Extract a blank matrix sample (known to be free of this compound) using the developed sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with this compound to achieve the same final concentration as Set A.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

This table provides a representative comparison of how different sample preparation techniques can influence the degree of matrix effect, based on general findings for small molecules in complex matrices.

Sample Preparation MethodTypical Matrix Effect (%)Relative CleanlinessThroughput
Dilute and Shoot30 - 70%LowHigh
Protein Precipitation40 - 80%Low to MediumHigh
Liquid-Liquid Extraction80 - 110%Medium to HighMedium
Solid-Phase Extraction (SPE)90 - 110%HighLow to Medium

Data are illustrative and the actual matrix effect will depend on the specific analyte, matrix, and LC-MS/MS conditions.

Table 2: Example LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

These parameters are based on published methods for pyrrolizidine alkaloids and can serve as a starting point for the analysis of this compound.[6][7][13]

ParameterSetting
LC System
ColumnC18, e.g., 2.1 x 150 mm, 3 µm[6]
Mobile Phase A0.2% Formic acid in water[13]
Mobile Phase BMethanol/Acetonitrile (1:1, v/v)[13]
GradientStart with low %B, ramp up to elute analyte, then wash and re-equilibrate
Flow Rate0.3 - 0.6 mL/min[13]
Injection Volume5 µL[13]
Column Temperature30°C[13]
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)[13]
Capillary Voltage~2000 - 4000 V[13]
Source Temperature~300 - 600°C[7][13]
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ for this compound (e.g., m/z 354)[6]
Product Ions (Q3)Specific fragment ions for this compound

Visualizations

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize Sample Homogenization Extract Solvent Extraction Homogenize->Extract Cleanup SPE Cleanup Extract->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate Inject Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration (Matrix-Matched) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

References

Technical Support Center: Efficient Removal of Trichodesmine from Herbal Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Trichodesmine removal from herbal products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of removing this compound, a type of pyrrolizidine alkaloid (PA), from herbal matrices.

Problem Potential Cause Recommended Solution
Low Recovery of this compound in the Extract Incomplete Extraction: The solvent may not be effectively penetrating the plant material.- Optimize Particle Size: Grind the herbal material to a fine powder (e.g., 20-110 microns) to increase the surface area for solvent interaction. - Select an Appropriate Solvent: PAs are more efficiently extracted with polar solvents like methanol or aqueous dilute acids. Consider using a binary solvent system (e.g., methanol-water) to enhance extraction.[1][2][3][4] - Increase Extraction Time and Temperature: Prolonging the extraction time or moderately increasing the temperature can improve yield, but be cautious of degrading heat-sensitive compounds.[5]
Inappropriate Extraction Method: The chosen method may not be suitable for the specific herbal matrix.- Method Comparison: For initial trials, compare a simple maceration with a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to determine the most efficient method for your specific sample.[6]
Analyte Loss During Sample Preparation: this compound may be lost during filtration, evaporation, or transfer steps.- Minimize Transfer Steps: Plan your workflow to reduce the number of times the extract is transferred between vessels. - Controlled Evaporation: Avoid using high temperatures during solvent evaporation as PAs can be volatile. Use a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
Poor Purity of the Final Extract (High Levels of Co-extractives) Non-selective Extraction Solvent: The solvent is extracting a wide range of other plant metabolites along with this compound.- Solvent Polarity Adjustment: If using a highly polar solvent, try sequentially extracting with a non-polar solvent (e.g., n-hexane) first to remove lipids and other non-polar compounds.[2][4] - Employ Solid-Phase Extraction (SPE): Use SPE as a cleanup step after initial extraction. Cation-exchange cartridges are effective for purifying PAs.[7]
Matrix Effects in Analysis: Co-eluting compounds from the herbal matrix can interfere with the detection and quantification of this compound in LC-MS/MS analysis.- Optimize Chromatographic Separation: Adjust the mobile phase gradient and column chemistry to better separate this compound from interfering compounds.[8] - Effective Sample Cleanup: Implement a robust cleanup method like SPE to remove matrix components prior to analysis.[9]
Inconsistent and Non-Reproducible Results Variability in Herbal Raw Material: The concentration of this compound can vary depending on the plant's origin, harvest time, and processing.[1]- Standardize Raw Material: Whenever possible, use a single, homogenized batch of herbal material for a series of experiments. - Thorough Mixing: Ensure the powdered plant material is well-mixed before taking a subsample for extraction.
Inconsistent Experimental Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different results.- Maintain a Detailed Protocol: Document all experimental parameters precisely and ensure they are kept constant for all comparable experiments. - Use Internal Standards: Incorporate an internal standard during analysis to account for variations in sample preparation and instrument response.
Low Throughput for Screening Multiple Samples Time-Consuming Extraction Method: Traditional methods like maceration or Soxhlet extraction can be slow.- Adopt Faster Techniques: Consider using UAE or PLE, which can significantly reduce extraction times.[10][6] - Automated SPE: Utilize an automated SPE system for sample cleanup to increase throughput.

Frequently Asked Questions (FAQs)

1. What is the most efficient method for removing this compound from herbal products?

There is no single "best" method, as the efficiency depends on the specific herbal matrix and the desired purity of the final product. However, modern techniques like Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE) have shown higher recovery rates and are generally faster than traditional methods like maceration or Soxhlet extraction.[10][6] For purification, Solid-Phase Extraction (SPE) with a cation-exchange sorbent is highly effective at isolating PAs like this compound from complex extracts.[7]

2. Which solvent should I use for this compound extraction?

This compound, being a pyrrolizidine alkaloid, is a polar compound. Therefore, polar solvents are most effective for its extraction. Commonly used solvents include:

  • Methanol or Ethanol: Often used in mixtures with water (e.g., 50% methanol).[1][3]

  • Acidified Water: Dilute acids (e.g., 0.05 M sulfuric acid or 0.1% formic acid) can improve the extraction of alkaloids by converting them to their salt form, which is more soluble in water.

It is often beneficial to perform an initial wash with a non-polar solvent like n-hexane to remove fats and waxes before extracting with a polar solvent.[2][4]

3. How can I be sure that the removal process is not affecting the other beneficial compounds in my herbal product?

This is a critical consideration. The choice of extraction method and solvent will inevitably impact the overall phytochemical profile of the extract.[2]

  • Solvent Selection: Using a highly selective solvent system can help target the removal of alkaloids while minimizing the loss of other desired compounds. The polarity of the solvent is a key factor; for instance, non-polar solvents will extract lipophilic compounds, while polar solvents will extract hydrophilic ones.[2]

  • Method-Specific Effects: Aggressive extraction methods with high heat, such as Soxhlet, may degrade thermolabile compounds. Milder methods like maceration or UAE at controlled temperatures might be preferable for preserving the integrity of the herbal product.

  • Analytical Comparison: It is essential to perform a comparative analysis (e.g., using HPLC or LC-MS) of the herbal product before and after the this compound removal process to assess the impact on other key bioactive compounds.

4. What are the regulatory limits for this compound in herbal products?

Regulatory limits for pyrrolizidine alkaloids (PAs), including this compound, vary by region and product type. For instance, the European Medicines Agency (EMA) has set a maximum daily oral intake of PAs from herbal medicinal products at 1.0 µg.[11] For food supplements in the EU, the maximum levels of PAs can range from 400 to 500 µg/kg, depending on the product.[12] It is crucial to consult the specific regulations of the target market for your product.

5. How can I troubleshoot low recovery during Solid-Phase Extraction (SPE)?

Low recovery in SPE can be due to several factors. A systematic approach to troubleshooting is recommended:[13][14][15]

  • Check for Analyte Breakthrough: Analyze the flow-through from the sample loading and wash steps. If this compound is present, it could indicate that the sample solvent is too strong, the pH is incorrect, or the cartridge has been overloaded.

  • Evaluate the Wash Solvent: If this compound is found in the wash fraction, the wash solvent may be too strong and is prematurely eluting the analyte.

  • Optimize the Elution Solvent: If the analyte is not found in the load or wash fractions, it is likely still bound to the cartridge. In this case, a stronger elution solvent is needed. For cation-exchange SPE, this typically involves using a basic solution (e.g., methanol with ammonia).

Data Presentation: Comparison of Extraction Method Efficiency for Pyrrolizidine Alkaloids

While specific comparative data for this compound removal efficiency is limited, the following table summarizes recovery data for various pyrrolizidine alkaloids using different extraction and purification techniques. This can serve as a guide for selecting a suitable method for this compound removal.

Method Plant/Matrix Pyrrolizidine Alkaloids Studied Recovery Rate (%) Key Parameters Reference
Pressurized Liquid Extraction (PLE) Jacobaea vulgaris, Tussilago farfara, Symphytum officinaleVariousUp to 288.7% (compared to a reference method)Aqueous extraction solvent with acid modifiers, temperature variation (50-125 °C)
Solid-Phase Extraction (SPE) HoneyHeliotrine, Lycopsamine, Monocrotaline, Senecionine78.3 - 101.3%Organosilyl-sulfonated halloysite nanotubes as sorbent[7]
Maceration Senecio jacobaeaVariousNot specified, used as a baseline extraction25% methanol in 2% formic acid[6]
Ultrasound-Assisted Extraction (UAE) Tussilago farfaraSenkirkine, SenecionineNot specified, optimized for efficiencyMicrowave-assisted and pressurized hot water extraction were also compared[6]
SPE with LC-MS/MS Tea, Honey, Milk24 different PAs64.5 - 112.2%Oasis® MCX solid-phase extraction cartridge[8]

Experimental Protocols

Protocol 1: General Extraction and Solid-Phase Extraction (SPE) Cleanup for this compound Removal

This protocol provides a general framework for extracting and purifying this compound from a dried herbal matrix.

1. Sample Preparation:

  • Grind the dried herbal material to a fine powder (e.g., 60-mesh).

2. Initial Extraction (Acidified Methanol):

  • Weigh 1-2 grams of the powdered sample into a centrifuge tube.

  • Add 20 mL of 50% methanol containing 0.05 M sulfuric acid.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate in an ultrasonic bath for 15-30 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Decant the supernatant into a clean collection tube.

  • Repeat the extraction on the pellet with another 20 mL of the extraction solvent.

  • Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup (using a Cation-Exchange Cartridge):

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent (without the herbal matrix) through it.

  • Loading: Load the combined supernatant from step 2 onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of the extraction solvent followed by 5 mL of methanol to remove interfering compounds.

  • Elution: Elute the retained this compound with 5 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the analytical procedure for quantifying the amount of this compound removed.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) and/or ammonium formate, is typical.

  • Flow Rate: Approximately 0.3 mL/min.

  • Injection Volume: 1-5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound will need to be determined using a reference standard.

Visualizations

Workflow for Selecting an Optimal this compound Removal Method

G Workflow for Optimal this compound Removal cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Validation A Characterize Herbal Matrix (e.g., polarity of co-extractives) C Select Initial Extraction Method (Maceration, UAE, PLE) A->C B Define Project Goals (e.g., required purity, scalability) B->C D Optimize Extraction Parameters (Solvent, Time, Temperature) C->D E Select Cleanup Method (e.g., LLE, SPE) D->E F Optimize Cleanup Parameters (Sorbent, Solvents) E->F G Quantify this compound Removal (LC-MS/MS) F->G G->D Iterate if removal is inefficient H Assess Impact on Other Bioactives G->H H->F Iterate if impact is too high I Final Protocol H->I

Caption: A logical workflow for selecting and optimizing a method for this compound removal.

General Mechanism of Pyrrolizidine Alkaloid Toxicity

G Simplified Mechanism of PA-Induced Hepatotoxicity PA Pyrrolizidine Alkaloid (PA) (e.g., this compound) Metabolism Liver Metabolism (CYP450 Enzymes) PA->Metabolism DehydroPA Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite) Metabolism->DehydroPA DNA_Adducts DNA Adducts DehydroPA->DNA_Adducts Protein_Adducts Protein Adducts DehydroPA->Protein_Adducts Toxicity Hepatotoxicity (Cell Damage, Carcinogenesis) DNA_Adducts->Toxicity Protein_Adducts->Toxicity

Caption: The metabolic activation of PAs in the liver leading to cellular damage.

References

Technical Support Center: Chromatographic Separation of Trichodesmine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the challenges associated with the chromatographic separation of Trichodesmine and its related pyrrolizidine alkaloid (PA) isomers. The following sections offer troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What makes the chromatographic separation of this compound and its isomers so difficult?

The primary challenge lies in the structural similarity of pyrrolizidine alkaloids (PAs). Many PAs, including this compound, are isomers (compounds with the same molecular formula but different structures) or stereoisomers (isomers with the same connectivity but different spatial arrangements). These subtle differences result in very similar physicochemical properties, leading to co-elution or poor resolution under standard chromatographic conditions. For instance, one study noted the difficulty in separating this compound from other PAs like intermedine, europine, and lycopsamine[1]. Diastereomeric pairs, in particular, are known to be challenging to resolve[2].

Q2: What is the most effective analytical technique for separating and quantifying these isomers?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique.[3][4] This method offers the high sensitivity required to detect low concentrations often found in complex matrices like milk, honey, or plant extracts, and the specificity of MS/MS allows for the differentiation of isomers based on their unique fragmentation patterns, even if they are not perfectly separated chromatographically.[3][5]

Q3: How can I improve chromatographic resolution between critical isomer pairs?

Improving resolution requires a multi-faceted approach to method development:

  • Column Chemistry: While C18 columns are common, testing alternative stationary phases (e.g., those with different bonding or end-capping) can alter selectivity.

  • Mobile Phase pH: The pH of the mobile phase is critical as it affects the ionization state of the alkaloids. Alkaline conditions have been shown to be effective in improving the separation of certain PA isomers.[3]

  • Gradient Optimization: A shallow, optimized elution gradient can significantly enhance the separation of closely eluting compounds.

  • Temperature: Operating the column at a controlled, elevated temperature can improve peak efficiency and alter selectivity, though stability must be monitored.[6]

Q4: Are there stability concerns for this compound and its isomers during sample preparation and analysis?

Yes, pyrrolizidine alkaloids can be susceptible to degradation. Studies have shown that PAs are generally stable in neutral and acidic solutions but can degrade under alkaline conditions.[7] Furthermore, exposure to UV radiation can cause photolysis, leading to the formation of degradation products and isomers, which could complicate analysis.[7][8] Therefore, it is crucial to control pH and protect samples from light during storage and analysis.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic analysis of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Non-optimized mobile phase composition or pH. 2. Inappropriate stationary phase. 3. Gradient is too steep. 4. Flow rate is too high.1. Systematically evaluate mobile phase pH; alkaline conditions may improve separation for some isomers[3]. 2. Test columns with different selectivities (e.g., C18, Phenyl-Hexyl). 3. Decrease the gradient slope across the elution window of the target isomers. 4. Reduce the flow rate to increase column efficiency.
Peak Tailing 1. Secondary interactions between the basic nitrogen of the alkaloid and acidic silanols on the column packing. 2. Column contamination or degradation. 3. Sample overload.1. Use a modern, high-purity, end-capped silica column. 2. Add a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase. 3. Flush the column with a strong solvent or replace if performance does not improve. 4. Reduce the concentration or volume of the injected sample.
Variable Retention Times 1. Fluctuations in mobile phase composition or pH. 2. Unstable column temperature. 3. HPLC pump malfunction (e.g., air bubbles, worn seals).1. Ensure mobile phase solvents are well-mixed and degassed; use high-quality buffers. 2. Use a column thermostat to maintain a consistent temperature.[6] 3. Purge the pump to remove air bubbles and perform routine maintenance on pump seals and check valves.[9]
Low Sensitivity / Poor Peak Area 1. Suboptimal MS/MS parameters (e.g., collision energy, ion source settings). 2. Matrix effects causing ion suppression. 3. Analyte degradation during sample preparation or storage.1. Optimize mass spectrometer parameters by infusing a pure standard of this compound. 2. Improve the sample clean-up procedure (e.g., using solid-phase extraction) to remove interfering matrix components.[3] 3. Review sample handling procedures to ensure stability (e.g., control pH, limit light exposure).[7]

Visualized Workflows and Logic

The following diagrams illustrate a typical analytical workflow and a troubleshooting decision process for separation challenges.

PA_Analysis_Workflow Analytical Workflow for this compound Isomer Analysis cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Handling Sample 1. Sample Collection (e.g., Plant Material, Honey) Extraction 2. Extraction (e.g., Acidified Methanol) Sample->Extraction Homogenize Cleanup 3. Clean-up (e.g., Cation-Exchange SPE) Extraction->Cleanup Purify LCMS 4. LC-MS/MS Analysis (Reversed-Phase C18, Alkaline Mobile Phase) Cleanup->LCMS Processing 5. Data Processing (Peak Integration, Isomer Identification) LCMS->Processing Quant 6. Quantification (Calibration Curve) Processing->Quant

Caption: A typical workflow for the analysis of this compound and its isomers.

Troubleshooting_Resolution Troubleshooting Logic for Poor Resolution Start Problem: Poor Resolution or Co-elution CheckShape Is peak shape acceptable (i.e., not tailing)? Start->CheckShape OptimizeMethod Focus on Method Optimization: - Adjust mobile phase pH (try alkaline) - Decrease gradient slope - Test a different column chemistry - Lower flow rate CheckShape->OptimizeMethod Yes AddressTailing Address Peak Tailing: - Use end-capped column - Check for contamination - Reduce sample concentration (See Troubleshooting Guide) CheckShape->AddressTailing No CheckRT Is retention time stable? OptimizeMethod->CheckRT AddressTailing->CheckShape After fixing AddressRT Address RT Variability: - Check mobile phase prep - Use column thermostat - Service HPLC pump CheckRT->AddressRT No Final Re-evaluate Resolution CheckRT->Final Yes AddressRT->CheckRT After fixing

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Experimental Protocols

The following protocols are generalized examples based on published methods for pyrrolizidine alkaloid analysis.[1][3] Researchers should validate all methods for their specific application and instrumentation.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up complex matrices like honey or milk.

  • Initial Extraction:

    • For liquid samples (e.g., milk), mix 3 mL of sample with 30 mL of 0.2% formic acid and 15 mL of n-hexane.[3]

    • Shake vigorously for 30 minutes and centrifuge to separate the layers.[3]

    • Collect the aqueous (lower) phase.

  • pH Adjustment:

    • Adjust the pH of the aqueous extract to 9-10 using 25% ammonia solution.[3]

    • Centrifuge again to pellet any precipitates.

  • SPE Clean-up (Cation-Exchange):

    • Condition a polymeric cation exchange (PCX) SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., methanol) to remove interferences.

    • Elute the target PA analytes using an ammoniated organic solvent (e.g., 5% ammonia in methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 500 µL) for LC-MS/MS analysis.

Protocol 2: Example LC-MS/MS Method for Isomer Separation

This method utilizes alkaline conditions to improve the separation of PA isomers.[3]

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Kinetex EVO C18 (e.g., 150 x 2.1 mm, 5 µm) or equivalent reversed-phase column capable of stable performance at high pH.[3]

  • Mobile Phase A: 5 mM Ammonium Formate in Water, pH adjusted to 9.5 with ammonia.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization in Positive Mode (ESI+). Scheduled Multiple Reaction Monitoring (sMRM) is used to maximize sensitivity and duty cycle.[3] Specific precursor-product ion transitions for this compound and its potential isomers must be determined by direct infusion of standards.

Quantitative Data Summary

The successful separation of isomers is assessed by the chromatographic resolution (Rs). A resolution value of Rs ≥ 1.5 is generally considered baseline separation. The tables below provide an example gradient and a list of common PAs that may co-elute with this compound.

Table 1: Example LC Elution Gradient

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.04060
20.0595
24.0595
24.1955
31.0955

This gradient is an example and must be optimized for the specific column and instrument used.

Table 2: Common Pyrrolizidine Alkaloids and Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₁₈H₂₇NO₆353.4Target analyte; neurotoxic.[10][11]
MonocrotalineC₁₆H₂₃NO₆325.4Structural analogue, pneumotoxic.[11]
LycopsamineC₁₅H₂₅NO₅299.4Stereoisomer of Intermedine. Often co-elutes with other PAs.[1][5]
IntermedineC₁₅H₂₅NO₅299.4Stereoisomer of Lycopsamine.[5]
RinderineC₁₅H₂₅NO₅299.4Epimeric at C7 with Echinatine.[5]
EchinatineC₁₅H₂₅NO₅299.4Epimeric at C7 with Rinderine.[5]
SenecionineC₁₈H₂₅NO₅335.4Macrocyclic diester PA, often found with this compound.

References

Refining animal dosing protocols to minimize non-specific toxicity of Trichodesmine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trichodesmine. The focus is on refining animal dosing protocols to minimize non-specific toxicity while achieving desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxic effects?

A1: this compound is a pyrrolizidine alkaloid (PA) known for its potent neurotoxicity. Like other PAs, it is metabolized in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites. These metabolites are the primary mediators of toxicity, binding to cellular proteins and DNA. While its main target is the nervous system, non-specific toxicities, particularly hepatotoxicity, are significant concerns in experimental settings.

Q2: What is the general mechanism of this compound toxicity?

A2: this compound itself is not the toxic agent. After administration, it is transported to the liver, where cytochrome P450 enzymes convert it into a highly reactive pyrrolic dehydroalkaloid. This metabolite can then enter systemic circulation and cross the blood-brain barrier, leading to neurotoxicity. It can also cause damage to other organs, most notably the liver, by forming adducts with proteins and DNA, leading to cellular dysfunction, DNA damage, and apoptosis.

Q3: What are the key considerations when designing an animal dosing protocol for this compound?

A3: Key considerations include the animal model (rodents, particularly rats, are common), the route of administration (intraperitoneal injection is frequently used), the dose, and the experimental endpoint. It is crucial to balance the dose required to elicit the desired neurotoxic or pharmacological effect against the dose that causes significant non-specific toxicity and animal morbidity. Careful monitoring of clinical signs and relevant biomarkers is essential.

Q4: Are there any known strategies to mitigate the non-specific toxicity of this compound?

A4: Yes, co-administration of antioxidants has shown promise in reducing the toxicity of other pyrrolizidine alkaloids, and these strategies may be applicable to this compound. Agents like N-acetylcysteine (NAC), butylated hydroxyanisole (BHA), and ethoxyquin have demonstrated protective effects.[1][2] These compounds can help replenish endogenous antioxidants like glutathione (GSH) and scavenge reactive metabolites. Additionally, inhibiting cytochrome P450 enzymes involved in the metabolic activation of this compound could theoretically reduce toxicity, though this approach requires careful consideration of potential effects on the desired activity of the compound.

Troubleshooting Guide

Issue 1: High incidence of mortality or severe morbidity unrelated to the intended neurotoxic effects.

Possible Cause Suggested Solution
Dose is too high, leading to acute systemic toxicity. - Reduce the initial dose of this compound. Start with a lower dose and titrate upwards to find the optimal balance between efficacy and toxicity. - Consider a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model and strain.
Rapid metabolic activation leading to overwhelming systemic exposure to toxic metabolites. - Explore alternative dosing schedules, such as fractionation of the total dose over a longer period. - Consider co-administration with an antioxidant like N-acetylcysteine (NAC) to mitigate the burst of reactive metabolites.[2]
Animal model is particularly sensitive to this compound. - Review the literature for species and strain differences in susceptibility to pyrrolizidine alkaloid toxicity.[3] - If feasible, consider using a more resistant strain or species for initial studies.

Issue 2: Evidence of significant hepatotoxicity (e.g., elevated liver enzymes, histopathological changes) at doses required for neurotoxicity studies.

Possible Cause Suggested Solution
High concentration of reactive metabolites in the liver. - Co-administer antioxidants such as N-acetylcysteine (NAC), butylated hydroxyanisole (BHA), or ethoxyquin to protect hepatocytes from oxidative stress.[1][2] - Ensure animals have adequate dietary intake of precursors for glutathione synthesis, such as cysteine and methionine.
Induction of cytochrome P450 enzymes leading to enhanced metabolic activation. - Avoid co-administration of other compounds known to induce CYP enzymes.[4] - Cautiously explore the use of a CYP inhibitor, ensuring it does not interfere with the primary experimental goals.

Issue 3: Difficulty in replicating neurotoxic effects without inducing significant systemic toxicity.

Possible Cause Suggested Solution
Narrow therapeutic window. - Implement a very precise dosing regimen with careful calibration of the this compound solution. - Use a larger cohort of animals to account for individual variations in response.
Inconsistent absorption or metabolism. - Ensure consistent route and technique of administration. - Control for factors that can influence metabolism, such as diet, age, and sex of the animals.

Quantitative Data Summary

Table 1: Comparative Dosing and Toxicity of this compound and Monocrotaline in Rats

CompoundDose (mg/kg, i.p.)OutcomeReference
This compound25Used in neurotoxicity studies[5]
Monocrotaline90Equitoxic dose to 25 mg/kg this compound[5]
This compound15Equitoxic dose to 65 mg/kg Monocrotaline (represents 60% of LD50)[6]
Monocrotaline65Equitoxic dose to 15 mg/kg this compound (represents 60% of LD50)[6]

Table 2: Key Biomarkers for Assessing this compound-Induced Toxicity

BiomarkerOrgan/TissueIndication of Toxicity
Alanine Aminotransferase (ALT) SerumHepatocellular damage
Aspartate Aminotransferase (AST) SerumHepatocellular damage
Glutathione (GSH) LiverDepletion indicates oxidative stress
Pyrrole-Protein Adducts Liver, Blood, BrainFormation of toxic metabolites
Histopathology Liver, BrainCellular necrosis, inflammation, megalocytosis, neuronal damage

Experimental Protocols

Protocol 1: General Procedure for this compound Administration in Rats for Neurotoxicity Studies

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • This compound Preparation: Dissolve this compound in a sterile, physiologically compatible vehicle (e.g., saline or a small percentage of a solubilizing agent like DMSO, with the final concentration of the solubilizing agent kept constant across all groups). The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 1-2 mL/kg).

  • Dosing:

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.[5]

    • For control groups, administer the vehicle only.

    • For mitigation studies, a potential protective agent (e.g., N-acetylcysteine) can be administered prior to or concurrently with this compound.

  • Monitoring:

    • Observe animals for clinical signs of toxicity, including changes in behavior, posture, and grooming, as well as signs of pain or distress.

    • Monitor body weight daily.

  • Endpoint and Sample Collection:

    • At the desired time point post-injection (e.g., 18 hours as used in some studies to detect bound pyrroles in the brain[5]), euthanize the animals.

    • Collect blood via cardiac puncture for serum biochemical analysis (e.g., ALT, AST).

    • Perfuse animals with saline followed by a fixative (e.g., 4% paraformaldehyde) for histopathological analysis.

    • Dissect and collect target organs (brain, liver, kidneys, lungs) for histopathology and/or biochemical assays (e.g., measurement of pyrrole-protein adducts, GSH levels).

Protocol 2: Assessment of Hepatotoxicity

  • Serum Biochemistry:

    • Centrifuge collected blood to separate serum.

    • Use commercial assay kits to measure the activity of ALT and AST according to the manufacturer's instructions.

  • Liver Glutathione (GSH) Assay:

    • Homogenize a portion of the liver tissue in an appropriate buffer.

    • Use a commercial GSH assay kit that typically involves a colorimetric or fluorometric reaction to quantify the amount of GSH.

  • Histopathology:

    • Process the fixed liver tissue through graded alcohols and xylene, and embed in paraffin.

    • Section the paraffin blocks and stain with hematoxylin and eosin (H&E).

    • Examine the slides under a microscope for evidence of necrosis, inflammation, sinusoidal obstruction, and megalocytosis.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing Regimen cluster_monitoring In-life Monitoring cluster_endpoint Endpoint Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) trichodesmine_prep This compound Solution Preparation control Control Group (Vehicle) trichodesmine_prep->control clinical_signs Clinical Signs Observation control->clinical_signs trichodesmine_group This compound Group (e.g., 25 mg/kg, i.p.) trichodesmine_group->clinical_signs mitigation_group Mitigation Group (e.g., this compound + Antioxidant) mitigation_group->clinical_signs euthanasia Euthanasia & Sample Collection clinical_signs->euthanasia body_weight Body Weight Measurement biochemistry Serum Biochemistry (ALT, AST) euthanasia->biochemistry histopathology Histopathology (Brain, Liver) euthanasia->histopathology biomarkers Biomarker Analysis (GSH, Pyrrole Adducts) euthanasia->biomarkers

Caption: Experimental workflow for in vivo studies of this compound.

trichodesmine_toxicity_pathway cluster_liver Hepatocyte cluster_brain Neuron This compound This compound cyp450 Cytochrome P450 (e.g., CYP3A4) This compound->cyp450 Metabolic Activation dehydro Dehydrothis compound (Reactive Metabolite) cyp450->dehydro detox Detoxification (GSH Conjugation) dehydro->detox protein_adducts_liver Protein Adducts dehydro->protein_adducts_liver Covalent Binding dna_adducts_liver DNA Adducts dehydro->dna_adducts_liver Covalent Binding dehydro_brain Dehydrothis compound dehydro->dehydro_brain Crosses Blood-Brain Barrier excretion Excretion detox->excretion hepatotoxicity Hepatotoxicity protein_adducts_liver->hepatotoxicity dna_adducts_liver->hepatotoxicity m1_receptor Muscarinic Acetylcholine Receptor M1 (M1R) dehydro_brain->m1_receptor Antagonism protein_adducts_brain Protein Adducts dehydro_brain->protein_adducts_brain Covalent Binding dna_adducts_brain DNA Adducts dehydro_brain->dna_adducts_brain Covalent Binding gq11 Gq/11 m1_receptor->gq11 Blocks Activation neuronal_dysfunction Neuronal Dysfunction m1_receptor->neuronal_dysfunction plc Phospholipase C (PLC) ip3_dag IP3 & DAG ca2_release Intracellular Ca2+ Release neurotoxicity Neurotoxicity neuronal_dysfunction->neurotoxicity protein_adducts_brain->neurotoxicity dna_adducts_brain->neurotoxicity

Caption: Proposed signaling pathways for this compound-induced toxicity.

dna_damage_pathway cluster_nucleus Cellular Nucleus dehydro Dehydro-PA Metabolite dna DNA dehydro->dna Alkylation dna_adducts DNA Adducts & Cross-linking dna_damage_response DNA Damage Response (e.g., BRCA1) dna_adducts->dna_damage_response cell_cycle_arrest Cell Cycle Arrest dna_damage_response->cell_cycle_arrest Initiates apoptosis Apoptosis dna_damage_response->apoptosis Can Trigger failed_repair Failed Repair / Misrepair dna_damage_response->failed_repair If Overwhelmed mutations Mutations failed_repair->mutations

Caption: Pyrrolizidine alkaloid-induced DNA damage and cell cycle signaling.

References

Technical Support Center: Optimization of Phenolic Compound Extraction from Plant Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of phenolic compounds from plant leaves.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process, offering potential causes and solutions.

Problem Potential Causes Suggested Solutions
Low Yield of Phenolic Compounds Inappropriate solvent selection.The polarity of the solvent is a critical factor. Mixtures of alcohol (ethanol or methanol) and water are often more effective than pure alcohol.[1] The addition of water to organic solvents can create a more polar medium, facilitating the extraction of polyphenols.[2] For instance, 50% methanol has been shown to be effective for extracting phenolic compounds.[3]
Non-optimal extraction temperature.For traditional solvent extraction, temperatures between 60-80 °C generally result in the highest total phenolic content (TPC).[4][5][6] However, be aware that temperatures above 80 °C can lead to a decrease in polyphenolic yield for many plant materials.[5][7]
Insufficient extraction time.The optimal extraction time can vary significantly depending on the method. While some methods may require up to 10 hours, ultrasound-assisted extraction can be effective in as little as 15 to 30 minutes.[8] For conventional methods, significantly higher levels of total phenolic content have been observed after 20 hours.[9]
Inadequate solid-to-liquid ratio.A higher solid-to-liquid ratio can increase the interaction surface area between the solvent and plant material, leading to higher mass transfer.[10] Increasing the amount of solvent generally leads to higher extraction yields.[10][11] Ratios of 1:20 to 1:30 (w/v) have been found to be optimal in some studies.[10]
Degradation of Phenolic Compounds High extraction temperatures.Phenolic compounds, particularly flavonoids, can be sensitive to heat.[5][7] For conventional extraction, it is often recommended to keep temperatures between 20 and 50°C to prevent degradation.[12] For methods like pressurized liquid extraction that use higher temperatures, it's crucial to validate that the target compounds are not degrading.[12]
Exposure to light and oxygen.Phenolic compounds can be unstable when exposed to light and oxygen.[3] It is advisable to perform extractions in a controlled environment and store extracts in dark, airtight containers.
Inconsistent or Irreproducible Results Variation in plant material.The phenolic content of plants can vary depending on factors like genotype and growing conditions.[5] It is important to use plant material from a consistent source and to document the collection and preparation process thoroughly.
Inconsistent experimental parameters.Ensure that all extraction parameters (solvent concentration, temperature, time, solid-to-liquid ratio, and agitation speed) are precisely controlled and recorded for each experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of phenolic compound extraction.

1. Which solvent is best for extracting phenolic compounds?

The choice of solvent is a critical factor and depends on the specific phenolic compounds being targeted. Generally, polar solvents are used for the extraction of polar phenolic compounds.[9] Methanol, ethanol, acetone, and their aqueous mixtures are the most commonly used solvents.[13] Mixtures of alcohol and water are often more effective than the pure solvent because water helps the solvent penetrate the plant tissue.[1] For example, a mixture of ethanol and water (70:30 v/v) has been shown to be highly efficient for polyphenol extraction.[14]

2. What is the optimal temperature for extraction?

The optimal temperature depends on the extraction method and the stability of the target phenolic compounds. For conventional solvent extraction methods, a temperature range of 60–80 °C is often reported to yield the highest total phenolic content (TPC).[4][6] However, some phenolic compounds are heat-labile, and temperatures above 80 °C can cause degradation.[5][7] For novel extraction technologies like subcritical water extraction, temperatures as high as 100–200 °C have been used to achieve high yields.[4][5][6]

3. How long should the extraction be performed?

The optimal extraction time varies depending on the extraction method, solvent, and temperature. For conventional maceration, extraction times can be lengthy, with some studies showing increased yields up to 20 hours.[9] In contrast, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce the extraction time. For UAE, optimal times can range from a few minutes to 30 minutes.[8][15][16] For MAE, optimal times are often in the range of 1 to 6 minutes.[17]

4. What is the ideal solid-to-liquid ratio?

A higher solid-to-liquid ratio generally favors the extraction of phenolic compounds by increasing the concentration gradient between the solid and the solvent.[18] Ratios ranging from 1:10 to 1:40 (w/v) are commonly reported.[10][11] For example, a ratio of 1:20 (w/v) was found to be optimal for extracting phenolic compounds from Phyllanthus niruri.[18] However, excessively high ratios can lead to the dilution of the extract and increased solvent waste.[12]

5. What are the advantages of using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE)?

Both UAE and MAE are considered green extraction techniques that offer several advantages over conventional methods. These include reduced extraction times, lower solvent consumption, and often higher extraction yields.[15][17][19] UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, while MAE uses microwave energy to heat the solvent and plant material, leading to faster extraction.[20]

Experimental Protocols

Here are detailed methodologies for key experiments involved in the extraction and quantification of phenolic compounds.

Protocol 1: Conventional Solvent Extraction (Maceration)
  • Sample Preparation: Dry the plant leaves at a controlled temperature (e.g., 40-50 °C) to a constant weight and then grind them into a fine powder.

  • Extraction:

    • Weigh a specific amount of the powdered leaf material (e.g., 10 g).

    • Place the powder in a flask and add the chosen solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Seal the flask and place it on a shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 50 °C).

    • Extract for a predetermined duration (e.g., 24 hours).

  • Filtration and Concentration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • Wash the residue with a small amount of the same solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C).

  • Storage: Store the concentrated extract in a dark, airtight container at a low temperature (e.g., 4 °C or -20 °C) until further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the dried and powdered plant leaves as described in Protocol 1.

  • Extraction:

    • Place a known amount of the powdered sample (e.g., 1 g) into an extraction vessel.

    • Add the selected solvent (e.g., 70% ethanol) at the desired solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic frequency (e.g., 24 kHz), power (e.g., 400 W), temperature (e.g., 50 °C), and extraction time (e.g., 30 minutes).[20] Some systems allow for pulsed sonication, which involves setting a pulse cycle.[15]

  • Filtration and Concentration: Follow the same procedure as described in Protocol 1.

  • Storage: Store the extract as described in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Prepare the dried and powdered plant leaves as described in Protocol 1.

  • Extraction:

    • Place a weighed amount of the powdered sample (e.g., 1 g) into a microwave-safe extraction vessel.

    • Add the chosen solvent (e.g., 80% ethanol) at the optimized solid-to-liquid ratio.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 300-600 W), temperature (e.g., 60 °C), and extraction time (e.g., 5 minutes).[17][21]

  • Filtration and Concentration: After extraction and cooling, filter and concentrate the extract as described in Protocol 1.

  • Storage: Store the extract as described in Protocol 1.

Protocol 4: Determination of Total Phenolic Content (Folin-Ciocalteu Method)
  • Reagent Preparation:

    • Folin-Ciocalteu Reagent: Dilute the commercial reagent with distilled water (typically 1:10 v/v).

    • Sodium Carbonate Solution: Prepare a saturated or 20% (w/v) sodium carbonate (Na₂CO₃) solution in distilled water.[19]

    • Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid (e.g., 1 mg/mL) and then a series of dilutions (e.g., 100, 150, 300, 400, 600, 1000 µg/mL) to create a standard curve.[13]

  • Assay Procedure:

    • Pipette a small volume of the plant extract (e.g., 50 µL) into a test tube.[13]

    • Add the diluted Folin-Ciocalteu reagent (e.g., 50 µL) and mix well.[13]

    • After a set time (e.g., 3-8 minutes), add the sodium carbonate solution (e.g., 1 mL of 20% solution).[13][19]

    • Add distilled water to reach a final volume (e.g., 1.5 mL).[13]

    • Incubate the mixture at room temperature in the dark for a specific period (e.g., 30 minutes to 1 hour).[13][19]

  • Measurement and Calculation:

    • Measure the absorbance of the solution at a specific wavelength (typically around 765 nm) using a spectrophotometer.[19]

    • Prepare a blank sample using the solvent instead of the extract.

    • Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentrations.

    • Determine the concentration of total phenolic compounds in the extract from the standard curve and express the results as milligrams of gallic acid equivalents per gram of dry weight (mg GAE/g DW).

Data Presentation

The following tables summarize the effects of different extraction parameters on the yield of phenolic compounds, based on findings from various studies.

Table 1: Effect of Solvent Type and Concentration on Total Phenolic Content (TPC)

Plant MaterialSolventTPCReference
Mentha spicata50% Ethanol39.47 ± 1.81 mg GAE/g DW[22]
Mentha spicata75% Acetone7.68 ± 0.02 mg QE/g DW (Flavonoids)[22]
Red Grape Skin70:30 Ethanol:WaterHigher than water at various temperatures[14]
Juniperus procera LeavesMethanol9.7 mg/g DW[13]
Cistus creticus50% Ethanol:Water96.51 mg GAE/g[23]

Table 2: Effect of Extraction Temperature on Total Phenolic Content (TPC)

Plant MaterialExtraction MethodTemperature (°C)ObservationReference
GeneralTraditional Extraction60-80Highest TPC[4][6]
VariousDrying> 80TPC decreases[5][7]
Grape Seed FlourEthanol Extraction150Significant increase in TPC[5][7]
Grape Seed FlourEthanol Extraction> 180TPC yield drops[5][7]
Olive LeavesSolvent Extraction40Significantly higher TPC than 20°C and 30°C[9][24]

Table 3: Effect of Extraction Time on Total Phenolic Content (TPC)

Plant MaterialExtraction MethodTimeObservationReference
Olive LeavesSolvent Extraction20 hoursSignificantly higher TPC[9]
Psidium cattleianumUAE4 minOptimal for maximum yield[15]
Justicia spicigeraUAE2 minOptimal for highest soluble phenolic content[16]
GeneralUAE> 30 minDegradation of compounds may occur[8]
SpicesMAE1-6 minOptimal extraction time[17]

Table 4: Effect of Solid-to-Liquid Ratio on Phenolic Compound Extraction

Plant MaterialRatio (w/v)ObservationReference
Lychee & Longan Seeds1:20Chosen as optimal[10][11]
Olive Leaves30:1Higher TPC obtained[9][24]
Phyllanthus niruri1:20Highest TPC and TFC[18]
Graptophyllum pictum10:1Optimal for highest TPC and TFC[25]

Visualizations

The following diagrams illustrate common experimental workflows in phenolic compound extraction.

Experimental_Workflow_Conventional_Extraction start Plant Leaf Sample drying Drying start->drying grinding Grinding drying->grinding extraction Maceration (Solvent, Time, Temp) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration analysis Analysis (e.g., TPC Assay) concentration->analysis end Results analysis->end

Caption: Workflow for Conventional Solvent Extraction.

Experimental_Workflow_UAE start Powdered Leaf Sample extraction Ultrasound-Assisted Extraction (Solvent, Time, Temp, Power) start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration analysis Analysis concentration->analysis end Results analysis->end

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Experimental_Workflow_MAE start Powdered Leaf Sample extraction Microwave-Assisted Extraction (Solvent, Time, Temp, Power) start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration analysis Analysis concentration->analysis end Results analysis->end

Caption: Workflow for Microwave-Assisted Extraction (MAE).

References

Technical Support Center: Addressing Variability in the Biological Response to Trichodesmine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research on the specific biological effects and molecular mechanisms of Trichodesmine is ongoing. Much of the current understanding is extrapolated from studies on other pyrrolizidine alkaloids (PAs). This guide provides troubleshooting advice and frequently asked questions based on the available literature for this compound and the broader class of PAs. Researchers should consider this context when designing and interpreting their experiments.

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro and in vivo experiments with this compound.

In Vitro Cellular Assays

Issue: High Variability in Cytotoxicity (IC50) Values Between Experiments

Potential Cause Suggested Solution
Cell Line Instability: Genetic drift in continuous cell cultures can alter sensitivity.Use cells within a consistent and low passage number range. Regularly perform cell line authentication.
Inconsistent Cell Seeding Density: Variations in starting cell number will affect the final readout.Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., automated cell counter).
Metabolic Activity Fluctuation: The metabolic capacity of cells (e.g., CYP enzyme expression) can vary with confluence and passage number.Standardize the cell confluence at the time of treatment.
Compound Stability in Media: this compound, like other PAs, may degrade in culture media over time.Prepare fresh stock solutions for each experiment. Minimize the time the compound is in the incubator before analysis.
Assay-Specific Interference: The chemical properties of this compound may interfere with certain assay reagents (e.g., MTT reduction).Validate results with an orthogonal assay (e.g., a DNA-binding dye for cell death).

Quantitative Data on Factors Influencing this compound Activity

Parameter This compound Monocrotaline (for comparison) Reference
LD50 (rat, i.p.) 57 µmol/kg335 µmol/kg[1]
Dehydroalkaloid released from liver 468 nmol/g liver116 nmol/g liver[1]
Aqueous half-life of dehydroalkaloid 5.4 sec3.4 sec[1]
Lipophilicity (Partition Coefficient) HigherLower[1]
Bound pyrroles in brain (in vivo) 3.8 nmoles/g tissue1.7 nmoles/g tissue[2]
Hepatic Glutathione (GSH) Levels (in vivo) Increased by >50% (at 15 mg/kg)Increased by >50% (at 65 mg/kg)[2]
In Vivo Animal Studies

Issue: Inconsistent Neurotoxic Phenotypes in Rodent Models

Potential Cause Suggested Solution
Inter-animal Metabolic Variation: Differences in hepatic metabolism (e.g., CYP enzyme activity) can alter the amount of toxic metabolite reaching the brain.[3]Use a sufficiently large group of animals to account for biological variability. Consider using inbred strains to reduce genetic variation.
Blood-Brain Barrier Permeability: Factors such as age and health status can influence the permeability of the blood-brain barrier to this compound's lipophilic metabolites.[4]Standardize the age and health status of experimental animals.
Method of Administration: The route and vehicle of administration can affect the bioavailability and distribution of this compound.Use a consistent and well-documented administration protocol. Ensure the compound is fully solubilized in the vehicle.
Behavioral Assay Sensitivity: The chosen behavioral tests may not be sensitive enough to detect subtle neurotoxic effects.Employ a battery of behavioral tests that assess different neurological domains (e.g., motor function, cognition, sensory responses).

Frequently Asked Questions (FAQs)

Q1: Why do I observe different levels of toxicity with this compound compared to other pyrrolizidine alkaloids like monocrotaline?

A1: The difference in toxicity is multifactorial. This compound is more lipophilic (has a higher partition coefficient) than monocrotaline, which allows for greater penetration of the blood-brain barrier, contributing to its neurotoxicity.[1][4] Additionally, its primary toxic metabolite, dehydrothis compound, is more resistant to hydrolysis and has a longer aqueous half-life, allowing more of the active toxin to be released from the liver and reach target organs like the brain.[1]

Q2: What is the primary mechanism of this compound-induced toxicity?

A2: Like other toxic PAs, this compound requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form highly reactive pyrrolic dehydroalkaloids.[1] These metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to the formation of adducts, DNA cross-linking, and cellular damage.[3] This can trigger downstream events like cell cycle arrest and apoptosis.

Q3: How can genetic variability in my experimental model affect the response to this compound?

A3: Genetic polymorphisms in genes encoding drug-metabolizing enzymes, particularly CYP enzymes (e.g., CYP3A4 in humans), can significantly alter the rate of metabolic activation of PAs.[5][6][7] Variations in these enzymes can lead to differences in the production of the toxic dehydroalkaloid metabolite, resulting in inter-individual or inter-strain differences in susceptibility to this compound's toxic effects.

Q4: Can cells develop resistance to this compound?

A4: While specific studies on resistance to this compound are limited, a general mechanism of resistance to xenobiotics involves the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[8][9] These transporters can actively efflux compounds from the cell, reducing the intracellular concentration and thus the toxicity. It is plausible that cells could develop resistance to this compound through this or similar mechanisms.

Q5: What are the key signaling pathways that may be affected by this compound?

A5: While specific signaling pathways for this compound have not been fully elucidated, studies on other PAs and structurally related compounds suggest the involvement of pathways related to cellular stress and damage. These may include the activation of DNA damage response pathways (e.g., involving p53), leading to cell cycle arrest, and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways involving caspase activation.[10][11][12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or other suitable solubilizing agent to each well. Mix gently on a plate shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: In Vivo Neurotoxicity Assessment in Rats
  • Animal Model: Use adult male Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Prepare this compound in a suitable vehicle (e.g., saline). Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., based on the known LD50 of 57 µmol/kg).[1] Include a vehicle control group.

  • Behavioral Assessments: Perform a battery of behavioral tests at specified time points after administration (e.g., 24, 48, and 72 hours). These may include:

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Grip Strength Test: To measure muscle strength.

  • Neuropathological Analysis: At the end of the experiment, perfuse the animals and collect the brains. Process the brain tissue for histological analysis (e.g., H&E staining) to look for signs of neuronal damage, inflammation, or lesions.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of bound pyrroles as an indicator of target organ exposure.[2]

  • Data Analysis: Analyze the behavioral, histological, and biochemical data using appropriate statistical methods to determine dose-dependent neurotoxic effects.

Visualizations

Metabolic_Pathway_of_Pyrrolizidine_Alkaloids This compound This compound (Parent Pyrrolizidine Alkaloid) CYP_Enzymes Hepatic CYP450 Enzymes (e.g., CYP3A4) This compound->CYP_Enzymes Metabolic Activation Dehydrothis compound Dehydrothis compound (Reactive Pyrrole Metabolite) CYP_Enzymes->Dehydrothis compound Detoxification Detoxification (e.g., Glutathione Conjugation) Dehydrothis compound->Detoxification Detoxification Pathway Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Dehydrothis compound->Cellular_Macromolecules Alkylation Excretion Excretion Detoxification->Excretion Adduct_Formation Adduct Formation & DNA Cross-linking Cellular_Macromolecules->Adduct_Formation Cellular_Damage Cellular Damage & Toxicity Adduct_Formation->Cellular_Damage

Caption: General metabolic pathway of pyrrolizidine alkaloids.

In_Vitro_Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Prepare_Compound Prepare Serial Dilutions of this compound Adherence->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Add_Assay_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT) Incubate->Add_Assay_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Assay_Reagent->Measure_Signal Data_Analysis Analyze Data & Calculate IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro cytotoxicity assay.

Differential_Toxicity_Logic This compound This compound Higher_Lipophilicity Higher Lipophilicity This compound->Higher_Lipophilicity Longer_Metabolite_HalfLife Longer Half-life of Dehydro-metabolite This compound->Longer_Metabolite_HalfLife Monocrotaline Monocrotaline Neurotoxicity Increased Neurotoxicity Monocrotaline->Neurotoxicity Lower Neurotoxicity Higher_Overall_Toxicity Higher Overall Toxicity (Lower LD50) Monocrotaline->Higher_Overall_Toxicity Lower Toxicity Greater_BBB_Penetration Greater Blood-Brain Barrier Penetration Higher_Lipophilicity->Greater_BBB_Penetration Greater_BBB_Penetration->Neurotoxicity Neurotoxicity->Higher_Overall_Toxicity Increased_Target_Organ_Exposure Increased Target Organ Exposure Longer_Metabolite_HalfLife->Increased_Target_Organ_Exposure Increased_Target_Organ_Exposure->Higher_Overall_Toxicity

Caption: Factors contributing to this compound's higher toxicity.

References

Technical Support Center: Troubleshooting Unexpected Side Effects of Trichodesmine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trichodesmine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell culture experiments with this compound.

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Troubleshooting Guides

This section provides structured guidance for specific unexpected outcomes in your cell culture experiments with this compound.

Issue 1: Higher-than-Expected Cell Death at Low Concentrations

Possible Causes and Solutions

Possible Cause Recommended Action
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. What is a low concentration for one cell line may be highly cytotoxic to another.
Solution: Perform a dose-response experiment (e.g., MTT or CCK-8 assay) to determine the IC50 value for your specific cell line. Start with a broad range of concentrations to establish a toxicity profile.
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.
Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.[1][2]
Compound Instability: This compound may be unstable in culture medium, leading to the formation of more toxic byproducts.
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. Consider performing a stability test of this compound in your specific cell culture medium.
Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to cytotoxic agents.
Solution: Regularly test your cell cultures for mycoplasma contamination. Maintain sterile techniques to prevent microbial contamination.

Issue 2: this compound Appears to be Inactive or Shows Reduced Potency

Possible Causes and Solutions

Possible Cause Recommended Action
Incorrect Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line.
Solution: Consult literature for effective concentrations in similar cell lines or perform a dose-response study to determine the optimal concentration range.
Compound Degradation: This compound may have degraded due to improper storage or handling.
Solution: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions and working dilutions.
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to this compound.
Solution: Verify the identity of your cell line. Consider using a different cell line that is known to be sensitive to this compound as a positive control.
Experimental Duration: The incubation time may be too short for the effects of this compound to become apparent.
Solution: Perform a time-course experiment to observe the effects of this compound at different time points (e.g., 24, 48, 72 hours).

Issue 3: Unexpected Changes in Cell Morphology

Possible Causes and Solutions

Possible Cause Description of Change Recommended Action
Apoptosis Induction: Cells may appear rounded, shrunken, and detached from the culture surface. Membrane blebbing may be visible.This is an expected effect of this compound. Confirm apoptosis using an Annexin V/PI assay.
Cell Cycle Arrest: Cells may appear enlarged and flattened, particularly if arrested in the G1 or G2 phase.This is a potential effect of this compound. Analyze the cell cycle distribution using flow cytometry after PI staining.
Solvent Effects: High concentrations of solvents like DMSO can cause cells to shrink or detach.Ensure the final solvent concentration is non-toxic and run a solvent-only control.
Stress Response: Sub-lethal concentrations of this compound may induce stress responses that alter cell morphology.Observe cells at multiple time points and concentrations to characterize the morphological changes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pyrrolizidine alkaloid that has been shown to induce cytotoxicity in various cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest. Depending on the cell type and concentration, this compound can trigger the intrinsic (mitochondrial) pathway of apoptosis and cause cell cycle to arrest in the G0/G1 or S phase.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is typically dissolved in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use.

Q3: What are the expected IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the assay conditions (e.g., incubation time). It is crucial to determine the IC50 value empirically for your specific experimental setup. The following table provides a template for compiling IC50 values; however, comprehensive, publicly available comparative data for this compound is currently limited.

This compound IC50 Values in Various Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
Data for specific cell lines to be added as available
HepaRGHepatocellular Carcinoma24Cytotoxicity observed at 200 µM[3]

Q4: How can I confirm that this compound is inducing apoptosis in my cells?

A4: Apoptosis can be confirmed using several methods. A common and reliable method is flow cytometry using Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.[4][5]

Q5: How do I interpret the results of a cell cycle analysis after this compound treatment?

A5: Cell cycle analysis is typically performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry. An increase in the percentage of cells in the G0/G1 or S phase peak, coupled with a decrease in other phases, suggests that this compound is causing cell cycle arrest at that particular checkpoint.[6][7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (and a solvent control) for the desired incubation period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Seed and treat cells with this compound as desired.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.[5][8]

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: Propidium Iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

  • Procedure:

    • Seed and treat cells with this compound.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

    • Wash the cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cells by flow cytometry.

Signaling Pathways

Putative Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential mechanism for this compound-induced apoptosis, drawing on knowledge of related compounds and general apoptotic pathways. This compound may induce cellular stress, leading to the activation of the JNK signaling pathway and the intrinsic mitochondrial pathway of apoptosis.

Trichodesmine_Apoptosis_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress JNK_Pathway JNK Pathway Activation Cellular_Stress->JNK_Pathway Bax Bax Activation Cellular_Stress->Bax JNK_Pathway->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion promotes Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Troubleshooting Unexpected Cell Death

This workflow provides a logical sequence of steps to diagnose the cause of unexpected cell death in your experiments.

Troubleshooting_Workflow Start Unexpected Cell Death Observed Check_Contamination Check for Microbial/ Mycoplasma Contamination Start->Check_Contamination Contaminated Contamination Positive Check_Contamination->Contaminated Yes Not_Contaminated Contamination Negative Check_Contamination->Not_Contaminated No Discard_Culture Discard Culture & Re-start with Fresh Stocks Contaminated->Discard_Culture Check_Reagents Check Reagents (Media, Serum, this compound Stock) Not_Contaminated->Check_Reagents Reagent_Issue Reagent Issue Identified Check_Reagents->Reagent_Issue Yes No_Reagent_Issue No Obvious Reagent Issue Check_Reagents->No_Reagent_Issue No Replace_Reagents Replace Reagents & Repeat Reagent_Issue->Replace_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Incubation Time) No_Reagent_Issue->Check_Protocol Protocol_Error Protocol Error Identified Check_Protocol->Protocol_Error Yes No_Protocol_Error Protocol Appears Correct Check_Protocol->No_Protocol_Error No Correct_Protocol Correct Protocol & Repeat Protocol_Error->Correct_Protocol Dose_Response Perform Dose-Response & Time-Course Experiment No_Protocol_Error->Dose_Response

Caption: Troubleshooting workflow for unexpected cell death.

Putative Signaling Pathway for this compound-Induced G0/G1 Cell Cycle Arrest

Based on studies with the related compound Trichodermin, this compound may induce G0/G1 cell cycle arrest through the inhibition of the c-Myc oncogene and its downstream targets that regulate the G1-S transition.

Trichodesmine_CellCycle_Pathway cluster_cdk_complex CDK Complexes This compound This compound cMyc c-Myc This compound->cMyc CyclinD1 Cyclin D1 cMyc->CyclinD1 CDK4 CDK4 CyclinD1->CDK4 pRb Rb Phosphorylation CDK4->pRb CDK2 CDK2 CDK2->pRb E2F E2F Release pRb->E2F G1_S_Transition G1-S Transition E2F->G1_S_Transition

Caption: Putative pathway for G0/G1 cell cycle arrest by this compound.

References

Validation & Comparative

Validating the Neurotoxic Effects of Trichodesmine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vivo neurotoxic effects of compounds is paramount for safety assessment and mechanistic studies. This guide provides a comparative analysis of Trichodesmine, a neurotoxic pyrrolizidine alkaloid, with its structural analog Monocrotaline and other well-established neurotoxic agents. By presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways, this guide aims to facilitate a comprehensive understanding of this compound's neurotoxic profile.

Comparative Analysis of In Vivo Neurotoxicity

This compound's neurotoxicity is intrinsically linked to its chemical structure and metabolic activation. In comparison to Monocrotaline, which is primarily pneumotoxic, this compound exhibits potent neurotoxic effects. This difference is attributed to the greater lipophilicity and stability of this compound's metabolic byproduct, dehydrothis compound, allowing for increased penetration and persistence within the central nervous system.[1][2]

Quantitative Comparison of this compound and Monocrotaline

The following table summarizes key quantitative data from in vivo studies in rats, highlighting the distinct toxicological profiles of this compound and Monocrotaline.

ParameterThis compoundMonocrotalineReference
Primary Toxicity NeurotoxicPneumotoxic & Hepatotoxic[1][2]
LD50 (rat, i.p.) 57 µmol/kg335 µmol/kg[1][2]
Dehydroalkaloid Release from Liver (nmol/g liver/hr) 468116[1][2]
Aqueous Half-life of Dehydroalkaloid (seconds) 5.43.4[1][2]
Bound Pyrroles in Brain (18 hr post 25 mg/kg i.p.) Significantly higherLower[1][2]
Bound Pyrroles in Brain (nmol/g tissue) 3.81.7[3]
Bound Pyrroles in Liver (nmol/g tissue) 717[3]
Bound Pyrroles in Lung (nmol/g tissue) 810[3]

Experimental Protocols for In Vivo Neurotoxicity Studies

Detailed and reproducible experimental protocols are crucial for validating and comparing neurotoxic effects. Below are methodologies for inducing neurotoxicity with this compound and a selection of alternative neurotoxic agents.

This compound/Monocrotaline-Induced Neurotoxicity in Rats

This protocol is based on comparative studies of pyrrolizidine alkaloid toxicity.

1. Animal Model:

  • Species: Sprague-Dawley rats, male.

2. Toxin Preparation and Administration:

  • This compound and Monocrotaline are dissolved in an appropriate vehicle.

  • Administration is typically via intraperitoneal (i.p.) injection.

  • Dosages for comparative studies have ranged from equitoxic doses (e.g., 15 mg/kg for this compound and 65 mg/kg for Monocrotaline) to equal doses (e.g., 25 mg/kg for both).[1][3]

3. Endpoint Assessment:

  • Tissue Pyrrole Levels: 18 hours post-injection, animals are euthanized, and brains, livers, and lungs are collected. Tissues are analyzed for the concentration of bound pyrrolic metabolites.[1][3]

  • Histopathology: Brain tissue is fixed, sectioned, and stained to observe neuronal damage.

  • Biochemical Assays: Brain homogenates can be used to assess markers of oxidative stress or apoptosis.

Alternative Neurotoxin Models

1. MPTP-Induced Parkinsonism in Mice:

  • Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • Toxin Administration: MPTP hydrochloride is dissolved in saline and administered via i.p. injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.

  • Endpoint Assessment:

    • Behavioral Testing: Motor function is assessed using tests like the rotarod or open field test.

    • Neurochemical Analysis: Striatal dopamine and its metabolites are measured using HPLC.

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

2. Rotenone-Induced Neurodegeneration in Rats:

  • Animal Model: Adult male rats.

  • Toxin Administration: Rotenone is dissolved in a vehicle like sunflower oil and administered via intraperitoneal injection or subcutaneous infusion. A typical dosing regimen is 2.8 mg/kg/day for 5 consecutive days.

  • Endpoint Assessment:

    • Behavioral Analysis: Gait and motor coordination are evaluated.

    • Histopathology: Quantification of dopaminergic neuron loss in the substantia nigra.

    • Biochemical Markers: Assessment of mitochondrial complex I inhibition and oxidative stress markers in brain tissue.

3. Kainic Acid-Induced Excitotoxicity in Rats:

  • Animal Model: Sprague-Dawley rats.

  • Toxin Administration: Kainic acid is administered via intraperitoneal injection at a dose of 10-12 mg/kg to induce seizures and subsequent neuronal damage, particularly in the hippocampus.

  • Endpoint Assessment:

    • Behavioral Observation: Monitoring for seizure activity.

    • Histology: Examination of neuronal loss and damage in the hippocampus using stains like Fluoro-Jade B.

    • Molecular Analysis: Assessment of markers for apoptosis and inflammation in the affected brain regions.

Signaling Pathways in Neurotoxicity

Understanding the molecular mechanisms underlying neurotoxicity is critical for developing targeted therapeutic interventions.

Proposed Signaling Pathway for this compound Neurotoxicity

The precise signaling cascade of this compound-induced neurotoxicity is not fully elucidated. However, based on the known metabolism of pyrrolizidine alkaloids, a proposed pathway involves the following steps:

Trichodesmine_Neurotoxicity This compound This compound Liver Liver (Metabolism) This compound->Liver Uptake Dehydrothis compound Dehydrothis compound (Reactive Metabolite) Liver->Dehydrothis compound CYP450 Oxidation BBB Blood-Brain Barrier Dehydrothis compound->BBB Transport Macromolecules Cellular Macromolecules (Proteins, DNA) Dehydrothis compound->Macromolecules Alkylation Neuron Neuron BBB->Neuron Penetration Adducts Pyrrole-Macromolecule Adducts Macromolecules->Adducts Oxidative_Stress Oxidative Stress Adducts->Oxidative_Stress Induces Apoptosis Apoptosis Adducts->Apoptosis Induces Neuronal_Damage Neuronal Damage & Cell Death Oxidative_Stress->Neuronal_Damage Apoptosis->Neuronal_Damage

Caption: Proposed pathway of this compound neurotoxicity.

Experimental Workflow for In Vivo Neurotoxicity Assessment

A generalized workflow for assessing the in vivo neurotoxicity of a test compound is depicted below.

Experimental_Workflow start Start: Select Animal Model dosing Administer Test Compound (e.g., this compound) start->dosing observation Behavioral and Clinical Observation dosing->observation euthanasia Euthanasia and Tissue Collection observation->euthanasia histopathology Histopathological Analysis euthanasia->histopathology biochemical Biochemical and Molecular Analysis euthanasia->biochemical data_analysis Data Analysis and Interpretation histopathology->data_analysis biochemical->data_analysis end Conclusion on Neurotoxicity data_analysis->end

Caption: Generalized workflow for in vivo neurotoxicity studies.

Conclusion

The in vivo neurotoxicity of this compound is a complex process governed by its metabolic activation and the subsequent interaction of its reactive metabolites with neuronal macromolecules. The comparative data presented here clearly distinguish its neurotoxic profile from the pneumotoxic effects of Monocrotaline, underscoring the importance of subtle structural differences in determining organ-specific toxicity. The provided experimental protocols for this compound and alternative neurotoxins offer a framework for standardized in vivo validation. While the precise signaling pathways of this compound-induced neuronal cell death require further investigation, the proposed mechanism involving macromolecular adduct formation, oxidative stress, and apoptosis provides a solid foundation for future research. This guide serves as a valuable resource for scientists and researchers in the field of neurotoxicology and drug development, facilitating a more informed approach to the study of neurotoxic compounds.

References

Comparative Toxicity of Trichodesmine and Monocrotaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicological profiles of two structurally related pyrrolizidine alkaloids (PAs), Trichodesmine and Monocrotaline. Both compounds are known for their significant toxicity, which is mediated by the metabolic activation of their parent structures into reactive pyrrolic esters. However, key differences in their chemical properties and metabolic pathways lead to distinct target organ toxicities, with this compound being primarily neurotoxic and Monocrotaline exhibiting prominent pneumotoxicity and hepatotoxicity. This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of PA toxicity and developing potential therapeutic interventions.

Quantitative Toxicological Data

The following tables summarize the key quantitative data comparing the toxicity of this compound and Monocrotaline.

Table 1: Acute Toxicity Data

ParameterThis compoundMonocrotalineSpeciesAdministration RouteReference
LD5057 µmol/kg335 µmol/kgRatIntraperitoneal[1]

Table 2: Distribution of Covalently Bound Pyrrolic Metabolites in Tissues (18 hours post-administration)

TissueThis compound (nmol/g tissue)Monocrotaline (nmol/g tissue)SpeciesAdministrationReference
Brain3.81.7RatIntraperitoneal[2]
Lung810RatIntraperitoneal[2]
Liver717RatIntraperitoneal[2]

Table 3: Physicochemical and Metabolic Properties

ParameterThis compoundMonocrotalineSignificanceReference
LipophilicityHigherLowerHigher lipophilicity of this compound facilitates crossing the blood-brain barrier.[1]
Aqueous Half-life of Dehydroalkaloid5.4 seconds3.4 secondsThe greater stability of dehydrothis compound allows for its transport from the liver to the brain.[1]
Release of Dehydroalkaloid from Perfused Liver468 nmol/g liver116 nmol/g liverA higher amount of the reactive metabolite of this compound is available to circulate systemically.[1]

Mechanisms of Toxicity

Both this compound and Monocrotaline are pro-toxins that require metabolic activation in the liver by cytochrome P450 enzymes to form their reactive pyrrolic metabolites, dehydrothis compound and dehydromonocrotaline (also known as monocrotaline pyrrole or MCTP), respectively. These electrophilic metabolites can then alkylate cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and organ damage.

The differential toxicity of these two alkaloids is primarily attributed to three factors:

  • Metabolic Fate: A larger proportion of this compound is metabolized to its reactive dehydroalkaloid, which is then released from the liver into the systemic circulation compared to Monocrotaline.[1][3]

  • Stability of the Reactive Metabolite: Dehydrothis compound has a longer aqueous half-life than dehydromonocrotaline, allowing it more time to travel to and accumulate in extrahepatic tissues, particularly the brain.[1]

  • Lipophilicity: this compound exhibits greater lipophilicity, which facilitates its ability to cross the blood-brain barrier and exert its neurotoxic effects.[1]

This compound-Induced Neurotoxicity

The neurotoxicity of this compound is a direct consequence of the ability of its stable and lipophilic reactive metabolite, dehydrothis compound, to penetrate the central nervous system. Once in the brain, it can form adducts with neuronal proteins and nucleic acids, leading to neuronal dysfunction and cell death. The higher concentration of bound pyrroles in the brain following this compound administration compared to an equitoxic dose of Monocrotaline supports this mechanism.[1][2]

Monocrotaline-Induced Pneumotoxicity and Hepatotoxicity

Monocrotaline's toxicity is primarily directed towards the lungs and liver. Its reactive metabolite, dehydromonocrotaline, is highly reactive and tends to cause damage within the liver where it is produced, leading to hepatotoxicity.[2][3] A portion of the dehydromonocrotaline can bind to red blood cells and be transported to the lungs. In the pulmonary vasculature, it damages endothelial cells, initiating a cascade of events including inflammation, smooth muscle cell proliferation, and vascular remodeling, which ultimately results in pulmonary hypertension and right ventricular hypertrophy.

Signaling Pathways

The following diagrams illustrate the key steps in the metabolic activation and the subsequent signaling pathways involved in the toxicity of this compound and Monocrotaline.

Trichodesmine_Toxicity_Workflow cluster_systemic Systemic Circulation cluster_liver Liver (Hepatocyte) cluster_circulation Bloodstream cluster_brain Brain This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Metabolic Activation This compound->CYP450 Dehydrothis compound Dehydrothis compound (Reactive Metabolite) CYP450->Dehydrothis compound Detoxification Detoxification (e.g., Glutathione Conjugation) Dehydrothis compound->Detoxification Circulating_Dehydrothis compound Circulating Dehydrothis compound Dehydrothis compound->Circulating_Dehydrothis compound Release into circulation BBB Blood-Brain Barrier Circulating_Dehydrothis compound->BBB Crosses due to high lipophilicity & stability Brain_Dehydrothis compound Dehydrothis compound in Brain BBB->Brain_Dehydrothis compound Neuronal_Damage Neuronal Damage & Neurotoxicity Brain_Dehydrothis compound->Neuronal_Damage Alkylation of cellular macromolecules Monocrotaline_Toxicity_Workflow cluster_systemic Systemic Circulation cluster_liver Liver (Hepatocyte) cluster_circulation Bloodstream cluster_lung Lung (Pulmonary Artery Endothelial Cells) Monocrotaline Monocrotaline CYP450_MCT Cytochrome P450 Monocrotaline->CYP450_MCT Metabolic Activation Monocrotaline->CYP450_MCT MCTP Dehydromonocrotaline (MCTP) (Reactive Metabolite) CYP450_MCT->MCTP Detoxification_MCT Detoxification (e.g., Glutathione Conjugation) MCTP->Detoxification_MCT Hepatotoxicity Hepatotoxicity MCTP->Hepatotoxicity Alkylation of hepatocellular macromolecules Circulating_MCTP Circulating MCTP (bound to RBCs) MCTP->Circulating_MCTP Release into circulation Endothelial_Damage Endothelial Cell Damage Circulating_MCTP->Endothelial_Damage Transport to lungs Inflammation Inflammation Endothelial_Damage->Inflammation Cell_Proliferation Smooth Muscle Cell Proliferation Inflammation->Cell_Proliferation Pulmonary_Hypertension Pulmonary Hypertension Cell_Proliferation->Pulmonary_Hypertension In_Vivo_Toxicity_Workflow start Start animal_prep Animal Preparation (Rats, Acclimatization) start->animal_prep dosing Dosing (i.p. injection of this compound, Monocrotaline, or Vehicle) animal_prep->dosing observation Observation Period (e.g., 14 days) dosing->observation tissue_collection Tissue Collection (Brain, Lungs, Liver) dosing->tissue_collection For metabolite analysis (shorter time point) ld50 LD50 Determination observation->ld50 end End ld50->end histopathology Histopathological Analysis tissue_collection->histopathology pyrrole_quantification Quantification of Bound Pyrroles tissue_collection->pyrrole_quantification histopathology->end pyrrole_quantification->end

References

Cross-Validation of Trichodesmine Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of naturally derived compounds is paramount. Trichodesmine, a pyrrolizidine alkaloid with noted biological activity, requires robust and reliable analytical methods for its detection and measurement. This guide provides a comparative overview of two primary analytical platforms for this compound quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC)—and explores the potential for immunoassay development.

This publication delves into the experimental protocols and performance data associated with these techniques, offering a cross-validation perspective for informed methodological selection.

Quantitative Performance Overview

The selection of an analytical platform is often guided by key performance metrics. The following table summarizes the quantitative capabilities of LC-MS/MS for the analysis of this compound and related pyrrolizidine alkaloids, alongside a projected performance for a proposed HPTLC method.

Analytical PlatformAnalyteMatrixLimit of Quantification (LOQ)Recovery Rate (%)Linearity (r²)
LC-MS/MS This compound & 27 other PAsHerbal Teas0.1 - 8.5 ng/g[1]75 - 115[1]>0.99[1]
LC-MS/MS 51 PAs/PANOsCow's Milk0.009 - 0.123 µg/L[2]--
LC-MS/MS 33 PAs/PANOs & 21 TAsPlant-based food0.5 - 10 µg/kg[3][4]78 - 117[3][4]-
LC-MS/MS Pyrrolizidine AlkaloidsFeeds5 µg/kg[5]84.1 - 112.9[5]>0.99[5]
Proposed HPTLC This compoundPlant MaterialEstimated: 200-700 ng/spotEstimated: >95%Estimated: >0.99

Note: The HPTLC data is projected based on methodologies for other compounds in Trichodesma indicum and other pyrrolizidine alkaloids, as a specific validated method for this compound was not found in the reviewed literature.

Experimental Protocols and Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the sensitive and selective quantification of this compound and other pyrrolizidine alkaloids in complex matrices.

Sample Preparation:

  • Homogenization: Pulverize the sample material (e.g., herbal tea, plant tissue) to achieve homogeneity[1].

  • Extraction: Extract a known weight of the homogenized sample with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) through shaking and sonication, followed by centrifugation[5].

  • Purification: Apply the supernatant to a cation-exchange solid-phase extraction (SPE) cartridge. Wash the cartridge with water and methanol to remove interferences. Elute the alkaloids with a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine[5].

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a water and methanol mixture suitable for LC-MS/MS analysis[5].

Chromatographic Conditions:

  • LC System: Shimadzu LCMS-8060 or equivalent[1].

  • Column: Shim-pack™ GIST C18-HP (2.1 × 150 mm, 3 μm) or equivalent[1].

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would be optimized for maximum sensitivity and specificity.

Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a matrix-matched calibration curve constructed with certified reference standards[1].

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization Extraction Acidic Extraction Homogenization->Extraction Homogenized Sample Purification SPE Cleanup Extraction->Purification Crude Extract Concentration Evaporation & Reconstitution Purification->Concentration Purified Eluate LC_Separation LC Separation Concentration->LC_Separation Final Sample MS_Detection MS/MS Detection LC_Separation->MS_Detection Separated Analytes Quantification Quantification MS_Detection->Quantification Mass Spectra

LC-MS/MS analytical workflow for this compound quantification.
High-Performance Thin-Layer Chromatography (HPTLC)

While no specific validated HPTLC method for this compound quantification was identified, a reliable method can be proposed based on established protocols for other alkaloids within the same plant genus and for other pyrrolizidine alkaloids. HPTLC offers a cost-effective and high-throughput alternative for screening purposes.

Sample and Standard Preparation:

  • Extraction: Prepare a methanol extract of the plant material containing this compound.

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL) and create a series of working standards by serial dilution.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄[6].

  • Sample Application: Apply samples and standards as bands using an automated TLC applicator like a CAMAG Linomat 5[6].

  • Mobile Phase: A potential mobile phase could be a mixture of chloroform, methanol, and ammonia (e.g., 85:14:1, v/v/v), which has been used for the separation of other pyrrolizidine alkaloids[7].

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: After development, dry the plate and scan it using a TLC scanner at a wavelength determined by the UV spectrum of this compound (likely around 220 nm).

Data Analysis: Quantification is performed by creating a linear regression curve of peak area versus the concentration of the applied standards. The concentration of this compound in the samples is then calculated from this curve.

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_detect Detection & Quantification Extraction Sample Extraction Application Sample/Standard Application Extraction->Application Std_Prep Standard Preparation Std_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

Proposed HPTLC workflow for this compound quantification.
Immunoassay

Currently, there is no commercially available immunoassay specifically for this compound. However, the development of such an assay is feasible and would offer a rapid, high-throughput screening tool. The most common format would be a competitive enzyme-linked immunosorbent assay (ELISA).

  • Hapten Synthesis: this compound, being a small molecule, would first need to be chemically modified (haptenized) to make it immunogenic.

  • Immunogen and Coating Antigen Preparation: The hapten is conjugated to a carrier protein (e.g., BSA, KLH) to create an immunogen for antibody production and to a different protein or molecule to serve as a coating antigen for the ELISA plate.

  • Antibody Production: The immunogen is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound.

  • Assay Development: A competitive ELISA format is developed. In this format, a limited amount of anti-Trichodesmine antibody is incubated with the sample containing an unknown amount of this compound and a known amount of enzyme-labeled this compound (or a this compound-protein conjugate coated on the plate). The free and labeled this compound compete for the antibody binding sites.

  • Signal Detection: After a washing step, a substrate for the enzyme is added, and the resulting colorimetric, fluorescent, or chemiluminescent signal is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Immunoassay_Workflow cluster_dev Assay Development cluster_assay Competitive ELISA Hapten Hapten Synthesis Immunogen Immunogen & Coating Antigen Prep Hapten->Immunogen Antibody Antibody Production Immunogen->Antibody Competition Competitive Binding (Sample + Ab) Antibody->Competition Coating Plate Coating with Antigen Coating->Competition Washing1 Washing Competition->Washing1 Enzyme_Conj Addition of Enzyme-Conjugated 2nd Ab Washing1->Enzyme_Conj Washing2 Washing Enzyme_Conj->Washing2 Substrate Substrate Addition & Signal Dev. Washing2->Substrate Detection Signal Measurement Substrate->Detection

Conceptual workflow for this compound immunoassay development.

Conclusion

For the precise and validated quantification of this compound, LC-MS/MS is the superior choice, offering high sensitivity and specificity, making it ideal for regulatory and research applications where accuracy is critical. A well-developed HPTLC method can serve as a valuable, cost-effective, and high-throughput tool for screening large numbers of samples, particularly in quality control settings. While a specific immunoassay for this compound is not yet established, its development would provide a rapid and user-friendly platform for on-site or preliminary screening. The choice of analytical platform should be guided by the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources.

References

A Comparative Analysis of Trichodesmine and Retrorsine Metabolism in Perfused Rat Livers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of two structurally similar pyrrolizidine alkaloids, Trichodesmine and Retrorsine, within an isolated, perfused rat liver model. The information presented is intended to support research and development efforts in toxicology and drug metabolism.

Quantitative Metabolic Comparison

The metabolic fates of this compound and Retrorsine were investigated in isolated perfused rat livers. The following tables summarize the key quantitative findings from a comparative study where livers were perfused with 0.5 mM of either alkaloid for one hour.[1]

ParameterThis compoundRetrorsine
Hepatic Removal 55%93%
Dehydroalkaloid Release into Perfusate Highest among four tested alkaloids (including Retrorsine)Lower than this compound
GSDHP Release into Bile (nmol/g liver) 80880
Bound Pyrroles in Liver (nmol/g liver) Not specified, but Retrorsine had the highest level at 195 nmol/g195
Table 1: Comparative Metabolism of this compound and Retrorsine in Perfused Rat Liver.[1]

Metabolic Pathways and Experimental Workflow

The metabolism of these pyrrolizidine alkaloids in the liver is a critical determinant of their toxicity. The primary metabolic activation step involves the formation of a reactive dehydroalkaloid. This can then undergo detoxification through conjugation with glutathione (GSH) to form 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP), or it can bind to cellular macromolecules, leading to toxicity.[1]

cluster_0 Metabolic Activation cluster_1 Detoxification vs. Toxicity Pyrrolizidine Alkaloid Pyrrolizidine Alkaloid Dehydroalkaloid (Reactive Pyrrolic Metabolite) Dehydroalkaloid (Reactive Pyrrolic Metabolite) Pyrrolizidine Alkaloid->Dehydroalkaloid (Reactive Pyrrolic Metabolite) Hepatic Metabolism GSDHP (Glutathione Conjugate) GSDHP (Glutathione Conjugate) Dehydroalkaloid (Reactive Pyrrolic Metabolite)->GSDHP (Glutathione Conjugate) GSH Conjugation Bound Pyrroles (Hepatotoxicity) Bound Pyrroles (Hepatotoxicity) Dehydroalkaloid (Reactive Pyrrolic Metabolite)->Bound Pyrroles (Hepatotoxicity) Binding to Macromolecules

Caption: General metabolic pathway of pyrrolizidine alkaloids in the liver.

Experimental Protocols

The data presented in this guide is based on a well-established isolated perfused rat liver model.

Isolated Perfused Rat Liver Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized, commonly with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure: The abdominal cavity is opened, and the portal vein and inferior vena cava are cannulated. The liver is then carefully excised.

  • Perfusion System: The isolated liver is placed in a perfusion chamber and perfused in a single-pass or recirculating system.

  • Perfusate: The perfusion medium is typically a Krebs-Henseleit bicarbonate buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C. The perfusate contains the pyrrolizidine alkaloid at a specified concentration (e.g., 0.5 mM).

  • Sample Collection: Perfusate and bile samples are collected at regular intervals throughout the perfusion period (e.g., 1 hour).

  • Analysis: The concentrations of the parent alkaloid and its metabolites in the perfusate and bile are determined using analytical techniques such as high-performance liquid chromatography (HPLC).

  • Tissue Analysis: At the end of the perfusion, the liver tissue is analyzed for bound metabolites.

Isolate Rat Liver Isolate Rat Liver Perfuse with Alkaloid Perfuse with Alkaloid Isolate Rat Liver->Perfuse with Alkaloid 0.5 mM Collect Perfusate and Bile Collect Perfusate and Bile Perfuse with Alkaloid->Collect Perfusate and Bile 1 hour Analyze Bound Pyrroles in Liver Analyze Bound Pyrroles in Liver Perfuse with Alkaloid->Analyze Bound Pyrroles in Liver End of Experiment Analyze Metabolites (HPLC) Analyze Metabolites (HPLC) Collect Perfusate and Bile->Analyze Metabolites (HPLC)

Caption: Experimental workflow for the isolated perfused rat liver study.

Discussion of Metabolic Differences

The data reveals significant differences in the hepatic handling of this compound and Retrorsine. A much higher percentage of Retrorsine is removed by the liver during a single pass compared to this compound.[1] Despite this, this compound-perfused livers release a greater amount of the reactive dehydroalkaloid into the perfusate.[1] This suggests that the dehydroalkaloid of this compound may be more stable or less readily detoxified within the liver, allowing for its escape into circulation.

Conversely, the detoxification of the dehydroretrorsine via glutathione conjugation is substantially more efficient, with an 11-fold higher release of the GSDHP conjugate into the bile compared to this compound.[1] This is consistent with the higher level of bound pyrroles found in the livers perfused with Retrorsine, indicating that while detoxification is active, a significant portion of the reactive metabolite still binds to hepatic macromolecules, a likely indicator of its hepatotoxicity.[1]

These metabolic differences likely contribute to the varying toxicological profiles of these two alkaloids. The higher release of the reactive dehydrothis compound from the liver may explain its potential for extrahepatic toxicity, while the extensive formation of bound pyrroles from Retrorsine in the liver correlates with its known hepatotoxicity.

References

Independent Verification of the Cytotoxic Potential of Trichodesmine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic potential of Trichodesmine, a pyrrolizidine alkaloid (PA), with its structural analog, Monocrotaline. Due to the limited availability of in vitro cytotoxicity data for this compound in the reviewed scientific literature, this guide focuses on a comparative analysis of in vivo toxicity, physicochemical properties, and metabolic activation, which are critical determinants of its cytotoxic potential.

Data Presentation: Comparative Analysis of this compound and Monocrotaline

ParameterThis compoundMonocrotalineReference
In Vivo Toxicity (LD50) 57 µmol/kg (Neurotoxic)335 µmol/kg (Pneumotoxic)[1][2]
Primary Target Organ(s) of Toxicity BrainLungs, Liver[1][2][3]
Metabolism (Release of Dehydroalkaloid from Liver) 468 nmol/g liver116 nmol/g liver[1][2]
Aqueous Half-life of Dehydro- form 5.4 seconds3.4 seconds[1][2]
Lipophilicity (Partition Coefficient) HigherLower[1][2]
pKa 7.076.83[1][2]

Note: The LD50 values represent the lethal dose for 50% of the test subjects and are a measure of acute toxicity. The higher rate of dehydroalkaloid release and longer half-life of dehydrothis compound contribute to its greater systemic toxicity.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the independent verification of cytotoxic potential. Below is a standard protocol for a cell viability assay, which is a common method to determine the cytotoxicity of a compound in vitro.

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Cells of a selected cancer cell line are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound (or other test compounds) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (solvent) at the same final concentration as the treated wells.
  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
  • The plate is gently agitated on an orbital shaker for 5-10 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
  • The cell viability is calculated as a percentage of the control (untreated cells).
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve of cell viability versus compound concentration.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. Test Compound Preparation (e.g., this compound) Treatment 4. Compound Treatment (Dose-response) Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay 6. Cell Viability Assay (e.g., MTT Assay) Incubation->Assay Measurement 7. Absorbance Reading Assay->Measurement Calculation 8. Cell Viability % Calculation Measurement->Calculation IC50 9. IC50 Determination Calculation->IC50

Caption: Workflow for in vitro cytotoxicity assessment.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Cytotoxicity

The cytotoxicity of this compound, like other toxic pyrrolizidine alkaloids, is dependent on its metabolic activation in the liver.[1][2]

G cluster_bioactivation Metabolic Activation (Liver) cluster_cellular_effects Cellular Effects PA This compound (Inactive Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 Monooxygenases PA->CYP450 Dehydro_PA Dehydrothis compound (Reactive Pyrrole) CYP450->Dehydro_PA Adducts DNA & Protein Adducts Dehydro_PA->Adducts Alkylation Stress Oxidative Stress Dehydro_PA->Stress Damage Cellular Damage Adducts->Damage Stress->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: Generalized pathway of PA-induced cytotoxicity.

References

Structure-activity relationship of Trichodesmine compared to other pyrrolizidine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship of Trichodesmine and Other Pyrrolizidine Alkaloids

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of pyrrolizidine alkaloids (PAs) is critical for both toxicological assessment and potential therapeutic development. This guide provides a detailed comparison of the structure-activity relationships of this compound and other notable PAs, supported by experimental data, detailed methodologies, and visual diagrams of key biological processes.

Core Principles of Pyrrolizidine Alkaloid Toxicity

The toxicity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure, which dictates their metabolic activation and subsequent interaction with cellular macromolecules. The key determinants of PA toxicity include the nature of the necine base, the type and stereochemistry of the necic acid esters, and the overall lipophilicity of the molecule.

Quantitative Comparison of Pyrrolizidine Alkaloid Activity

The following table summarizes key quantitative data for this compound and other representative pyrrolizidine alkaloids, offering a comparative overview of their toxic potential.

Pyrrolizidine AlkaloidChemical StructureLD50 (mg/kg, rat i.p.)EC50 (µM, HepG2-CYP3A4, 72h)Key Toxicological Feature
This compound Macrocyclic diester of retronecine~20[1]Not widely reportedNeurotoxicity[2][3]
Monocrotaline Macrocyclic diester of retronecine~65[1]200-500[4]Pneumotoxicity[2][3]
Retrorsine Macrocyclic diester of retronecine42[5]10-70[4]High Hepatotoxicity[6]
Senecionine Macrocyclic diester of retronecineNot widely reported2-60[4]Hepatotoxicity[7]
Lasiocarpine Open-chain diester of heliotridineNot widely reported2-60[4]High Genotoxicity[8]
Heliotrine Monoester of heliotridineNot widely reported2-60[4]Genotoxicity[8]
Lycopsamine Monoester of retronecineNot widely reported>500[4]Low Toxicity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of pyrrolizidine alkaloid toxicity.

Isolated Perfused Rat Liver Model

This ex vivo model is instrumental in studying the hepatic metabolism of PAs.

  • Animal Preparation : Male Sprague-Dawley rats (250-300g) are anesthetized.

  • Surgical Procedure : The portal vein and inferior vena cava are cannulated to allow for the perfusion of the liver. The bile duct is also cannulated for the collection of bile.

  • Perfusion : The liver is perfused with Krebs-Henseleit bicarbonate buffer, saturated with 95% O2 and 5% CO2, at a constant flow rate (e.g., 40 mL/min) and temperature (37°C).

  • PA Administration : The pyrrolizidine alkaloid of interest is added to the perfusion medium at a defined concentration (e.g., 0.5 mM)[9].

  • Sample Collection : Perfusate and bile samples are collected at regular intervals for the analysis of PA metabolites.

  • Analysis : Metabolites are typically analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Cytotoxicity Assay in HepG2 Cells

The human hepatoma cell line HepG2, particularly when engineered to express specific cytochrome P450 enzymes (e.g., CYP3A4), is a valuable in vitro model for assessing PA-induced cytotoxicity.

  • Cell Culture : HepG2-CYP3A4 cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • PA Treatment : Cells are exposed to a range of concentrations of the test PA for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment : Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis : The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

In Vitro Micronucleus Assay

This assay is a well-established method for evaluating the genotoxic potential of chemical compounds.

  • Cell Culture and Treatment : Cells (e.g., HepG2) are cultured and treated with the test PA as described for the cytotoxicity assay.

  • Cytokinesis Block : Cytochalasin B is added to the culture medium to inhibit cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting and Staining : Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopy and Scoring : The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells.

  • Data Analysis : An increase in the frequency of micronucleated cells indicates genotoxic activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PA toxicity can aid in understanding their mechanisms of action.

metabolic_activation PA Pyrrolizidine Alkaloid (e.g., this compound) Liver Liver (Hepatocytes) PA->Liver CYP450 Cytochrome P450 Monooxygenases Liver->CYP450 Metabolic Activation Dehydro_PA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) CYP450->Dehydro_PA Detox Detoxification (e.g., Glutathione Conjugation) Dehydro_PA->Detox Macromolecules Cellular Macromolecules (DNA, Proteins) Dehydro_PA->Macromolecules Alkylation Excretion Excretion Detox->Excretion Adducts Pyrrole-Macromolecule Adducts Macromolecules->Adducts Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Metabolic activation of pyrrolizidine alkaloids.

apoptosis_pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Mito Mitochondrial Outer Membrane CytoC_cyto Cytochrome c Mito->CytoC_cyto Release CytoC_mito Cytochrome c PA_metabolite PA Reactive Metabolite Bcl2 Bcl-2 Family (e.g., Bax, Bak) PA_metabolite->Bcl2 Activates Bcl2->Mito Pore formation Apaf1 Apaf-1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis Executes CytoC_cyto->Apaf1

PA-induced intrinsic apoptosis pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2) PA_Treatment PA Treatment (Dose-Response) Cell_Culture->PA_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) PA_Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Micronucleus) PA_Treatment->Genotoxicity EC50 EC50 Determination Cytotoxicity->EC50 Genotoxic_Potential Genotoxic Potential Assessment Genotoxicity->Genotoxic_Potential IPRL Isolated Perfused Rat Liver PA_Perfusion PA Perfusion IPRL->PA_Perfusion Metabolite_Analysis Metabolite Analysis (HPLC-MS) PA_Perfusion->Metabolite_Analysis Metabolic_Profile Metabolic Profile Determination Metabolite_Analysis->Metabolic_Profile

Experimental workflow for PA toxicity assessment.

Structure-Activity Relationship Insights

The collective data reveal several key principles governing the structure-activity relationship of pyrrolizidine alkaloids:

  • Necine Base Unsaturation : A 1,2-double bond in the necine base is a prerequisite for metabolic activation to the toxic dehydroalkaloid metabolites. PAs with a saturated necine base, such as platyphylline, are generally considered non-toxic.

  • Esterification : The presence and nature of the esterifying necic acids are critical for toxicity. Diesters are generally more toxic than monoesters. Macrocyclic diesters, such as this compound and monocrotaline, often exhibit high toxicity. The steric hindrance around the ester groups can influence the rate of hydrolysis and, consequently, the stability and distribution of the reactive metabolites[2][3].

  • Lipophilicity : Increased lipophilicity can enhance the ability of a PA and its metabolites to cross cell membranes, including the blood-brain barrier. The higher lipophilicity of this compound compared to monocrotaline is a key factor in its neurotoxicity[2][3].

  • Stability of Reactive Metabolites : The reactivity and stability of the dehydroalkaloid metabolites determine their site of action. Highly reactive metabolites tend to cause toxicity primarily in the liver, where they are formed. More stable metabolites, such as dehydrothis compound, can escape the liver and cause extrahepatic toxicity[6]. The longer aqueous half-life of dehydrothis compound (5.4 sec) compared to dehydromonocrotaline (3.4 sec) supports this observation[2].

The Case of this compound vs. Monocrotaline

The comparison between this compound and monocrotaline provides a classic example of how subtle structural differences can lead to distinct toxicological profiles. Both are macrocyclic diesters of retronecine, yet this compound is primarily neurotoxic, while monocrotaline is pneumotoxic[2][3]. This difference is attributed to two main factors:

  • Greater Lipophilicity of this compound : this compound has a higher partition coefficient than monocrotaline, allowing it to more readily cross the blood-brain barrier[2].

  • Greater Stability of Dehydrothis compound : The steric hindrance provided by the larger isopropyl group in this compound's necic acid makes its dehydroalkaloid metabolite more resistant to hydrolysis. This increased stability allows more of the toxic metabolite to be released from the liver and reach the brain[2][3].

Conclusion

The structure-activity relationship of pyrrolizidine alkaloids is a complex interplay of chemical structure, metabolic activation, and the physicochemical properties of the resulting metabolites. This compound's unique neurotoxic profile, in contrast to the pneumotoxicity and hepatotoxicity of other PAs, underscores the importance of detailed structural analysis in predicting toxicological outcomes. The experimental models and data presented in this guide provide a framework for the continued investigation of these potent natural compounds.

References

Comparative Analysis of Trichodesmine in Trichodesma Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Trichodesmine content across different species of the genus Trichodesma. This document summarizes the current state of knowledge regarding the presence of this pyrrolizidine alkaloid and furnishes detailed experimental protocols for its quantification.

The genus Trichodesma is known to produce a variety of pyrrolizidine alkaloids (PAs), a class of compounds with significant biological activities. Among these, this compound has been a subject of interest. However, the distribution and concentration of this specific alkaloid vary among different Trichodesma species. This guide aims to collate the available data to facilitate further research and drug development endeavors.

This compound Content: A Comparative Overview

Direct quantitative comparisons of this compound content across various Trichodesma species are scarce in the current scientific literature. However, qualitative studies have identified its presence in some species while it has not been detected in others. The following table summarizes these findings.

SpeciesThis compound PresenceOther Pyrrolizidine Alkaloids Detected
Trichodesma africanumDetected[1][2]-
Trichodesma incanumDetected[1][3]Inanine[3]
Trichodesma indicumNot Detected in a specific study[3]Supinine, Europine, Heliotrine, Lycopsamine, Echimidine[3]
Trichodesma ehrenbergii-Supinine, Senkirkine[3]
Trichodesma zeylanicum-Supinine[3]

It is crucial to note that the absence of detection in a single study does not definitively confirm the absence of the compound in a species. The alkaloid profile of a plant can be influenced by various factors, including geographic location, climate, and the specific plant part analyzed.

Experimental Protocols for this compound Quantification

For researchers aiming to conduct their own comparative studies, a robust and validated method for the extraction and quantification of this compound is essential. The following protocol outlines a standard procedure for the analysis of pyrrolizidine alkaloids, including this compound, in plant material using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

Sample Preparation and Extraction
  • Grinding: Dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

  • Extraction:

    • Weigh 2.0 g (± 0.1 g) of the powdered plant material into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Ensure the plant material is completely wetted and sonicate for 15 minutes at room temperature.

    • Centrifuge the mixture for 10 minutes at 3800 x g.

    • Transfer the supernatant to a clean test tube.

    • Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants from both extractions.

  • Neutralization: Neutralize the combined acidic extract with an ammonia solution before proceeding to SPE.[4]

Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[4]

  • Sample Loading:

    • Load 10 mL of the neutralized plant extract onto the conditioned SPE cartridge.[4]

  • Washing:

    • Wash the cartridge with 2 x 5 mL of water to remove polar impurities.[4]

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes.[4]

  • Elution:

    • Elute the pyrrolizidine alkaloids from the cartridge with 2 x 5 mL of methanol.[4]

LC-MS/MS Analysis
  • Sample Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a methanol/water mixture (5/95, v/v).[4]

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC or UHPLC system equipped with a C18 reversed-phase column.

    • Use a binary gradient elution with mobile phases consisting of:

      • Eluent A: 5 mM ammonium formate and 0.1% formic acid in water.

      • Eluent B: 5 mM ammonium formate and 0.1% formic acid in methanol.[4]

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode.

    • Monitor for specific precursor-to-product ion transitions for this compound and other target PAs for accurate quantification.

Experimental Workflow Diagram

experimental_workflow plant_material Plant Material (Trichodesma sp.) grinding Grinding plant_material->grinding extraction Extraction (0.05 M H₂SO₄, Sonication) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Combined Supernatant centrifugation->supernatant spe SPE Cleanup (C18 Cartridge) supernatant->spe elution Elution (Methanol) spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_analysis Data Analysis & Quantification lcmsms->data_analysis

Caption: Experimental workflow for the extraction and quantification of this compound.

Signaling Pathways of this compound

Detailed signaling pathways specifically for this compound are not well-elucidated in the available literature. However, as a pyrrolizidine alkaloid, its mechanism of toxicity is generally understood to involve metabolic activation in the liver.[5]

The proposed general mechanism for pyrrolizidine alkaloid toxicity is as follows:

  • Metabolic Activation: PAs are metabolized by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

  • Cellular Damage: These reactive metabolites can act as electrophiles and readily bind to cellular macromolecules such as DNA and proteins.[5]

  • Toxicity: This binding can lead to DNA cross-linking, protein adduction, and cellular damage, ultimately resulting in hepatotoxicity and potential carcinogenicity.[5]

A recent computational study has suggested that some pyrrolizidine alkaloids may act as antagonists at the muscarinic acetylcholine receptor M1 (CHRM1), potentially contributing to their neurotoxic effects.[6] The binding of PAs to CHRM1 could interfere with the Gq/11 protein signaling cascade, which in turn affects intracellular calcium levels.[6]

pa_toxicity_pathway pa Pyrrolizidine Alkaloid (e.g., this compound) liver Liver (Metabolism) pa->liver chrm1 Muscarinic Receptor M1 (CHRM1) pa->chrm1 Antagonism reactive_metabolite Reactive Pyrrolic Ester (Dehydropyrrolizidine) liver->reactive_metabolite CYP450 cyp450 Cytochrome P450 macromolecules Cellular Macromolecules (DNA, Proteins) reactive_metabolite->macromolecules dna_damage DNA Adducts & Cross-linking macromolecules->dna_damage protein_damage Protein Adducts macromolecules->protein_damage cellular_toxicity Cellular Toxicity dna_damage->cellular_toxicity protein_damage->cellular_toxicity neurotoxicity Neurotoxicity chrm1->neurotoxicity

Caption: General proposed mechanism of pyrrolizidine alkaloid toxicity.

References

Unraveling the Molecular Chains: A Comparative Guide to the Binding of Trichodesmine Metabolites with Tissue Macromolecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions of toxins is paramount. This guide provides a comprehensive comparison of the binding of Trichodesmine metabolites to tissue macromolecules, supported by experimental data and detailed protocols. We delve into the covalent binding that underpins the toxicity of this pyrrolizidine alkaloid (PA) and contrast it with other well-studied PAs.

This compound, a neurotoxic pyrrolizidine alkaloid, exerts its toxic effects through metabolic activation into reactive pyrrolic metabolites. These electrophilic intermediates readily form covalent bonds with cellular macromolecules, such as proteins and DNA, leading to the formation of adducts that disrupt normal cellular function. The extent and location of this binding are critical determinants of organ-specific toxicity.

Comparative Analysis of Macromolecule Binding

Experimental data reveals significant differences in the metabolism and subsequent macromolecular binding of this compound compared to other PAs, such as the pneumotoxic monocrotaline. These differences offer insights into their distinct toxicological profiles.

A key factor in the neurotoxicity of this compound is the greater propensity of its reactive metabolites to reach and bind to macromolecules within the brain. In vivo studies have demonstrated significantly higher levels of bound pyrroles in the brains of rats treated with this compound compared to those treated with either an equal or an equitoxic dose of monocrotaline[1]. This is attributed to the greater lipophilicity and longer aqueous half-life of dehydrothis compound, the reactive metabolite of this compound, allowing it to cross the blood-brain barrier more effectively[1].

The liver is the primary site of metabolic activation for PAs. Comparative studies of isolated perfused rat livers have shown that while a smaller proportion of this compound is removed by the liver compared to other PAs like retrorsine, the this compound-perfused livers release the greatest amount of the reactive dehydroalkaloid into the perfusate[1]. This higher release of reactive metabolites into circulation contributes to its systemic toxicity, particularly in extrahepatic tissues like the brain.

Table 1: Comparative Binding of this compound and Monocrotaline Metabolites in Rat Tissues

Pyrrolizidine AlkaloidTissueBound Pyrroles (nmol/g tissue)Reference
This compound BrainSignificantly higher than monocrotaline [1]
MonocrotalineBrainLower than this compound[1]
This compound Liver (Released Dehydroalkaloid)468 nmol/g liver [1]
MonocrotalineLiver (Released Dehydroalkaloid)116 nmol/g liver[1]

Experimental Protocols for Quantifying Macromolecular Binding

The confirmation and quantification of the binding of this compound metabolites to tissue macromolecules rely on sophisticated analytical techniques. The following is a generalized protocol based on commonly employed methods for the detection of pyrrole-protein adducts using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Quantification of Pyrrole-Protein Adducts

1. Sample Preparation and Protein Precipitation:

  • Homogenize tissue samples (e.g., brain, liver) in a suitable buffer.

  • Precipitate proteins from the homogenate or from serum/plasma samples using a cold organic solvent such as acetone.

  • Centrifuge to pellet the precipitated proteins and discard the supernatant.

2. Derivatization of Pyrrole Adducts:

  • The covalent bonds between pyrrolic metabolites and proteins are often cleaved to release a stable, detectable derivative of the pyrrole nucleus. A common method involves reaction with silver nitrate (AgNO₃) in an acidic ethanolic solution. This cleaves the sulfur-linked pyrrole-protein adducts and allows the pyrrolic moiety to react with ethanol, forming a more stable 7,9-di-ethoxy derivative of (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)[2][3].

3. UPLC-MS/MS Analysis:

  • Separate the derivatized pyrrole analytes using a reverse-phase UPLC column with a suitable mobile phase gradient.

  • Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized pyrrole are used for sensitive and selective detection[4][5].

  • Use isotopically labeled internal standards to ensure accurate quantification.

Visualizing the Molecular Mayhem: Signaling Pathways and Experimental Workflow

The covalent binding of this compound metabolites to cellular proteins can disrupt critical signaling pathways, leading to cytotoxicity. One such pathway implicated in PA toxicity is the cell cycle regulation and DNA damage response pathway. The formation of DNA adducts and the adduction of key regulatory proteins can lead to cell cycle arrest and, ultimately, apoptosis. Specifically, PAs have been shown to inhibit Polo-like kinase 1 (PLK1), a key regulator of mitosis[6][7].

Below are diagrams generated using the DOT language to visualize the experimental workflow for confirming macromolecule binding and the signaling pathway affected by this compound metabolites.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Tissue Homogenization (e.g., Brain, Liver) Protein_Precipitation Protein Precipitation (e.g., Acetone) Tissue->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Pellet Protein Pellet Centrifugation->Pellet Derivatization Reaction with AgNO3 in Acidic Ethanol Pellet->Derivatization Cleavage Cleavage of Pyrrole-Protein Adducts Derivatization->Cleavage Formation Formation of Stable Ethoxy-DHP Derivative Cleavage->Formation UPLC UPLC Separation Formation->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification

Experimental Workflow for Pyrrole-Protein Adduct Quantification.

G cluster_activation Metabolic Activation (Liver) cluster_binding Macromolecular Binding (Brain) cluster_pathway Disrupted Signaling Pathway This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Reactive_Metabolite Reactive Pyrrolic Metabolite (Dehydrothis compound) CYP450->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Proteins Cellular Proteins (e.g., PLK1) Reactive_Metabolite->Proteins DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Proteins->Protein_Adducts DNA_Damage DNA Damage Response Failure DNA_Adducts->DNA_Damage PLK1 Polo-like Kinase 1 (PLK1) Inhibition Protein_Adducts->PLK1 Cell_Cycle Cell Cycle Arrest (G2/M Phase) PLK1->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis DNA_Damage->Cell_Cycle

This compound-Induced Disruption of Cell Cycle Regulation.

Conclusion

The confirmation of covalent binding of this compound's reactive metabolites to tissue macromolecules is a critical step in understanding its mechanism of toxicity. Comparative data clearly indicates a higher propensity for these metabolites to target the brain, explaining its characteristic neurotoxicity. The provided experimental framework offers a robust methodology for quantifying this binding, enabling further research into the specific protein targets and the downstream consequences of their adduction. By visualizing the affected signaling pathways, we gain a clearer picture of the molecular cascade that leads to cellular dysfunction and toxicity. This guide serves as a valuable resource for scientists working to unravel the complexities of pyrrolizidine alkaloid toxicity and to develop strategies to mitigate their harmful effects.

References

The Uncharted Territory of Trichodesmine: A Comparative Look at the Reproducibility of Gene Expression Changes Induced by Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the existing research on pyrrolizidine alkaloid-induced gene expression reveals a significant knowledge gap concerning Trichodesmine, a known neurotoxic and hepatotoxic compound. While direct reproducibility studies on this compound's impact on gene expression are currently unavailable in the scientific literature, a comparative examination of related pyrrolizidine alkaloids (PAs), such as monocrotaline and riddelliine, can provide valuable insights into its potential mechanisms of toxicity and highlight the urgent need for further investigation.

This guide offers a comparative overview of gene expression changes induced by various PAs, with a focus on data that could inform our understanding of this compound. Given the absence of specific studies on this compound, this document serves as a call to action for the research community to address this critical gap.

Comparative Analysis of Pyrrolizidine Alkaloid-Induced Gene Expression Changes

While data specific to this compound is lacking, studies on other PAs, particularly monocrotaline and a range of hepatotoxic PAs, have identified significant alterations in gene expression related to key cellular processes. These findings offer a potential roadmap for investigating the effects of this compound.

A study on monocrotaline-induced pulmonary arterial hypertension (PAH) in rats identified a significant number of differentially expressed genes (DEGs) over a four-week period. The number of DEGs fluctuated, with 280 identified at week one, 1,342 at week two, 908 at week three, and a substantial 3,155 at week four[1]. This suggests a dynamic and progressive impact on gene regulation.

In another study, primary human hepatocytes treated with four different hepatotoxic PAs (echimidine, heliotrine, senecionine, and senkirkine) showed a substantial number of regulated genes, with 1,304 genes commonly regulated across all treatments[2]. This indicates a shared mechanism of action among these PAs, which may also be relevant to this compound.

The table below summarizes key findings from these studies, offering a comparative look at the gene expression changes induced by different PAs.

Pyrrolizidine Alkaloid(s)Model SystemKey Findings (Differentially Expressed Genes)Significantly Affected PathwaysReference
MonocrotalineRat Lung (in vivo)Week 1: 280 DEGs (70 up, 210 down) Week 2: 1342 DEGs (466 up, 876 down) Week 3: 908 DEGs (571 up, 337 down) Week 4: 3155 DEGs (1318 up, 1837 down)Inflammatory/immune response, Cytokine-cytokine receptor interaction, Neuroactive ligand-receptor interaction[1]
Echimidine, Heliotrine, Senecionine, SenkirkinePrimary Human Hepatocytes (in vitro)1304 commonly regulated genesCell cycle regulation, Cell death, Cancer development, Lipid metabolism, Bile acid flow[2]
Lasiocarpine, Riddelliine, Lycopsamine, Echimidine, MonocrotalineCYP3A4-overexpressing HepG2 cells (in vitro)Deregulation of genes involved in cell cycle and DNA damage repairCell cycle regulation, DNA damage repair[3]
Heliotrine, Echimidine, Lasiocarpine, Senecionine, Senkirkine, PlatyphyllineRat Liver (in vivo, 28-day study)36 commonly regulated genes in high-dose groupsCell-cycle regulation associated with DNA damage response[4]

Experimental Protocols

To facilitate future reproducibility studies on this compound, detailed methodologies from key studies on other PAs are provided below.

Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Treatment: A single intraperitoneal injection of 40 mg/kg monocrotaline.

  • Time Points: Lung tissues were collected at 1, 2, 3, and 4 weeks post-injection.

  • Gene Expression Analysis: RNA sequencing (RNA-seq) was performed on lung tissues. Differentially expressed genes were identified using a threshold of fold change ≥ 2 and p ≤ 0.05[1].

Hepatotoxic Pyrrolizidine Alkaloid Treatment of Primary Human Hepatocytes
  • Cell Model: Primary human hepatocytes.

  • Treatment: Exposure to a non-cytotoxic dose of 100 μM of echimidine, heliotrine, senecionine, or senkirkine.

  • Gene Expression Analysis: Whole genome microarray analysis was used to determine changes in mRNA expression. Cut-off values for significant changes were a |fold change| of 2 and a q-value of 0.01[2].

Pyrrolizidine Alkaloid Treatment of CYP3A4-Overexpressing HepG2 Cells
  • Cell Model: Human cytochrome P450 3A4-overexpressing HepG2 clone 9 hepatocytes.

  • Treatment: Exposure to various concentrations of lasiocarpine, riddelliine, lycopsamine, echimidine, and monocrotaline.

  • Gene Expression Analysis: Transcriptomic profiling of deregulated gene expression[3].

Visualizing the Pathways: A Look at Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for studying PA-induced gene expression changes and a key signaling pathway implicated in PA toxicity.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Model Animal Model (e.g., Rat) or Cell Culture (e.g., Hepatocytes) PA_Exposure Exposure to Pyrrolizidine Alkaloid (e.g., Monocrotaline, this compound) Animal_Model->PA_Exposure Control Control Group (Vehicle Treatment) Animal_Model->Control Tissue_Harvest Tissue/Cell Harvest (e.g., Liver, Lung) PA_Exposure->Tissue_Harvest Control->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction Gene_Expression_Profiling Gene Expression Profiling (e.g., RNA-seq, Microarray) RNA_Extraction->Gene_Expression_Profiling Data_Analysis Bioinformatic Analysis (Differentially Expressed Genes, Pathway Analysis) Gene_Expression_Profiling->Data_Analysis

Caption: Generalized workflow for investigating pyrrolizidine alkaloid-induced gene expression changes.

DNA_Damage_Response_Pathway PA Pyrrolizidine Alkaloids (e.g., this compound) DNA_Damage DNA Damage PA->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage response pathway potentially activated by pyrrolizidine alkaloids.

Conclusion and Future Directions

The lack of specific gene expression data for this compound represents a significant blind spot in the field of toxicology. The comparative data presented here, derived from studies of other PAs, strongly suggests that this compound likely induces significant changes in gene expression related to cellular stress, DNA damage, and cell cycle regulation. However, without direct experimental evidence, the precise molecular mechanisms of this compound toxicity remain speculative.

To ensure the safety of public health and to develop effective countermeasures for this compound poisoning, it is imperative that future research focuses on:

  • Conducting comprehensive gene expression profiling studies of this compound in relevant in vitro and in vivo models.

  • Performing direct reproducibility studies to validate initial findings and establish a robust understanding of its toxicogenomic footprint.

  • Investigating the dose-response and time-course effects of this compound on gene expression to better understand the progression of toxicity.

By addressing these research priorities, the scientific community can begin to fill the critical knowledge gap surrounding this compound and pave the way for more accurate risk assessments and the development of targeted therapeutic interventions.

References

Safety Operating Guide

Navigating the Safe Disposal of Trichodesmine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling trichodesmine, a potent pyrrolizidine alkaloid with significant toxicity, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste, aligning with established safety data.

This compound is classified as a hazardous substance, fatal if swallowed and capable of causing organ damage.[1] Consequently, its disposal requires meticulous attention to detail to mitigate risks to personnel and the environment.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the first line of defense against accidental exposure.

PPE ComponentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Tightly fitting safety goggles with side-shields[2]
Respiratory Protection NIOSH-approved respirator for dusts
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedures for the disposal of this compound and contaminated materials. This workflow is designed to prevent environmental release and ensure the safety of laboratory staff.

  • Waste Segregation:

    • All solid waste contaminated with this compound, including unused compounds, contaminated lab supplies (e.g., pipette tips, weighing paper), and personal protective equipment, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the vicinity.

    • Wearing appropriate PPE, contain the spill to prevent its spread.

    • For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container.[2] Avoid generating dust.[2]

    • Thoroughly decontaminate the spill area with a suitable cleaning agent and collect all cleaning materials as hazardous waste.

  • Decontamination of Labware:

    • Reusable labware that has come into contact with this compound must be decontaminated.

    • Rinse the labware multiple times with a solvent known to dissolve this compound. The rinsate must be collected as hazardous liquid waste.

    • Follow with a standard laboratory washing procedure.

  • Final Disposal:

    • This compound waste is not suitable for landfill disposal or discharge into the sanitary sewer system.[2]

    • The primary recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

    • All this compound waste must be handled by a licensed hazardous material disposal company.[2] Contact your institution's EHS office to arrange for pickup and disposal in accordance with federal, state, and local regulations.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Trichodesmine_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_decon Decontamination cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill decon Decontaminate Reusable Labware solid_waste->decon liquid_waste->decon spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->waste_type collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon->collect_rinsate contact_ehs Contact Institutional EHS for Pickup collect_rinsate->contact_ehs incineration High-Temperature Incineration by Licensed Vendor contact_ehs->incineration end End: Disposal Complete incineration->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.